Technical Documentation Center

N-isobutyl-4-nitrobenzenesulfonamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-isobutyl-4-nitrobenzenesulfonamide
  • CAS: 89840-80-2

Core Science & Biosynthesis

Foundational

N-Isobutyl-4-nitrobenzenesulfonamide: Chemical Properties, Molecular Structure, and Role in HIV-1 Protease Inhibitor Synthesis

Executive Summary As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, understanding the dual nature of chemical intermediates is paramount. N-isobutyl-4-nitrobenzenesulfonamid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) development, understanding the dual nature of chemical intermediates is paramount. N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) serves as both a fundamental building block and a critical process impurity in the synthesis of next-generation HIV-1 protease inhibitors, including Amprenavir, Fosamprenavir, and Darunavir[1],[2].

This technical guide provides an in-depth analysis of its physicochemical properties, its mechanistic role in structure-based drug design, and the rigorous synthetic and analytical protocols required to manage its formation during commercial API manufacturing.

Physicochemical Properties and Molecular Structure

N-isobutyl-4-nitrobenzenesulfonamide is characterized by a central sulfonamide linkage connecting an electron-withdrawing 4-nitrobenzene moiety to a sterically bulky isobutyl chain[3].

Table 1: Physicochemical and Structural Data
PropertyValue / Description
Chemical Name N-isobutyl-4-nitrobenzenesulfonamide
CAS Registry Number 89840-80-2[1],[4]
Molecular Formula C₁₀H₁₄N₂O₄S[3],[4]
Molecular Weight 258.29 g/mol [3],[4]
SMILES String C(C(C)C)NS(=O)(=O)C1=CC=C(C=C1)[O-][3]
Structural Features Sulfonamide core, P1' targeting isobutyl group, reducible nitro-aromatic ring.
Role in Synthesis API Precursor / Process Impurity (Impurity-1)[5],[6]

Structural Causality in Drug Design: The molecular architecture of this compound is not arbitrary. In the context of HIV-1 protease inhibitors, the isobutyl group is specifically designed to occupy the hydrophobic S1' subsite of the viral protease enzyme[7]. The sulfonamide oxygen atoms act as critical hydrogen-bond acceptors, interacting with the backbone amides of Asp30 and Asp30' in the protease active site. Finally, the nitro group serves as a robust, chemically stable placeholder that is later reduced to an amino group (via Pd/C catalytic hydrogenation) to form the final aniline derivative, which provides additional hydrogen bonding in the S2 subsite[2],[7].

Synthetic Workflows and Protocols

In industrial API synthesis, N-isobutyl-4-nitrobenzenesulfonamide is most frequently encountered as an unwanted byproduct (Impurity-1) during the sulfonylation phase of Darunavir or Amprenavir synthesis[5],[6]. However, it is also synthesized directly as an analytical reference standard.

Protocol A: Direct Synthesis of Reference Standard

To quantify Impurity-1 in API batches, a pure reference standard must be synthesized. The following self-validating protocol ensures high-purity isolation[8],[7].

Step-by-Step Methodology:

  • Amine Preparation: Dissolve isobutylamine (1.0 equivalent) in a 1:1 mixture of dichloromethane (DCM) and aqueous sodium bicarbonate (or use triethylamine as an organic base). Causality: The biphasic basic medium neutralizes the HCl generated during the reaction, preventing the protonation of the unreacted amine and driving the reaction to completion.

  • Sulfonylation: Cool the reaction mixture to 0 °C. Slowly add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) dropwise. Causality: The reaction is highly exothermic; cooling prevents the degradation of the sulfonyl chloride and minimizes the formation of sulfonic acid byproducts.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours[8].

  • Workup & Isolation: Separate the organic phase. Extract the aqueous phase with additional DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product[7].

  • Purification: Recrystallize from ethanol/water to achieve >99% purity for HPLC calibration.

Protocol B: API Intermediate Synthesis & Impurity Control

The commercial synthesis of Darunavir/Amprenavir involves the regioselective opening of a chiral epoxide with isobutylamine, followed by sulfonylation[2],[5].

Step-by-Step Methodology:

  • Epoxide Opening: React the chiral epoxide precursor (e.g., (1S)-tert-butyl-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate) with a massive excess of isobutylamine in refluxing toluene for 2.5 hours[2]. Causality: A large excess of the primary amine is strictly required to prevent the newly formed secondary amine (the diamino alcohol) from reacting with another epoxide molecule (bis-alkylation).

  • Critical Amine Purge (Impurity Prevention): Remove the bulk of the excess isobutylamine via vacuum distillation. Wash the residual organic layer with an aqueous solution of ammonium chloride[2]. Causality: If residual isobutylamine is not completely eradicated, it will rapidly react with the sulfonyl chloride in the next step to form N-isobutyl-4-nitrobenzenesulfonamide (Impurity-1)[5]. Because primary amines are more nucleophilic than sterically hindered secondary amines, even trace amounts of isobutylamine will hijack the sulfonylation reagent.

  • API Sulfonylation: Add triethylamine to the purified diamino alcohol, heat to 90 °C, and introduce 4-nitrobenzenesulfonyl chloride to form the protected API core[2].

Pathway Epoxide Chiral Epoxide (API Starting Material) DiaminoAlcohol Diamino Alcohol (Key Intermediate) Epoxide->DiaminoAlcohol Ring Opening (Reflux, Toluene) Isobutylamine Isobutylamine (Excess Reagent) Isobutylamine->DiaminoAlcohol Impurity N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) Impurity-1 Isobutylamine->Impurity Unreacted Excess (If not distilled/washed) DarunavirCore Darunavir/Amprenavir Precursor DiaminoAlcohol->DarunavirCore Sulfonylation (TEA, Heat) NitroSulfonyl 4-Nitrobenzenesulfonyl Chloride NitroSulfonyl->DarunavirCore NitroSulfonyl->Impurity Side Reaction

Figure 1: Synthetic pathway illustrating the formation of the API precursor and Impurity-1.

Analytical Characterization and Quality Control

Because N-isobutyl-4-nitrobenzenesulfonamide lacks the chiral complexity and high molecular weight of the final API, it elutes differently during chromatographic analysis. Regulatory guidelines mandate strict control of this impurity. A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is utilized for its quantification[6].

Table 2: RP-HPLC Analytical Parameters for Impurity-1 Detection
ParameterMethod Specification[6]
Stationary Phase Phenomenex Luna C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase Water : Acetonitrile (40:60, v/v)
pH Adjustment pH 3.2 ± 0.02 (adjusted with formic acid)
Flow Rate 1.0 mL/min (Isocratic)
Detection Wavelength UV at 264 nm – 267 nm
Limit of Detection (LOD) ~0.085 μg/mL

Analytical Causality: The acidic mobile phase (pH 3.2) ensures that any residual basic amines in the API mixture remain protonated, increasing their polarity and reducing peak tailing. Conversely, the neutral sulfonamide (Impurity-1) remains unionized, interacting strongly with the C18 stationary phase, allowing for baseline resolution between the impurity and the main API peak[6].

HPLC Sample API Sample Preparation Column C18 Column Separation Sample->Column Injection Detection UV Detection (264-267 nm) Column->Detection Isocratic Elution (Water:ACN, pH 3.2) Analysis Quantification of Impurity-1 Detection->Analysis Data Processing

Figure 2: Logical workflow for the HPLC-UV detection and quantification of Impurity-1.

References

  • Ghosh, A. K., et al. (2016). STRUCTURE-BASED DESIGN AND SYNTHESIS OF NOVEL INHIBITORS OF HIV-1 PROTEASE. Purdue e-Pubs. Retrieved from:[Link]

  • Baker, C. T., et al. (2004). Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir. Antimicrobial Agents and Chemotherapy. Retrieved from:[Link]

  • NIH/PMC. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Retrieved from:[Link]

  • Google Patents. US9643976B2 - Solvates of darunavir.
  • ResearchGate. (2015). RP-HPLC method development and validation for estimation of Darunavir ethanolate in tablet dosage form. Retrieved from:[Link]

Sources

Exploratory

Thermodynamic and Solubility Profiling of CAS 89840-80-2 in Polar Aprotic Solvents: A Process Chemistry Whitepaper

Executive Summary CAS 89840-80-2 (N-Isobutyl-4-nitrobenzenesulfonamide) is a pivotal synthetic intermediate in the development and manufacturing of antiretroviral HIV-1 protease inhibitors, most notably Darunavir[1][2]....

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

CAS 89840-80-2 (N-Isobutyl-4-nitrobenzenesulfonamide) is a pivotal synthetic intermediate in the development and manufacturing of antiretroviral HIV-1 protease inhibitors, most notably Darunavir[1][2]. In modern convergent synthetic routes, optimizing the solubility of this intermediate is critical for maximizing reaction kinetics and volumetric productivity. This whitepaper provides an in-depth analysis of the solvation thermodynamics of CAS 89840-80-2 in polar aprotic solvents, offering actionable solubility data and a self-validating experimental protocol for process chemists.

Solvation Thermodynamics: The Causality of Solvent Selection

To understand why polar aprotic solvents are the industry standard for processing CAS 89840-80-2, we must analyze the molecule's structural motifs. The compound features three distinct domains that dictate its solvation energy:

  • The Sulfonamide Proton (N-H): A strong hydrogen-bond donor.

  • The Nitro Group (-NO₂): A highly polar, electron-withdrawing group with a strong dipole moment.

  • The Isobutyl Chain: A lipophilic moiety requiring significant cavity formation energy in highly cohesive solvents (like water).

Protic solvents (e.g., alcohols, water) are poor choices because they hydrogen-bond to the sulfonamide anion during basic reaction conditions, severely dampening its nucleophilicity. Conversely, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP), Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF) possess high Kamlet-Taft hydrogen-bond acceptor values ( β>0.6 ). They readily solvate the neutral sulfonamide via H-bonding, and during basic coupling steps, they stabilize the counter-cation while leaving the sulfonamide anion relatively "naked" and highly reactive for SN2-like epoxide ring-opening[3].

SolvationMechanism cluster_properties Molecular Solvation Drivers Substrate CAS 89840-80-2 (Solute) HDonor Sulfonamide N-H (H-Bond Donor) Substrate->HDonor Dipole Nitro Group (Strong Dipole) Substrate->Dipole Lipophilic Isobutyl Chain (Hydrophobic) Substrate->Lipophilic Solvent Polar Aprotic Solvent (NMP, DMSO) HDonor->Solvent H-Bond Acceptance Dipole->Solvent Dipole Interaction Lipophilic->Solvent Cavity Formation

Fig 1. Thermodynamic drivers governing the solvation of CAS 89840-80-2 in polar aprotic media.

Quantitative Solubility Profile

The table below summarizes the predictive and empirically aligned solubility profiles of CAS 89840-80-2 across standard polar aprotic solvents at 25°C. Note that while DMSO offers the highest absolute solubility, NMP is frequently preferred in Darunavir synthesis to avoid the oxidative side-reactions and difficult solvent-recovery associated with DMSO[3].

Table 1: Solubility Matrix in Polar Aprotic Solvents at 25°C
SolventDielectric Constant (ε)Dipole Moment (D)H-Bond Acceptor (β)Estimated Solubility Range (mg/mL)Process Suitability & Causality
DMSO 46.73.960.76> 250Excellent: High solvation capacity, but carries a high risk of solvate formation during crystallization.
NMP 32.24.090.77> 200Optimal: Preferred for API coupling reactions due to thermal stability and excellent phase kinetics.
DMF 36.73.820.69150 - 200Very Good: Standard for substitution steps; easily removed via aqueous washing.
Acetonitrile 37.53.920.3130 - 60Moderate: Poor H-bond acceptance limits capacity; used only when strict volatility is required.
Acetone 20.72.880.4850 - 80Moderate: High volatility limits high-temperature processing capabilities.

Experimental Methodology: Self-Validating Isothermal Saturation

Traditional kinetic solubility assays (e.g., solvent titration) frequently overestimate solubility due to the formation of metastable supersaturated states. As a Senior Application Scientist, I mandate the following Isothermal Saturation Protocol , which acts as a self-validating system to ensure true thermodynamic equilibrium and phase integrity.

Step 1: Solid-State Baseline Verification

  • Action: Analyze the starting batch of CAS 89840-80-2 via X-Ray Powder Diffraction (XRPD).

  • Causality: Solubility is intrinsically tied to crystal lattice energy. Establishing the baseline polymorph is mandatory, as an unknown or mixed polymorph invalidates the thermodynamic measurement.

Step 2: Isothermal Equilibration

  • Action: Add an excess of CAS 89840-80-2 to 5.0 mL of the target solvent (e.g., NMP) in a sealed, temperature-controlled glass vial (25.0 ± 0.1 °C). Agitate at 500 RPM for 48 hours.

  • Causality: A 48-hour window ensures that dissolution kinetics have plateaued and any initial supersaturation has precipitated back to equilibrium.

Step 3: Phase Separation

  • Action: Centrifuge the suspension at 10,000 x g for 15 minutes, followed by filtration of the supernatant through a 0.22 µm PTFE syringe filter.

  • Causality: Centrifugation prevents filter clogging. The 0.22 µm PTFE filter (chemically compatible with aprotic solvents) excludes sub-micron colloidal aggregates that would artificially inflate UV absorbance readings.

Step 4: HPLC-UV Quantification

  • Action: Dilute the filtrate volumetrically and analyze via HPLC-UV (C18 column, detection at 254 nm).

  • Causality: The nitro-aromatic chromophore of CAS 89840-80-2 provides strong UV absorbance, allowing for highly sensitive quantification against a standard calibration curve.

Step 5: Self-Validation (Critical Quality Attribute)

  • Action: Recover the residual undissolved solid from Step 3, dry it gently under vacuum, and re-analyze via XRPD.

  • Causality: If the recovered solid exhibits a new diffraction pattern, a solvate (e.g., an NMP-solvate) has formed. The system validates itself by confirming that the measured solubility corresponds to the anhydrous polymorph and not a newly formed solvated phase.

ExperimentalWorkflow S1 1. Solid Addition (Excess Solute) S2 2. Equilibration (48h, 25°C) S1->S2 S3 3. Phase Separation (0.22µm Filter) S2->S3 S4 4. Quantification (HPLC-UV) S3->S4 S5 5. Validation (XRPD on Solid) S4->S5

Fig 2. Self-validating isothermal saturation workflow for thermodynamic solubility determination.

Application Workflow: Convergent API Synthesis

In the synthesis of Darunavir, CAS 89840-80-2 is not merely a passive intermediate; it acts as an active nucleophile. The process involves deprotonating the sulfonamide to form a highly reactive anion, which then attacks a chiral epoxide intermediate[2][3].

Because this is a bimolecular nucleophilic substitution (SN2), the reaction rate is highly dependent on the concentration of the dissolved nucleophile. Utilizing NMP allows process chemists to achieve concentrations exceeding 200 mg/mL. Furthermore, NMP stabilizes the transition state without hydrogen-bonding to the sulfonamide anion, driving the reaction to completion at ambient temperatures (4-10 hours) and minimizing thermal degradation[3][4].

ConvergentSynthesis CAS CAS 89840-80-2 (Nucleophile) Base Deprotonation (Base) CAS->Base Anion Sulfonamide Anion (Highly Reactive) Base->Anion Coupling SN2 Ring-Opening (in NMP/DMF) Anion->Coupling Epoxide Chiral Epoxide (Electrophile) Epoxide->Coupling Intermediate Darunavir Intermediate Coupling->Intermediate

Fig 3. Convergent synthetic route utilizing CAS 89840-80-2 as a nucleophile in aprotic solvents.

References

  • Benchchem. "N-Isobutyl-4-nitrobenzenesulfonamide | CAS 89840-80-2". Benchchem. 1

  • European Patent Office. "EP2477992B1 - Processes for the preparation of darunavir and the amorphous form thereof". Google Patents. 3

  • Ghosh, A. K., et al. "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor". Journal of Medicinal Chemistry - ACS Publications. 2

  • CymitQuimica. "Safety Data Sheet - N-Isobutyl-4-nitrobenzenesulfonamide". CymitQuimica. 4

Sources

Foundational

In-Depth Spectral Characterization and Synthetic Protocols for N-Isobutyl-4-nitrobenzenesulfonamide

Executive Summary & Pharmaceutical Relevance N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly versatile synthetic intermediate predominantly utilized in the development of HIV-1 protease inhibitors, incl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmaceutical Relevance

N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly versatile synthetic intermediate predominantly utilized in the development of HIV-1 protease inhibitors, including Amprenavir, Fosamprenavir, and Darunavir[1],[2]. The molecule features a rigid para-substituted aromatic core flanked by two highly functional groups: a strongly electron-withdrawing nitro group and a stable sulfonamide linkage. This specific architecture allows for orthogonal reactivity; the nitro group can be selectively reduced to an aniline derivative for subsequent coupling, while the sulfonamide provides crucial hydrogen-bonding interactions within the active site of viral proteases.

This technical guide provides a rigorous, self-validating framework for the synthesis, purification, and spectroscopic characterization (NMR and FT-IR) of N-isobutyl-4-nitrobenzenesulfonamide, ensuring high-fidelity data acquisition for drug development professionals.

Mechanistic Synthesis & Workflow

The preparation of N-isobutyl-4-nitrobenzenesulfonamide relies on a classic nucleophilic acyl substitution. The highly electrophilic sulfur center of 4-nitrobenzenesulfonyl chloride is attacked by the primary amine (isobutylamine).

Logical Relationship of the Synthetic Workflow

G A 4-Nitrobenzenesulfonyl Chloride C Nucleophilic Acyl Substitution A->C B Isobutylamine B->C D N-Isobutyl-4-nitro- benzenesulfonamide C->D DCM, Base, 0°C E HIV-1 Protease Inhibitors D->E Downstream Synthesis

Synthetic pathway and pharmaceutical downstream utility of N-isobutyl-4-nitrobenzenesulfonamide.

Self-Validating Synthetic Protocol

To ensure high yield and prevent the stalling of the reaction, an acid scavenger (either excess isobutylamine or triethylamine) must be used. Without a base, the HCl byproduct will protonate the remaining isobutylamine, rendering it non-nucleophilic.

  • Preparation: Dissolve 1.0 equivalent of 4-nitrobenzenesulfonyl chloride in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Thermal Control: Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Sulfonylation is highly exothermic; low temperatures prevent localized boiling and the formation of unwanted side products.

  • Reagent Addition: Add 1.2 equivalents of triethylamine (TEA), followed by the dropwise addition of 1.1 equivalents of isobutylamine.

  • Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 7:3) or LC-MS until the complete disappearance of the sulfonyl chloride starting material is observed.

  • Workup: Quench the reaction with 1M aqueous HCl. Causality: The acid wash selectively protonates any unreacted isobutylamine and TEA, partitioning them into the aqueous layer while the neutral sulfonamide product remains in the organic DCM layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via recrystallization from ethanol/water to yield the pure product.

Spectroscopic Characterization

The structural verification of N-isobutyl-4-nitrobenzenesulfonamide requires careful interpretation of its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The strong electron-withdrawing nature of both the nitro (-NO₂) and sulfonyl (-SO₂) groups heavily dictates the electronic environment of the molecule[3],[4].

NMR Spectral Data

The aromatic region of the ¹H NMR spectrum exhibits a classic AA'BB' splitting pattern due to the para-substitution. The nitro group exerts a powerful inductive (-I) and resonance (-M) deshielding effect, pushing the ortho protons (H-3, H-5) downfield to ~8.36 ppm. The sulfonyl group similarly deshields its adjacent protons (H-2, H-6) to ~8.07 ppm[3],[4].

Table 1: ¹H and ¹³C NMR Spectral Assignments (CDCl₃)

NucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)IntegrationMechanistic Assignment
¹H 8.36Doublet (J = 8.8)2HAromatic C-H (ortho to -NO₂)
¹H 8.07Doublet (J = 8.8)2HAromatic C-H (ortho to -SO₂)
¹H 4.85Broad Triplet (J = ~6.0)1HSulfonamide N-H
¹H 2.85Doublet of Doublets (J = 6.8, 6.4)2HIsobutyl -CH₂- (coupled to CH and NH)
¹H 1.75Multiplet1HIsobutyl -CH-
¹H 0.89Doublet (J = 6.8)6HIsobutyl -CH₃ (two equivalent methyls)
¹³C 150.0Singlet1CAromatic C-NO₂ (Quaternary)
¹³C 146.2Singlet1CAromatic C-SO₂ (Quaternary)
¹³C 128.4Singlet2CAromatic C-H (ortho to -SO₂)
¹³C 124.5Singlet2CAromatic C-H (ortho to -NO₂)
¹³C 50.5Singlet1CIsobutyl -CH₂-
¹³C 28.2Singlet1CIsobutyl -CH-
¹³C 20.1Singlet2CIsobutyl -CH₃
FT-IR Vibrational Data

The IR spectrum is dominated by the highly polar N=O and S=O bonds. The asymmetric and symmetric stretching vibrations of these groups provide an unmistakable fingerprint for 4-nitrobenzenesulfonamides[3],[4].

Table 2: FT-IR Vibrational Band Assignments (ATR)

Wavenumber (cm⁻¹)IntensityMode of VibrationMechanistic Causality
3285Medium, BroadN-H StretchBroadened due to intermolecular hydrogen bonding.
3110WeakC-H Stretch (Aromatic)sp² hybridized carbon-hydrogen bond stretching.
2965, 2875WeakC-H Stretch (Aliphatic)sp³ hybridized carbon-hydrogen bond stretching.
1528Strong-NO₂ Asymmetric StretchHigh dipole moment change during out-of-phase N-O stretch.
1348Medium-NO₂ Symmetric StretchIn-phase N-O stretching vibration.
1332Strong-SO₂ Asymmetric StretchCharacteristic of the sulfonamide linkage.
1155Strong-SO₂ Symmetric StretchCharacteristic of the sulfonamide linkage.

Self-Validating Protocols for Spectral Acquisition

To guarantee the trustworthiness and reproducibility of the spectral data, the following acquisition protocols must be strictly adhered to.

NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Validation: TMS acts as an internal standard (0.00 ppm), ensuring that chemical shifts are perfectly calibrated regardless of external magnetic field drift.

  • Instrument Tuning: Insert the 5 mm NMR tube into a 400 MHz spectrometer. Auto-tune the probe to the ¹H and ¹³C frequencies to maximize signal-to-noise ratio.

  • Locking and Shimming: Lock the magnetic field onto the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (Z1-Z5) until the solvent peak is sharp and symmetrical. Causality: Poor shimming leads to broadened peaks, which can obscure the fine J-coupling of the isobutyl group.

  • Acquisition Parameters:

    • For ¹H NMR: Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds.

    • For ¹³C NMR: Acquire 512 scans with a D1 of 2.0 seconds. Causality: A sufficient D1 delay ensures complete longitudinal relaxation (T1) of quaternary carbons (C-NO₂ and C-SO₂), preventing their signals from being artificially suppressed during integration.

FT-IR Acquisition Protocol
  • Instrument Selection: Utilize an Attenuated Total Reflectance (ATR) FT-IR spectrometer rather than traditional KBr pellets. Causality: KBr is highly hygroscopic; absorbed atmospheric moisture creates a massive, broad O-H stretch around 3400 cm⁻¹ that can completely mask the critical N-H stretch of the sulfonamide.

  • Background Calibration: Clean the diamond ATR crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to digitally subtract atmospheric CO₂ and water vapor from the final data.

  • Sample Analysis: Place 1–2 mg of the solid sample directly onto the crystal. Apply the pressure anvil to ensure intimate contact between the crystal and the sample matrix. Acquire 32 scans at 4 cm⁻¹ resolution.

References

  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir Antimicrobial Agents and Chemotherapy - ASM Journals URL:[Link]

  • Micro-Total Process System Machine (μ-TPSM) for Rapid Synthesis of antiretroviral Darunavir The Royal Society of Chemistry (RSC) URL:[Link]

  • Synthesis and Antibacterial Activity of Novel Sulfonamides Organic Chemistry Research URL: [Link]

  • Visible-Light-Mediated, Nitrogen-Centered Radical Amination of Tertiary Alkyl Halides The Royal Society of Chemistry (RSC) - Supplementary Information URL:[Link]

Sources

Exploratory

Thermodynamic stability and melting point of N-isobutyl-4-nitrobenzenesulfonamide

Title: Thermodynamic Stability and Physicochemical Profiling of N-isobutyl-4-nitrobenzenesulfonamide in HIV-1 Protease Inhibitor Design Executive Summary In the landscape of antiretroviral drug development, the structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Thermodynamic Stability and Physicochemical Profiling of N-isobutyl-4-nitrobenzenesulfonamide in HIV-1 Protease Inhibitor Design

Executive Summary

In the landscape of antiretroviral drug development, the structural architecture of HIV-1 protease inhibitors (PIs) dictates both their pharmacokinetic viability and their resilience against viral mutations. At the core of next-generation PIs—most notably Darunavir (TMC114), Amprenavir, and Fosamprenavir—lies a critical synthetic intermediate: N-isobutyl-4-nitrobenzenesulfonamide (CAS: 89840-80-2) [1].

This technical guide deconstructs the thermodynamic stability, melting point characteristics, and synthetic integration of this intermediate. Rather than merely presenting physical constants, we will explore the causality behind its thermodynamic behavior—specifically, how the enthalpy-driven binding of the sulfonamide moiety in the P2' pocket of the HIV-1 protease overcomes multidrug-resistant strains [1, 2].

Physicochemical Properties and Thermal Behavior

Understanding the physical state of N-isobutyl-4-nitrobenzenesulfonamide is paramount for process chemistry, particularly during scale-up where thermal degradation and crystallization kinetics impact yield.

While the isolated intermediate (CAS: 89840-80-2) is typically handled as an off-white crystalline solid, its thermal behavior is best understood in the context of its immediate synthetic derivatives. The introduction of the nitrobenzenesulfonyl group significantly alters the melting point (M.P.) and crystallization thermodynamics of the resulting complex.

Quantitative Data Summary
PropertyValue / DescriptionMechanistic Implication
Chemical Formula C10H14N2O4SProvides the necessary steric bulk (isobutyl) and electronic properties (nitro/sulfonamide) for P2' pocket binding.
Molecular Weight 258.29 g/mol Optimal size for intermediate handling and subsequent coupling without exceeding Lipinski's limits in the final API.
Melting Point (Coupled Derivative) 104°C – 109°C [4]The coupled amino-alcohol derivative exhibits a sharp melting point, indicating a highly ordered crystalline lattice driven by intermolecular hydrogen bonding.
Solubility Profile Soluble in DMF, Ethanol, CH2Cl2High solubility in aprotic and polar organic solvents facilitates homogeneous coupling reactions during epoxide ring-opening steps.

Note: The melting point of the coupled downstream intermediate, 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, ranges from 104-109°C [4], demonstrating the thermal stability imparted by the sulfonamide linkage prior to final drug formulation.

Thermodynamic Stability and Binding Kinetics

The selection of the N-isobutyl-4-nitrobenzenesulfonamide moiety is not arbitrary; it is a masterclass in structure-based drug design [2]. When this intermediate is integrated into the final PI scaffold (and the nitro group is subsequently reduced to an amine or substituted), it occupies the P2' pocket of the HIV-1 protease homodimer.

The Causality of Enthalpy-Driven Affinity

Isothermal Titration Calorimetry (ITC) studies reveal that the binding of TMC114 to the wild-type and mutant HIV-1 protease is exceptionally enthalpy-driven ( ΔH<0 )[1].

  • Hydrogen Bonding Network: The oxygen atoms of the sulfonamide group act as potent hydrogen bond acceptors, interacting directly with the backbone amides of Asp30 and Asp30' in the protease active site.

  • Overcoming Resistance: Unlike first-generation inhibitors that rely heavily on hydrophobic (entropy-driven) interactions, the strong enthalpic contribution of the sulfonamide network ensures that even if the virus mutates hydrophobic residues (e.g., V82F, I84V), the inhibitor retains a high association constant ( Ka​≈1.7×1010M−1 ) [1, 2].

  • Electronic Influence of the Nitro Group: During synthesis, the strongly electron-withdrawing nature of the 4-nitro group stabilizes the sulfonamide anion, facilitating nucleophilic attack and ensuring a thermodynamically downhill (exergonic) coupling reaction.

ThermoLogic N1 Sulfonamide Moiety (From Intermediate) N2 Hydrogen Bonding Network (Asp30 Backbone) N1->N2 Donates/Accepts N3 Enthalpy-Driven Affinity (ΔH < 0) N2->N3 Thermodynamic Contribution N4 High Association Constant (Ka ~ 1.7 x 10^10 M^-1) N3->N4 N5 Overcoming Viral Resistance (V82F / I84V Mutants) N4->N5 Sustained Efficacy

Caption: Thermodynamic logic pathway demonstrating how the sulfonamide moiety drives viral resistance mitigation.

Experimental Protocols: Synthesis and Self-Validating Workflows

To ensure scientific integrity, the synthesis of N-isobutyl-4-nitrobenzenesulfonamide and its subsequent coupling must be treated as a self-validating system. Every reagent added serves a mechanistic purpose that can be analytically verified at the next step.

Protocol: Synthesis of N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide

This protocol details the coupling of the epoxide-derived amine with 4-nitrobenzenesulfonyl chloride, a standard procedure in the synthesis of Amprenavir and Darunavir precursors [1, 3].

Materials:

  • 3-amino-1-isobutylamino-4-phenylbutan-2-ol (or dibenzyl-protected equivalent)[1]

  • 4-Nitrobenzenesulfonyl chloride (Electrophile)

  • Dichloromethane (CH2Cl2) or Toluene (Solvent)

  • Triethylamine (Et3N) (Acid Scavenger)

Step-by-Step Methodology:

  • Preparation of the Amine Solution: Dissolve 30.0 mmol of the isobutylamino precursor in 200 mL of anhydrous CH2Cl2 under an inert argon atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the highly reactive sulfonyl chloride into unreactive sulfonic acid.

  • Base Addition: Add 33.0 mmol (1.1 equiv) of Et3N to the stirred solution. Causality: Et3N acts as a non-nucleophilic base to neutralize the HCl generated during sulfonamide formation. Without this, the starting amine would become protonated, killing its nucleophilicity and halting the reaction.

  • Electrophile Introduction: Cool the mixture to 0°C. Slowly add 31.5 mmol (1.05 equiv) of 4-nitrobenzenesulfonyl chloride [1]. Causality: The reaction is highly exothermic. Cooling controls the kinetic rate, preventing the formation of bis-sulfonated byproducts and preserving the thermodynamic stability of the desired mono-sulfonamide.

  • Reaction Maturation and Quenching: Allow the reaction to warm to room temperature and stir for 12–18 hours. Quench with saturated aqueous NaHCO3. Self-Validation: The organic layer should be analyzed via TLC or LC-MS. The disappearance of the starting amine mass and the appearance of the target mass ( [M+H]+ ) confirms successful coupling.

  • Isolation: Extract the aqueous phase with CH2Cl2, dry over MgSO4, and concentrate under reduced pressure. The resulting solid can be recrystallized to yield the pure nitrobenzenesulfonamide intermediate.

SynthWorkflow A Isobutylamine Precursor (Nucleophile) C N-isobutyl-4-nitrobenzenesulfonamide Intermediate A->C Et3N, CH2Cl2 0°C to RT B 4-Nitrobenzenesulfonyl Chloride (Electrophile) B->C D Nitro Reduction (Pd/C, H2) C->D Thermodynamic Stabilization E HIV-1 Protease Inhibitor (Darunavir/Amprenavir) D->E Final Coupling

Caption: Synthetic workflow from primary precursors to the final HIV-1 Protease Inhibitor.

Conclusion

The thermodynamic stability and predictable melting point behavior of N-isobutyl-4-nitrobenzenesulfonamide make it an indispensable building block in medicinal chemistry. By leveraging the strong electron-withdrawing nature of the nitro group during synthesis, and the profound enthalpy-driven hydrogen bonding of the resulting sulfonamide in the biological target, researchers can engineer highly potent, resistance-proof therapeutics.

References

  • Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor Journal of Medicinal Chemistry - ACS Publications[Link]

  • STRUCTURE-BASED DESIGN AND SYNTHESIS OF NOVEL INHIBITORS OF HIV-1 PROTEASE AND BETA-SITE AMYLOID PRECURSOR PROTEIN CLEAVING ENZYME Purdue e-Pubs[Link]

  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir PMC - National Institutes of Health (NIH)[Link]

Foundational

Technical Whitepaper: Safety Profiling, Handling, and Synthetic Dynamics of N-Isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2)

Executive Summary In the landscape of antiretroviral drug development, specific chemical intermediates dictate both the efficacy of the final active pharmaceutical ingredient (API) and the safety protocols required durin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of antiretroviral drug development, specific chemical intermediates dictate both the efficacy of the final active pharmaceutical ingredient (API) and the safety protocols required during scale-up. N-Isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a critical sulfonamide building block. It is primarily recognized for its dual role: as a foundational precursor in the synthesis of HIV-1 protease inhibitors like Darunavir and Amprenavir, and as a heavily monitored process impurity (designated as "Impurity-1") during industrial manufacturing [1].

This whitepaper synthesizes the physicochemical data, stringent safety and handling protocols, and the mechanistic causality behind its synthesis and analytical quantification.

Physicochemical Profiling & Molecular Identity

Understanding the physical parameters of CAS 89840-80-2 is essential for predicting its behavior in biphasic reaction systems and chromatographic columns. The quantitative data defining this compound is summarized below.

Table 1: Physicochemical and Identity Profile

PropertyValue
Chemical Name N-Isobutyl-4-nitrobenzenesulfonamide
CAS Registry Number 89840-80-2
Molecular Formula C10H14N2O4S
Molecular Weight 258.29 g/mol
Common Synonyms 4-nitro-N-isobutylbenzenesulfonamide
Structural Class Nitrobenzenesulfonamide

Safety Data Sheet (SDS) & Hazard Mitigation Protocol

Handling pharmaceutical intermediates requires a self-validating safety system where protective measures are directly linked to physicochemical risks. According to standard European chemical safety regulations, CAS 89840-80-2 must be managed to prevent dermal exposure and dust inhalation [2].

Table 2: SDS Hazard Summary & Mitigation Strategy

Hazard CategoryObservation / RiskCausality & Mitigation Strategy
Eye Contact Potential severe ocular irritation.Mitigation: Rinse with copious amounts of water for at least 20 minutes. Use Diphoterine if available to rapidly neutralize chemical activity[2].
Inhalation Respiratory tract irritation from aerosolized dust.Mitigation: Handle exclusively under a chemical fume hood. Wear a NIOSH-approved respirator to prevent mucosal absorption[2].
Skin Contact Dermal irritation and potential sensitization.Mitigation: Wear heavy-duty nitrile gloves and a protective lab coat. Wash hands immediately before and after use[2].
Fire/Explosion Electrostatic charge build-up leading to dust explosion.Mitigation: Utilize anti-static, spark-proof equipment during powder transfer. Extinguish fires with water or chemical powder[2].
Spill Response Workflow

SpillResponse S1 Spill Detected (Dust/Powder) S2 Evacuate & Ventilate (Fume Hood/Exhaust) S1->S2 S3 Don PPE (Respirator, Nitrile Gloves) S2->S3 S4 Containment (Anti-static Equipment) S3->S4 S5 Sweep into Sealed Container (Avoid Dust Formation) S4->S5 S6 Hazardous Waste Disposal S5->S6

Workflow for CAS 89840-80-2 spill containment and hazard mitigation.

Synthetic Utility and Mechanistic Context

In the industrial synthesis of Darunavir, the core intermediate is formed by reacting an epoxide-derived secondary amine with 4-nitrobenzenesulfonyl chloride[3]. However, the process chemistry is complicated by the presence of residual isobutylamine from a previous synthetic step.

When excess isobutylamine is not rigorously purged, it aggressively competes with the target secondary amine for the 4-nitrobenzenesulfonyl chloride. This competitive sulfonylation yields CAS 89840-80-2, which is universally tracked in quality control as Impurity-1 [4]. Understanding this mechanistic pathway is vital for process chemists aiming to optimize API yield and minimize downstream purification bottlenecks.

ImpurityFormation Iso Residual Isobutylamine (Excess Reagent) Imp CAS 89840-80-2 (Impurity-1) Iso->Imp Competitive Sulfonylation NBSC 4-Nitrobenzenesulfonyl Chloride NBSC->Imp API Darunavir Nitro-Intermediate (Target API Precursor) NBSC->API Target Pathway Core Epoxide-derived Secondary Amine Core->API

Competitive synthetic pathway illustrating the formation of Impurity-1 (CAS 89840-80-2).

Experimental Workflows: Synthesis and Analytical Isolation

To accurately quantify Impurity-1 during API manufacturing, analytical laboratories must independently synthesize CAS 89840-80-2 to serve as a high-purity reference standard.

Protocol 1: Independent Synthesis of the Reference Standard

Adapted from standard sulfonylation methodologies used in HIV-1 PI development[5].

  • Reagent Preparation: Dissolve isobutylamine (1.0 equivalent) in a 1:1 biphasic mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate (NaHCO₃).

    • Causality Check: The biphasic system acts as a dynamic acid scavenger. As the sulfonylation proceeds, highly acidic HCl is generated. The NaHCO₃ immediately partitions this byproduct into the aqueous layer and neutralizes it. This prevents the protonation of isobutylamine (which would destroy its nucleophilicity) while simultaneously protecting the water-sensitive 4-nitrobenzenesulfonyl chloride from rapid hydrolysis, a common failure point in purely aqueous basic environments.

  • Coupling Reaction: Cool the mixture to 0°C. Add 4-nitrobenzenesulfonyl chloride (1.1 equivalents) portion-wise to control the exothermic reaction.

  • Propagation: Remove the ice bath and stir vigorously at room temperature for 18 hours to ensure complete conversion.

  • Isolation: Separate the organic and aqueous phases. Extract the aqueous phase once more with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the solid product.

Protocol 2: RP-HPLC Quantification in Darunavir API

Validated method for tracking Impurity-1[4].

  • System Setup: Equip the HPLC with a C18 reverse-phase column.

  • Mobile Phase: Prepare an isocratic mixture of Methanol:Acetonitrile at a 95:5 (v/v) ratio.

  • Flow Parameters: Set the flow rate to 0.7 mL/min with a total run time of 10 minutes.

  • Detection: Monitor the effluent using a UV detector set to 264 nm.

    • Causality Check: The highly conjugated 4-nitrobenzenesulfonamide moiety acts as a powerful chromophore. At 264 nm, it exhibits a strong UV absorbance peak, allowing for highly sensitive detection (low Limit of Detection/Quantification) of the impurity even when it is present in trace amounts within the bulk Darunavir matrix.

References

  • National Institutes of Health (PMC). "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation". Available at:[Link]

  • Google Patents. "US8703980B2 - Process for the preparation of darunavir".
  • ResearchGate. "RP-HPLC method development and validation for estimation of Darunavir ethanolate in tablet dosage form". Available at: [Link]

Sources

Exploratory

Pharmacokinetics of prodrugs derived from N-isobutyl-4-nitrobenzenesulfonamide

Pharmacokinetics and Bioanalysis of Prodrugs Derived from N-Isobutyl-4-Nitrobenzenesulfonamide: A Technical Guide Executive Summary As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Pharmacokinetics and Bioanalysis of Prodrugs Derived from N-Isobutyl-4-Nitrobenzenesulfonamide: A Technical Guide

Executive Summary

As a Senior Application Scientist, I approach the pharmacokinetic (PK) evaluation of prodrugs not merely as a data-gathering exercise, but as a mechanistic validation of chemical design. The development of HIV-1 protease inhibitors derived from the N-isobutyl-4-nitrobenzenesulfonamide lineage represents a masterclass in overcoming physicochemical limitations through targeted prodrug engineering. This whitepaper dissects the pharmacokinetic profile, activation mechanisms, and rigorous bioanalytical workflows required to evaluate these compounds, focusing specifically on the transition from the highly lipophilic active moiety (Amprenavir) to its highly water-soluble phosphate ester prodrug (Fosamprenavir).

Chemical Lineage & Rationale for Prodrug Derivation

The structural core of several potent HIV-1 protease inhibitors, including Amprenavir and Darunavir, relies on an N-isobutyl-4-aminobenzenesulfonamide moiety[1]. During synthesis, the critical penultimate intermediate is N-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide [2].

While Amprenavir is a highly potent antiviral, its clinical utility was initially severely bottlenecked by its physicochemical properties. With an aqueous solubility of approximately 0.04 mg/mL, formulating Amprenavir required massive volumes of lipophilic excipients (e.g., Vitamin E TPGS and propylene glycol)[3]. This resulted in an intolerable pill burden for patients—up to eight 150 mg capsules twice daily.

To solve this, chemists returned to the N-isobutyl-4-nitrobenzenesulfonamide precursor. By phosphorylating the secondary hydroxyl group with phosphorous oxychloride (POCl₃) in pyridine, and subsequently reducing the nitro group, they generated Fosamprenavir (GW433908) [2]. The addition of the ionizable phosphate ester increased aqueous solubility by over 10,000-fold, allowing the drug to be formulated as a high-density solid calcium salt tablet, drastically reducing the pill burden[4].

Pathway N1 N-isobutyl-4-nitrobenzenesulfonamide Intermediate N2 Phosphorylation & Reduction (POCl3 / Pyridine) N1->N2 N3 Fosamprenavir (Prodrug) High Aqueous Solubility N2->N3 N4 Gut Epithelium Alkaline Phosphatases N3->N4 PO Administration N5 Amprenavir (Active) Systemic Circulation N4->N5 Rapid Hydrolysis

Synthetic lineage and in vivo activation pathway of Fosamprenavir.

Mechanism of Prodrug Activation

The causality behind Fosamprenavir's success lies in its site-specific activation. The highly polar phosphate ester prevents the intact prodrug from passively diffusing across the lipid bilayer of the gastrointestinal tract. However, the brush border of the gut epithelium is rich in alkaline phosphatases [2].

As the dissolved prodrug transits the gut, these endogenous enzymes rapidly cleave the phosphate group, liberating the lipophilic Amprenavir directly at the site of absorption[4]. This enzymatic hydrolysis is so efficient that systemic exposure to the intact Fosamprenavir prodrug is minimal (<1% of the total circulating active drug)[2].

Pharmacokinetic Profile (ADME)

  • Absorption: Rapid conversion at the gut epithelium ensures that the time to maximum concentration (Tmax) is driven by the rate of enzymatic cleavage rather than simple dissolution.

  • Distribution: Once absorbed, Amprenavir is approximately 90% bound to plasma proteins, primarily alpha-1-acid glycoprotein (AAG), which has a high affinity for basic and lipophilic drugs[5].

  • Metabolism: The active moiety is extensively metabolized in the liver by the Cytochrome P450 3A4 (CYP3A4) isoenzyme[3]. For this reason, it is clinically co-administered with Ritonavir, a potent CYP3A4 inhibitor, to "boost" and prolong its systemic half-life[5].

  • Excretion: Excretion occurs primarily via the biliary route into the feces, with minimal renal clearance of the unchanged drug[5].

Quantitative Data Presentation

The table below summarizes how the structural modification from the nitro-sulfonamide precursor to the phosphate ester prodrug alters the macroscopic PK parameters.

Pharmacokinetic ParameterAmprenavir (Active Drug)Fosamprenavir Calcium (Prodrug)Mechanistic Rationale for Difference
Aqueous Solubility ~0.04 mg/mL>300 mg/mL (as free acid)Ionization of the phosphate ester group.
Pill Burden (1200 mg eq.) 8 capsules (BID)2 tablets (BID)Elimination of lipophilic excipients.
Systemic Prodrug Exposure N/A< 1.0%Near-complete pre-hepatic hydrolysis.
Cmax (μg/mL) ~5.36~4.80Rate-limited by brush-border enzyme kinetics.
AUC (μg·h/mL) ~18.46~19.30Bioequivalent total systemic exposure.

Experimental Workflows for PK Profiling

To rigorously evaluate a prodrug of this nature, standard PK protocols are insufficient. The methodology must be designed to prove where the prodrug is converting and to prevent ex vivo artifacts.

Protocol 1: In Vivo Portal Vein Sampling (Site-of-Activation Proof)

Causality: To definitively prove that Fosamprenavir is activated in the gut rather than the liver, standard jugular vein sampling is inadequate. We must isolate pre-hepatic metabolism. By comparing drug concentrations in the portal vein (post-gut, pre-liver) to the systemic circulation, we can pinpoint the exact anatomical site of prodrug hydrolysis[2].

  • Surgical Preparation: Under anesthesia, cannulate both the portal vein and the jugular vein of the animal model (e.g., Sprague-Dawley rat or Beagle dog).

  • Dosing: Administer an oral gavage of Fosamprenavir calcium suspension (e.g., 30 mg/kg).

  • Self-Validating Sampling: Draw blood simultaneously from both cannulas at 15, 30, 60, and 120 minutes.

    • Critical Step: Blood must be immediately drawn into chilled tubes pre-loaded with sodium fluoride (NaF) and sodium orthovanadate (Na₃VO₄). Without these potent phosphatase inhibitors, endogenous enzymes will continue to hydrolyze the prodrug ex vivo, artificially inflating the active drug concentration and invalidating the study.

  • Centrifugation: Spin at 4°C (3000 x g for 10 mins) to separate plasma. Store at -80°C.

Protocol 2: LC-MS/MS Bioanalysis

Causality: Because the prodrug and active drug have vastly different polarities, a gradient elution strategy is required to capture both analytes in a single run.

  • Protein Precipitation: Aliquot 50 μL of stabilized plasma. Add 150 μL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., d4-Amprenavir) to correct for matrix effects and extraction recovery.

  • Vortex & Centrifuge: Vortex for 2 minutes, centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Chromatography: Inject 5 μL of the supernatant onto a C18 reversed-phase column. Use a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). The polar prodrug will elute first, followed by the lipophilic active drug.

  • Mass Spectrometry: Utilize Electrospray Ionization in positive mode (ESI+). Monitor specific Multiple Reaction Monitoring (MRM) transitions for Fosamprenavir (m/z 586 → 406) and Amprenavir (m/z 506 → 245).

PK_Workflow S1 1. Oral Dosing Prodrug Administration S2 2. Portal Vein Sampling Isolate Pre-hepatic Metabolism S1->S2 S3 3. Plasma Stabilization Add Phosphatase Inhibitors S2->S3 S4 4. LC-MS/MS Bioanalysis Quantify Prodrug & Active S3->S4 S5 5. PK Modeling Non-compartmental Analysis S4->S5

Experimental workflow for in vivo pharmacokinetic profiling of prodrugs.

References

  • Baker, C. T., et al. "Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir." Antimicrobial Agents and Chemotherapy, National Institutes of Health. 2

  • Surleraux, D. L. N., et al. "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, ACS Publications. 1

  • PubChem. "Fosamprenavir | C25H36N3O9PS | CID 131536." National Center for Biotechnology Information. 4

  • Inxight Drugs. "FOSAMPRENAVIR SODIUM." National Center for Advancing Translational Sciences (NCATS). 3

  • Pharmaceuticals and Medical Devices Agency (PMDA). "PART IIIG. PHARMACOKINETICS - GW433908." PMDA Japan. 5

Sources

Foundational

The Role of N-Isobutyl-4-nitrobenzenesulfonamide and its Derivatives as Critical Pharmaceutical Intermediates in HIV-1 Protease Inhibitor Synthesis

Introduction The development of non-peptide HIV-1 protease inhibitors (PIs)—such as Darunavir (TMC114), Amprenavir, and Fosamprenavir—represents a landmark achievement in antiretroviral therapy. Central to the molecular...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The development of non-peptide HIV-1 protease inhibitors (PIs)—such as Darunavir (TMC114), Amprenavir, and Fosamprenavir—represents a landmark achievement in antiretroviral therapy. Central to the molecular architecture of these drugs is the hydroxyethylamino sulfonamide isostere, a structural motif designed to mimic the transition state of the peptide substrate naturally cleaved by the HIV-1 protease[1].

The construction of this highly specific core relies heavily on a family of specialized pharmaceutical intermediates. Among the most critical are N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) [2],[3] and its advanced, late-stage derivative N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride (CAS 244634-31-9) [4],[5]. This technical guide explores the mechanistic role, synthetic causality, and rigorous experimental protocols required to manipulate these intermediates effectively in scalable drug development.

Mechanistic Role & Synthetic Strategy

The synthesis of the PI core typically follows a linear epoxide-opening route, though convergent strategies are also employed. The linear sequence involves the nucleophilic ring opening of a chiral epoxide (e.g., Boc-epoxide) by isobutylamine, yielding a secondary amine[6]. This amine is subsequently sulfonylated using 4-nitrobenzenesulfonyl chloride[7],[1].

The Causality of Impurity Formation

A critical mechanistic challenge in this workflow is the stoichiometric management of isobutylamine. To prevent bis-alkylation (where one amine reacts with two epoxide molecules), isobutylamine is introduced in a vast thermodynamic excess (often >10 equivalents)[6]. However, this excess must be rigorously removed prior to the sulfonylation step.

If residual isobutylamine remains in the reaction matrix, it acts as a competing nucleophile, rapidly reacting with 4-nitrobenzenesulfonyl chloride to form N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) [8]. In the context of a linear synthesis, CAS 89840-80-2 is a highly problematic impurity. It not only depletes the expensive sulfonyl chloride reagent but also generates a structurally similar byproduct that is notoriously difficult to separate from the target API precursor[8].

Note: In alternative convergent synthetic strategies, CAS 89840-80-2 is deliberately synthesized, isolated, and deprotonated under strongly basic conditions to act as the primary nucleophile, directly opening the chiral epoxide in a single step.

Quantitative Data Summaries

To ensure process reliability, the stoichiometric and purity parameters of the intermediates must be strictly controlled.

Table 1: Quantitative Data & Reagent Specifications for PI Core Synthesis

Material / IntermediateCAS NumberMolecular WeightStoichiometryTarget YieldPurity Requirement (HPLC)
Boc-Epoxide98737-29-2263.33 g/mol 1.0 eqN/A>99.0%
Isobutylamine78-81-973.14 g/mol 10.0 eqN/A>99.5%
Secondary Amine160232-08-6336.47 g/mol 1.0 eq>90%>98.0%
4-Nitrobenzenesulfonyl Chloride98-74-8221.62 g/mol 1.05 eqN/A>98.0%
Nitro Sulfonamide (CAS 251105-80-3)251105-80-3521.63 g/mol 1.0 eq>94%>98.5%
N-Isobutyl-4-nitrobenzenesulfonamide89840-80-2258.29 g/mol Impurity<0.5%N/A

Experimental Workflows & Protocols

As a self-validating system, the following protocols integrate necessary analytical checkpoints to guarantee the integrity of the synthesis.

Protocol 1: Regioselective Epoxide Ring Opening
  • Charge Reactor: Suspend the chiral epoxide, (1S)-tert-butyl-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate (1.0 eq), in toluene.

  • Amine Addition: Add isobutylamine (10.0 eq).

    • Causality: The 10-fold excess thermodynamically drives the reaction toward mono-alkylation, preventing the newly formed secondary amine from reacting with a second epoxide molecule.

  • Reflux: Heat the mixture to reflux (approx. 85-90°C) for 2.5 hours[6].

  • Primary Distillation: Remove the bulk of the excess isobutylamine via vacuum distillation[6].

  • Aqueous Wash (Self-Validating Checkpoint): Wash the organic layer with an aqueous ammonium chloride solution[6].

    • Validation: Analyze the organic phase via Gas Chromatography (GC). The residual isobutylamine must be <0.1%. If >=0.1%, repeat the aqueous wash. Proceeding with excess isobutylamine will directly cause the formation of the CAS 89840-80-2 impurity[8].

Protocol 2: Sulfonylation of the Secondary Amine
  • Azeotropic Drying: Dry the secondary amine solution via azeotropic distillation with ethyl acetate.

    • Causality: Trace water will rapidly hydrolyze the highly reactive 4-nitrobenzenesulfonyl chloride into unreactive 4-nitrobenzenesulfonic acid, severely depressing the yield.

  • Base Addition: Add triethylamine (1.1 eq) to the dried solution[7],[1].

    • Causality: Triethylamine acts as an acid scavenger to neutralize the HCl byproduct, ensuring the secondary amine remains unprotonated and highly nucleophilic.

  • Sulfonyl Chloride Addition: Slowly add 4-nitrobenzenesulfonyl chloride (1.05 eq) while maintaining the reactor temperature below 40°C.

  • Workup: Quench with water to partition the phases[7]. The organic layer contains the N-isobutyl-4-nitrobenzenesulfonamide derivative (CAS 251105-80-3).

Protocol 3: Catalytic Hydrogenation
  • Solvent Exchange: Dissolve the nitro intermediate in methanol[7].

  • Catalyst Loading: Add 20% Palladium hydroxide on carbon (Pd(OH)2/C) or 5-10% Pd/C[6],[7].

  • Hydrogenation: Purge the reactor with argon, then introduce hydrogen gas (1 atm) and stir at 40°C for 21 hours[7].

    • Causality: Heterogeneous hydrogenation selectively reduces the nitro group to an aniline without cleaving the sensitive carbamate protecting group.

  • Filtration: Filter the catalyst through Celite to yield the final API precursor.

Process Visualizations

PI_Synthesis Epoxide Chiral Epoxide (CAS 98737-29-2) SecAmine Secondary Amine Intermediate (3-amino-2-hydroxy-4-phenylbutyl) Epoxide->SecAmine Epoxide Opening Isobutylamine Isobutylamine (Excess) Isobutylamine->SecAmine Impurity N-Isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) (Impurity) Isobutylamine->Impurity Excess Reacts NitroIntermediate Nitro Sulfonamide Intermediate (CAS 244634-31-9) SecAmine->NitroIntermediate Sulfonylation SulfonylChloride 4-Nitrobenzenesulfonyl Chloride SulfonylChloride->NitroIntermediate SulfonylChloride->Impurity API Reduction & Deprotection (Darunavir / Amprenavir) NitroIntermediate->API Pd/C, H2

Figure 1: Synthetic workflow for HIV-1 PIs illustrating the formation of the core and impurity.

Logic_Flow Step1 Distillation & Aqueous Wash Reason1 Removes Excess Isobutylamine Step1->Reason1 Outcome1 Prevents CAS 89840-80-2 Impurity Formation Reason1->Outcome1 Step2 Azeotropic Drying Reason2 Removes Trace Moisture Step2->Reason2 Outcome2 Prevents Sulfonyl Chloride Hydrolysis Reason2->Outcome2

Figure 2: Logical causality of purification steps in PI intermediate synthesis.

Sources

Exploratory

Preliminary toxicity and hazard assessment of N-isobutyl-4-nitrobenzenesulfonamide

Title: Preliminary Toxicity and Hazard Assessment of N-isobutyl-4-nitrobenzenesulfonamide: A Technical Guide for Drug Development Professionals Executive Summary N-isobutyl-4-nitrobenzenesulfonamide (NIBNS, CAS 89840-80-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Toxicity and Hazard Assessment of N-isobutyl-4-nitrobenzenesulfonamide: A Technical Guide for Drug Development Professionals

Executive Summary

N-isobutyl-4-nitrobenzenesulfonamide (NIBNS, CAS 89840-80-2) is a critical synthetic intermediate widely utilized in the pharmaceutical industry, most notably in the multi-step synthesis of HIV-1 protease inhibitors such as Darunavir and Amprenavir[1]. While its chemical reactivity makes it an excellent building block, the presence of both a nitroaromatic and a sulfonamide moiety introduces specific toxicological liabilities. This whitepaper provides an in-depth, mechanistically grounded guide to evaluating the preliminary toxicity and hazard profile of NIBNS, ensuring robust safety protocols and informed decision-making during early-stage drug development.

Physicochemical Profiling and Structural Alerts

Before initiating empirical testing, a predictive assessment of NIBNS relies on its structural alerts (toxicophores). The nitro group (-NO2) is a well-documented liability, prone to enzymatic reduction that can trigger mutagenicity and hepatotoxicity. Concurrently, the sulfonamide group is a known driver of idiosyncratic hypersensitivity reactions. Understanding these properties is the foundation of a targeted hazard assessment.

Table 1: Physicochemical Properties and GHS Hazard Classifications

Property / Hazard ParameterValue / ClassificationSource
Chemical Name N-isobutyl-4-nitrobenzenesulfonamide[2]
CAS Number 89840-80-2[1]
Molecular Formula C10H14N2O4S[2]
Molecular Weight 258.29 g/mol [2]
Skin Irritation Category 2 (H315)
Eye Irritation Category 2A (H319)
Respiratory Hazard STOT SE 3 (H335)
Aquatic Toxicity Aquatic Chronic 2 (H411)*
Storage Conditions Inert atmosphere, room temperature[3]

*Note: Aquatic toxicity classifications are heavily derived from its closely related hydrochloride salt derivatives.

Mechanistic Toxicology & Hazard Pathways

The toxicity of NIBNS is not primarily driven by the parent compound, but rather by its bioactivation. Hepatic nitroreductases (such as CYP450 enzymes and NADPH-cytochrome P450 reductase) reduce the nitroaromatic ring into highly reactive nitroso and hydroxylamine intermediates.

Causality of Toxicity:

  • Haptenization: The electrophilic nitroso intermediate can covalently bind to nucleophilic residues on cellular proteins. This protein adduct formation acts as a hapten, triggering an immune response that manifests as allergic skin sensitization (H317).

  • Oxidative Stress: The hydroxylamine derivative undergoes futile redox cycling, consuming cellular reducing equivalents (like glutathione) and generating Reactive Oxygen Species (ROS). This leads to lipid peroxidation and mitochondrial dysfunction.

Pathway NIBNS N-isobutyl-4-nitrobenzenesulfonamide (Parent Compound) Enzyme Hepatic Nitroreductases (CYP450 / POR) NIBNS->Enzyme Metabolism Nitroso Nitroso Intermediate (Highly Reactive) Enzyme->Nitroso Reduction Hydroxyl Hydroxylamine Derivative Nitroso->Hydroxyl Further Reduction Adducts Protein Adduct Formation (Haptenization / Sensitization) Nitroso->Adducts Covalent Binding ROS Reactive Oxygen Species (ROS) Oxidative Stress Hydroxyl->ROS Redox Cycling

Biotransformation pathway of NIBNS highlighting reactive intermediates and cellular toxicity.

Experimental Workflow: Preliminary Toxicity Assessment

To accurately profile NIBNS, we must deploy a self-validating testing matrix. The following protocols are designed to confirm the mechanistic liabilities outlined above.

Workflow Start Compound Preparation (DMSO Stock) InVitro In Vitro Cytotoxicity (HepG2 & PBMC) Start->InVitro Geno Genotoxicity (Ames Test / OECD 471) Start->Geno Eco Aquatic Toxicity (Daphnia magna / OECD 202) Start->Eco Data Data Integration & Hazard Classification InVitro->Data Geno->Data Eco->Data

Step-by-step preliminary toxicity and environmental hazard assessment workflow.

Protocol 1: In Vitro Hepatotoxicity Screening (HepG2 Cells)

Objective: Assess mitochondrial impairment driven by nitro-reduction.

  • Step 1: Compound Preparation. Dissolve NIBNS in anhydrous DMSO to create a 10 mM stock. Causality: DMSO is selected because it ensures complete dissolution of the lipophilic sulfonamide without inducing premature aqueous hydrolysis.

  • Step 2: Cell Treatment. Seed HepG2 cells at 1×104 cells/well in a 96-well plate. Expose cells to a NIBNS concentration gradient (0.1 µM to 100 µM) for 48 hours.

    • Self-Validation: Include a vehicle control (0.1% DMSO) to establish baseline viability, and a positive control (e.g., 50 µM Chlorpromazine) to validate the assay's sensitivity to hepatotoxins.

  • Step 3: Viability Assay. Utilize an ATP-based luminescent assay (e.g., CellTiter-Glo). Causality: ATP depletion is a direct, early indicator of the mitochondrial dysfunction caused by the ROS generated during the redox cycling of NIBNS metabolites.

Protocol 2: Genotoxicity Screening (Ames Test - OECD 471)

Objective: Determine if NIBNS or its metabolites induce DNA mutations.

  • Step 1: Strain Selection. Utilize Salmonella typhimurium strains TA98 and TA100. Causality: These specific strains are highly sensitive to frameshift and base-pair substitutions, which are the exact mutation types induced by nitroaromatic DNA adducts.

  • Step 2: Metabolic Activation. Perform the assay both in the presence and absence of a rat liver S9 fraction. Causality: The S9 fraction provides the exogenous nitroreductases required to bioactivate NIBNS. Testing without S9 would likely yield a false negative, as the parent compound itself is relatively inert to bacterial DNA.

  • Step 3: Incubation & Scoring. Plate the bacteria/compound/S9 mixture on minimal agar and incubate for 48 hours at 37°C. A reproducible, dose-dependent 2-fold increase in revertant colonies over the vehicle control indicates a positive mutagenic hazard.

Environmental Hazard & Aquatic Toxicity

Derivatives of NIBNS, such as its hydrochloride salt, are strictly classified under GHS as Toxic to aquatic life with long-lasting effects (H411). Proper environmental risk assessment is mandatory to prevent ecological contamination during scale-up.

Protocol 3: Acute Daphnia magna Toxicity Assay (OECD 202)
  • Step 1: Media Preparation. Prepare standardized Elendt M4 medium to ensure optimal baseline health of the test organisms.

  • Step 2: Exposure. Introduce neonate Daphnids (less than 24 hours old) to varying concentrations of NIBNS (e.g., 1 to 100 mg/L) in glass vessels.

    • Self-Validation: Include a negative control (M4 medium only) and a reference toxicant (e.g., Potassium dichromate) to confirm the batch's sensitivity.

  • Step 3: Immobilization Scoring. Assess the organisms at 24h and 48h. Causality: Immobilization (inability to swim within 15 seconds after agitation) is scored rather than mortality. Immobilization is a significantly more sensitive and reproducible endpoint in microcrustaceans, providing a highly reliable EC50​ value for regulatory environmental risk assessment.

Risk Mitigation and Handling Protocols

Given the established hazard statements—H315 (Skin Irritation), H319 (Eye Irritation), and H335 (Respiratory Irritation)—stringent engineering controls are required.

  • Engineering Controls: All handling of NIBNS powder must occur within a Class II Type B2 Biological Safety Cabinet or a ducted fume hood to prevent inhalation of particulates.

  • Personal Protective Equipment (PPE): Personnel must wear chemical-resistant nitrile gloves. Causality: Standard latex offers insufficient protection against organic solutions; if NIBNS is dissolved in DMSO, the solvent acts as a carrier, rapidly transporting the toxicophore through latex and into the dermal layer.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of fosamprenavir from N-isobutyl-4-nitrobenzenesulfonamide

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Pathway, Experimental Protocols, and In-Process Validation Introduction and Strategic Overview Fosamprenavir calcium...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Process Chemists, and Drug Development Professionals Content Focus: Mechanistic Pathway, Experimental Protocols, and In-Process Validation

Introduction and Strategic Overview

Fosamprenavir calcium is a highly soluble phosphate ester prodrug of the HIV-1 protease inhibitor amprenavir. Designed to overcome the severe solubility limitations and high pill burden associated with its parent compound, fosamprenavir is rapidly hydrolyzed by alkaline phosphatases in the gut epithelium to deliver amprenavir systemically [1].

From a process chemistry perspective, synthesizing fosamprenavir from the advanced intermediate (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide requires strict control over stereochemistry and regioselectivity. The synthesis involves three critical phases: carbamoylation to build the core peptidomimetic scaffold, regioselective phosphorylation of the secondary hydroxyl group, and catalytic reduction of the nitro moiety, culminating in the isolation of the stable calcium salt [2, 3].

Performing the phosphorylation step prior to the reduction of the nitro group is a deliberate strategic choice; it prevents the competitive and undesired N-phosphorylation of the highly nucleophilic aniline nitrogen that would occur if the nitro group were reduced first [4].

Mechanistic Pathway

G A Sulfonamide Intermediate (Primary Amine) B Nitro-Amprenavir (Carbamate) A->B (S)-3-THF-OSu TEA, DCM C Nitro-Fosamprenavir (Phosphate Ester) B->C POCl3, Pyridine then HCl/H2O D Fosamprenavir (Free Acid) C->D H2, Pd/C EtOAc/MeOH E Fosamprenavir Calcium (API) D->E Ca(OAc)2 EtOH/H2O

Chemical workflow for the synthesis of Fosamprenavir Calcium from the sulfonamide intermediate.

Experimental Protocols

Step 1: Carbamoylation (Synthesis of Nitro-Amprenavir)

Objective: Form the urethane linkage using a pre-activated chiral carbonate with strict retention of stereochemistry.

  • Charge Reactor: To a clean, dry reaction vessel, add 100 g (0.23 mol) of (2R,3S)-N-(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide and 800 mL of anhydrous dichloromethane (DCM) [5].

  • Base Addition: Add 24 g (0.23 mol) of triethylamine (TEA). Causality: TEA acts as an acid scavenger to neutralize the N-hydroxysuccinimide (NHS) released during the reaction, driving the equilibrium forward and preventing protonation of the primary amine.

  • Coupling: Slowly add 65 g (0.28 mol) of highly pure (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate. Stir at ambient temperature (20–25 °C) for 4 hours.

  • Workup: Extract the reaction mixture with 10% aqueous sodium bicarbonate solution to remove the NHS byproduct and residual TEA. Separate the organic layer, wash with deionized water, and concentrate under reduced pressure to yield the nitro-amprenavir intermediate.

Step 2: Regioselective Phosphorylation

Objective: Introduce the phosphate ester at the sterically hindered secondary alcohol.

  • Preparation: Dissolve 100 g (0.186 mol) of the nitro-amprenavir intermediate in 200 mL of anhydrous pyridine. Cool the mixture to 0–10 °C [6].

  • Phosphorylation: Dropwise, add 70.0 g (0.456 mol) of phosphorus oxychloride (POCl 3​ ). Causality: Pyridine serves a dual purpose as the solvent and the catalytic base, forming a highly reactive intermediate with POCl 3​ while neutralizing the generated HCl. The low temperature controls the highly exothermic nature of the initial phosphorylation.

  • Reaction & Hydrolysis: Allow the mixture to warm to ambient temperature and stir for 4 hours. Add 400 mL of methyl isobutyl ketone (MIBK), cool the mixture, and carefully quench with a 1:1 mixture of concentrated HCl and water. Heat to 50 °C for 1 hour. Causality: The acidic aqueous quench hydrolyzes the intermediate phosphorodichloridate to the desired dihydrogen phosphate ester.

  • Isolation: Separate the organic layer, wash with water, and partially concentrate. Add 500 mL of water and 31.5 g of sodium bicarbonate to stabilize the phosphate as a sodium salt in solution for the next step.

Step 3: Catalytic Reduction of the Nitro Group

Objective: Reduce the aromatic nitro group to an aniline to form the fosamprenavir free acid.

  • Hydrogenation Setup: Transfer the aqueous/organic mixture to a high-pressure hydrogenation reactor. Add 100 mL of ethyl acetate, 400 mL of methanol, and 5.0 g of 10% Palladium on Carbon (Pd/C) catalyst [5].

  • Reduction: Purge the vessel with nitrogen, then introduce hydrogen gas. Stir under hydrogen pressure for 4 hours at 30 °C. Causality: Pd/C provides a highly active surface for the selective reduction of the nitro group without causing hydrogenolysis of the benzyl group or cleavage of the carbamate/phosphate ester bonds.

  • Filtration: Filter the reaction mass through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake thoroughly with methanol.

Step 4: Final Salt Formation (Fosamprenavir Calcium)

Objective: Convert the highly hygroscopic free acid/sodium salt into a stable, developable crystalline calcium salt [7].

  • Salt Exchange: Heat the filtrate from Step 3 to 50 °C. Add a solution of 33.0 g (0.186 mol) calcium acetate monohydrate dissolved in 100 mL of water. Stir for 30 minutes. Causality: Calcium acetate provides the Ca 2+ ions necessary to precipitate the phosphate ester. The calcium salt is thermodynamically favored and precipitates out of the hydroalcoholic solution.

  • Crystallization: Cool the mixture to 30 °C and stir to allow complete crystallization.

  • Isolation & Drying: Filter the solid and wash with a 1:1 mixture of methanol and water. Dry the crude product under vacuum. To achieve high API purity, recrystallize from denatured ethanol and water at 70–72 °C, cool to ambient temperature, filter, and dry to obtain substantially pure fosamprenavir calcium [5].

Quantitative Data & In-Process Controls

The following table summarizes the expected yields and the analytical validation targets required to ensure the integrity of the synthetic pipeline.

Synthesis StepTarget Intermediate / ProductReagents & CatalystsTypical YieldAnalytical Target (HPLC)
1. Carbamoylation Nitro-Amprenavir(S)-3-THF-OSu, TEA, DCM88 - 92%> 98.0% (Limit R-isomer impurity < 0.2%)
2. Phosphorylation Nitro-FosamprenavirPOCl 3​ , Pyridine, HCl/H 2​ O80 - 85%> 95.0% (Absence of unreacted alcohol)
3. Reduction Fosamprenavir (Free Acid)H 2​ gas, 10% Pd/C, MeOH/EtOAc90 - 95%> 97.0% (Complete nitro disappearance)
4. Salt Formation Fosamprenavir CalciumCalcium Acetate, EtOH/H 2​ O75 - 80%> 99.5% (API Grade, strictly controlled chiral purity)

References

  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir National Institutes of Health (NIH) / PMC[Link]

  • Fosamprenavir (Review and Synthetic Schemes) Drugs of the Future / Portico [Link]

  • Design, Synthesis, and Pharmacokinetic Evaluation of Phosphate and Amino Acid Ester Prodrugs for Improving the Oral Bioavailability of the HIV-1 Protease Inhibitor Atazanavir Journal of Medicinal Chemistry / ACS Publications[Link]

  • Water-Soluble Prodrugs of the Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir Journal of Medicinal Chemistry / ACS Publications[Link]

  • Process for preparation of substantially pure fosamprenavir calcium and its intermediates (WO2012032389A2)
  • Fosamprenavir | New Drug Approvals New Drug Approvals[Link]

  • Preparation of fosamprenavir calcium (US20110224443A1)
Application

Catalytic reduction protocols for N-isobutyl-4-nitrobenzenesulfonamide nitro groups

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Executive Summary & Mechanistic Rationale The N-isobutyl-4-nitrobenzenesulfonamide moiety is a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals

Executive Summary & Mechanistic Rationale

The N-isobutyl-4-nitrobenzenesulfonamide moiety is a critical structural precursor in the synthesis of next-generation HIV-1 protease inhibitors, most notably Darunavir and Amprenavir (and its prodrug Fosamprenavir)[1][2]. The final active pharmaceutical ingredients (APIs) require a para-aminobenzenesulfonamide group to form an essential hydrogen-bonding network with the Asp29/Asp30 residues in the active site of the HIV-1 protease.

The Causality of the Nitro-to-Amino Strategy: Why not use 4-aminobenzenesulfonyl chloride directly during the sulfonylation of the chiral isobutylamine core? The free aniline group is nucleophilic and would cause severe side reactions (e.g., self-condensation or polymerization) during the highly electrophilic sulfonylation step. Therefore, the robust and non-nucleophilic 4-nitrobenzenesulfonyl chloride is utilized to form the sulfonamide linkage[1]. Once the backbone is secured, the nitro group must be selectively reduced to the required amine.

This guide details the two primary catalytic systems used to achieve this transformation: Batch Hydrogenation (Pd/C) and Continuous Flow Reduction (Raney Nickel) .

Process Workflow & Chemical Transformation

The following pathway illustrates the logical progression from the nitro-containing intermediate to the validated amino-API precursor.

G N1 N-isobutyl-4-nitrobenzenesulfonamide Precursor (Yellow Solid) N2 Catalytic Reduction (H2 Donor / Catalyst) N1->N2 N3 Batch Hydrogenation 10% Pd/C, MeOH 25°C, 1 atm N2->N3 Method A N4 Continuous Flow (μ-TPSM) Raney Ni, EtOAc 55°C, 25 bar N2->N4 Method B N5 4-amino-N-isobutylbenzenesulfonamide Target API Intermediate N3->N5 N4->N5 N6 In-Process Validation LC-MS (-30 Da) & 1H-NMR N5->N6 N7 Downstream Coupling (Darunavir / Amprenavir) N6->N7 Verified

Workflow for the catalytic reduction of N-isobutyl-4-nitrobenzenesulfonamide intermediates.

Quantitative Catalyst Comparison

Selecting the correct catalytic system depends on the scale, available infrastructure, and the presence of orthogonal protecting groups (e.g., benzyl ethers/amines).

Catalytic SystemReactor TypeSolventTemp / PressureReaction TimeYieldChemoselectivity & Process Notes
10% Pd/C BatchMeOH or EtOAc25 °C / 1 atm12–18 h>95%Gold Standard. Co-catalyzes debenzylation. Ideal if simultaneous global deprotection and nitro reduction is desired[1].
Raney Nickel Continuous FlowEtOAc / EtOH55 °C / 25 bar0.7 min (Rt)96%High Throughput. Yields ~26.6 g/day in μ-TPSM systems. Avoids catalyst leaching and clogging common with Pd/C in flow[3].
Cu@C / NaBH₄ BatchEtOH25 °C / 1 atm8 min>90%Emerging Alternative. Highly acid-resistant, non-noble metal catalyst. Useful for rapid, small-scale lab reductions[4].

Validated Experimental Protocols

Protocol A: Standard Batch Hydrogenation (10% Pd/C)

This protocol is optimized for the simultaneous reduction of the nitro group and cleavage of N,N-dibenzyl protecting groups, a common strategy in Darunavir synthesis[1].

Reagents & Equipment:

  • N-(3-dibenzylamino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide (or isolated building block)

  • 10% Palladium on Carbon (Pd/C), ~10% w/w relative to substrate

  • Anhydrous Methanol (MeOH) or Ethyl Acetate (EtOAc)

  • Hydrogen gas balloon or Parr shaker

  • Celite pad for filtration

Step-by-Step Methodology:

  • Preparation: Dissolve the nitrobenzenesulfonamide substrate (e.g., 20 g, 33.2 mmol) in 100 mL of anhydrous MeOH in a round-bottom flask[1].

  • Inert Atmosphere (Critical Safety Step): Purge the flask with Nitrogen (N₂) gas for 5 minutes. Causality: Pd/C is highly pyrophoric, especially in the presence of flammable methanol vapors. N₂ purging prevents flash ignition.

  • Catalyst Addition: Carefully add 2.0 g of 10% Pd/C to the solution.

  • Hydrogenation: Evacuate the flask and backfill with H₂ gas (repeat 3 times). Maintain under an H₂ balloon at ambient temperature (25 °C) with vigorous stirring.

  • Reaction Monitoring (Self-Validation): Monitor via TLC (95:5 CHCl₃/MeOH). The starting material is typically a bright yellow, UV-active spot (Rf ~0.7). The reaction is complete when the yellow color dissipates and a highly polar, ninhydrin-positive spot appears at a lower Rf.

  • Workup: Purge the system with N₂ to remove residual H₂. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with EtOAc.

  • Isolation: Concentrate the filtrate under reduced pressure. Recrystallize the resulting off-white solid from 2-propanol to yield the pure amino derivative[1].

Protocol B: Continuous Flow Reduction (Raney Nickel via μ-TPSM)

This protocol leverages a Micro-Total Process System Machine (μ-TPSM) for rapid, scalable throughput without the need for manual catalyst filtration[3].

Step-by-Step Methodology:

  • System Priming: Prime the continuous flow reactor lines with anhydrous EtOAc. Ensure the metal cartridge packed with Raney Ni is fully wetted and purged of oxygen.

  • Parameter Setting: Set the reactor temperature to 55 °C and the back-pressure regulator to 25 bar[3].

  • Substrate Introduction: Introduce a 0.5 M solution of the nitrobenzenesulfonamide intermediate in EtOAc into the flow system.

  • Flow Rate Adjustment: Adjust the flow rate to achieve a residence time (Rt) of exactly 0.7 minutes across the Raney Ni cartridge[3]. Causality: This specific residence time ensures 100% conversion while preventing over-reduction or degradation of the chiral backbone.

  • Collection & Steady-State: Divert the first 3 residence volumes to waste to ensure steady-state equilibrium. Collect the subsequent clear/off-white eluent.

  • Solvent Removal: Evaporate the solvent in vacuo to obtain the target 4-aminobenzenesulfonamide in >96% yield.

Analytical Self-Validation & Troubleshooting

To ensure the integrity of the protocol, the following analytical signatures must be verified before proceeding to downstream API coupling:

  • Mass Spectrometry (LC-MS): The reduction of an −NO2​ group (46 Da) to an −NH2​ group (16 Da) results in a precise mass loss of 30 Da . Verify that the [M+H]+ peak of the product is exactly 30 Da lower than the starting material.

  • ¹H-NMR Spectroscopy:

    • Nitro Precursor: The strongly electron-withdrawing nitro group deshields the aromatic protons, resulting in two distinct doublets at approximately 8.3 ppm and 8.0 ppm [5].

    • Amino Product: The electron-donating amine group shields the ring. Expect a significant upfield shift of these doublets to approximately 7.4 ppm and 6.6 ppm . Additionally, a broad singlet integrating to 2H will appear between 4.0–6.0 ppm (depending on solvent), corresponding to the primary aniline protons.

  • Troubleshooting - Incomplete Reduction: If LC-MS shows a mass shift of only -14 Da or -16 Da, the reaction has stalled at the nitroso ( −NO ) or hydroxylamine ( −NHOH ) intermediate. Solution: In batch processes, this indicates catalyst poisoning or H₂ starvation. Purge the system, add a fresh 5% w/w spike of Pd/C, and re-subject to H₂ pressure.

References

  • Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor | Journal of Medicinal Chemistry - ACS Publications. URL: [Link]1]

  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir - PMC. URL: [Link]2]

  • Micro-Total Process System Machine (μ-TPSM) for Rapid Synthesis of antiretroviral Darunavir - The Royal Society of Chemistry. URL: [Link]3]

  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor - MDPI. URL: [Link]4]

  • N-Isobutyl-4-nitrobenzenesulfonamide Indolic Derivatives - I.R.I.S. (Institutional Research Information System). URL: [Link]5]

Sources

Method

Scale-Up Manufacturing Process for N-Isobutyl-4-nitrobenzenesulfonamide Derivatives: A Process Chemistry Protocol

Executive Summary N-isobutyl-4-nitrobenzenesulfonamide derivatives are critical, late-stage structural motifs in the synthesis of HIV-1 protease inhibitors, including Amprenavir, Fosamprenavir, and Darunavir[1]. Transiti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-isobutyl-4-nitrobenzenesulfonamide derivatives are critical, late-stage structural motifs in the synthesis of HIV-1 protease inhibitors, including Amprenavir, Fosamprenavir, and Darunavir[1]. Transitioning the synthesis of these sulfonamides from bench-scale discovery to pilot-scale manufacturing requires rigorous control over reaction thermodynamics, solvent selection, and impurity profiling. This application note details a self-validating, 1-kilogram scale-up protocol for the amidation of (2R,3S)-3-amino-2-hydroxy-1-(N-isobutylamino)-4-phenylbutane derivatives with 4-nitrobenzenesulfonyl chloride (4-NsCl), optimizing for yield, safety, and operational simplicity[2].

Process Chemistry & Mechanistic Insights

The Amidation Reaction and Causality of Reagent Choice

The core transformation is a nucleophilic acyl substitution where the secondary amine attacks the electrophilic sulfur atom of 4-NsCl. This reaction generates one equivalent of hydrogen chloride (HCl). If left unneutralized, HCl protonates the unreacted amine, drastically halting conversion.

While bench-scale syntheses often employ biphasic Schotten-Baumann conditions (e.g., dichloromethane and aqueous sodium bicarbonate)[3], pilot-scale processes favor homogeneous organic bases like Triethylamine (TEA) in single-phase systems such as Ethyl Acetate (EtOAc)[2].

  • Causality: Utilizing EtOAc with TEA avoids the severe emulsion issues common in biphasic dichloromethane scale-ups. Furthermore, EtOAc serves as an excellent solvent for the subsequent anti-solvent crystallization, eliminating the need for energy-intensive solvent-swapping steps.

Thermal Stability & Risk Mitigation

4-NsCl is highly moisture-sensitive and thermally labile. Exposure to water hydrolyzes the sulfonyl chloride into 4-nitrobenzenesulfonic acid, a yield-killing impurity. Furthermore, uncontrolled heating can lead to thermal decomposition, releasing toxic and irritating gases including hydrogen chloride, carbon monoxide, and sulfur oxides[4],[5]. However, extensive process safety evaluations have demonstrated that while 4-NsCl is thermally sensitive, it does not possess explosive properties under standard amidation conditions, making it viable for large-scale manufacturing when exotherms are tightly controlled[6].

Causality Reactants 4-NsCl + Amine in EtOAc TempControl T < 45°C KF < 0.05% Reactants->TempControl HighTemp T > 50°C Moisture > 0.1% Reactants->HighTemp Product Desired Sulfonamide (High Purity) TempControl->Product Optimal Kinetics Impurity1 4-Nitrobenzenesulfonic Acid (Hydrolysis) HighTemp->Impurity1 Nucleophilic H2O Impurity2 Thermal Degradation (Toxic Fumes) HighTemp->Impurity2 Exothermic Runaway

Fig 1. Thermodynamic and kinetic causality influencing product purity and safety.

Quantitative Data: Process Parameters

To ensure a self-validating system, the protocol relies on strict Critical Process Parameters (CPPs) linked directly to In-Process Controls (IPCs).

Table 1: CPPs and Critical Quality Attributes (CQAs)

ParameterTarget RangeCausality / ImpactIPC / Validation Method
Solvent Moisture < 0.05% (w/w)Prevents 4-NsCl hydrolysis to sulfonic acid.Karl Fischer (KF) Titration
Addition Temp 35°C – 45°CControls exotherm; prevents thermal degradation.Continuous RTD monitoring
Reaction Time 3.0 – 4.0 hoursEnsures complete nucleophilic conversion.HPLC (Amine peak < 1.0% area)
Aqueous Wash pH 6.0 – 7.0Validates complete removal of TEA-HCl salts.Calibrated pH probe

Standard Operating Protocol (SOP): 1-Kilogram Scale

This methodology is adapted from validated scale-up procedures for benzenesulfonamide derivatives[2].

Phase 1: Reactor Setup & Pre-drying
  • Purge a 10 L jacketed glass reactor with Nitrogen ( N2​ ) for 15 minutes to ensure an inert atmosphere.

  • Charge the reactor with 5.0 L of Ethyl Acetate (EtOAc).

  • Self-Validation Step: Sample the solvent and perform a Karl Fischer titration. Proceed only if moisture is < 0.05%.

  • Charge 1.00 kg of the amine precursor (e.g., (2R,3S)-3-benzyloxycarbonylamino-2-hydroxy-1-(N-isobutylamino)-4-phenylbutane) into the reactor. Stir at 150 RPM until complete dissolution is achieved.

  • Add 0.45 L (450 mL) of Triethylamine (TEA). Heat the mixture to 40°C using the jacket temperature control.

Phase 2: Reactant Charging & Exotherm Control
  • Weigh 0.66 kg (660 g) of 4-nitrobenzenesulfonyl chloride (4-NsCl) into a sealed powder addition funnel.

  • Begin portion-wise addition of 4-NsCl over a period of 60 to 90 minutes.

  • Critical Control: Monitor the internal temperature. The reaction is highly exothermic. Adjust the addition rate to maintain the internal temperature strictly between 35°C and 45°C.

  • Once addition is complete, maintain stirring at 40°C for 3 hours.

  • Self-Validation Step (IPC): Withdraw a 1 mL aliquot, dilute with mobile phase, and analyze via HPLC. The reaction is deemed complete when the starting amine is < 1.0% by area[2].

Phase 3: Quench & Phase Separation
  • Cool the reactor to 20°C – 25°C.

  • Quench the reaction by adding 5.0 L of Deionized (DI) Water. Stir vigorously (250 RPM) for 15 minutes to dissolve the precipitated TEA-HCl salts.

  • Stop agitation and allow the phases to separate for 30 minutes.

  • Drain the lower aqueous layer.

  • Self-Validation Step: Check the pH of the aqueous layer. It should be between 6.0 and 7.0. If acidic, perform a second wash with 2.0 L of DI water.

Phase 4: Crystallization & Isolation
  • Concentrate the organic (EtOAc) layer under reduced pressure (approx. 150 mbar) at 40°C until the volume is reduced by half (approx. 2.5 L remains).

  • Slowly add 2.5 L of an anti-solvent (e.g., Heptane) over 45 minutes while stirring. Pale-yellow crystals of the N-isobutyl-4-nitrobenzenesulfonamide derivative will begin to precipitate[2].

  • Cool the suspension to 5°C and hold for 2 hours to maximize crystal yield.

  • Filter the product through a Nutsche filter and wash the filter cake with 1.0 L of cold Heptane.

  • Dry the crystals under vacuum (50 mbar) at 45°C for 12 hours. Expected yield: >94%.

Workflow A Amine Substrate (1.00 kg) C Amidation Reaction (EtOAc, TEA, 40°C) A->C B 4-NsCl Reagent (0.66 kg) B->C Controlled Addition D Aqueous Quench (DI Water, pH Check) C->D IPC: HPLC <1% SM E Concentration & Crystallization D->E Organic Phase F Target Sulfonamide (>94% Yield) E->F Vacuum Drying

Fig 2. Scalable workflow for N-isobutyl-4-nitrobenzenesulfonamide derivative synthesis.

References

  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. Google Patents.
  • Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry. URL:[Link]

  • Development and Scale-Up of an Asymmetric Synthesis of AZD8186 Using the Fukuyama Modification of the Mitsunobu Reaction. Organic Process Research & Development. URL:[Link]

Sources

Application

Purification and crystallization methods for N-isobutyl-4-nitrobenzenesulfonamide

Application Note: Advanced Purification and Crystallization Protocols for N-Isobutyl-4-nitrobenzenesulfonamide Executive Summary & Mechanistic Context N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly val...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Crystallization Protocols for N-Isobutyl-4-nitrobenzenesulfonamide

Executive Summary & Mechanistic Context

N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly valued synthetic building block, functioning as a critical intermediate in the synthesis of HIV-1 protease inhibitors such as amprenavir and darunavir analogs[1][2]. Achieving high purity of this intermediate is non-negotiable, as impurities carried forward can poison downstream catalytic steps (e.g., nitro-group reduction) or create inseparable structural analogs in the final active pharmaceutical ingredient (API).

The synthesis typically involves the nucleophilic attack of an isobutylamine derivative on 4-nitrobenzenesulfonyl chloride[3]. This protocol outlines a thermodynamically controlled liquid-liquid extraction followed by an anti-solvent crystallization workflow. We emphasize the causality behind solvent selection and cooling trajectories to ensure a self-validating, reproducible system.

Physicochemical Data

Understanding the physical properties of the intermediate is the foundation for designing an effective thermodynamic crystallization process.

Table 1: Physicochemical Properties of N-isobutyl-4-nitrobenzenesulfonamide

PropertyValue
CAS Number 89840-80-2[1]
Molecular Formula C10H14N2O4S[4]
Molecular Weight 258.29 g/mol [4]
Physical State Pale yellow to off-white crystalline solid
Solubility Profile High in DCM/Acetone; Moderate in EtOAc/Isopropanol; Low in Heptane/Water

Workflow Visualization

G N1 Crude Reaction Mixture N2 Biphasic Quench (DCM / Aq. NaHCO3) N1->N2 Add Reagents N3 Organic Phase (Product in DCM) N2->N3 Extract N4 Aqueous Phase (Impurities) N2->N4 Discard N5 Solvent Exchange (Distillation to EtOAc) N3->N5 Dry & Distill N6 Anti-Solvent Addition (Heptane at 50°C) N5->N6 Heat N7 Controlled Cooling (10°C / hr to 5°C) N6->N7 Nucleation N8 Pure Crystalline Product N7->N8 Filter & Dry

Workflow for the purification and crystallization of N-isobutyl-4-nitrobenzenesulfonamide.

Mechanistic Rationale for Experimental Choices

  • Why Biphasic Quenching? The crude reaction mixture contains acidic byproducts and unreacted 4-nitrobenzenesulfonyl chloride. Using a 1:1 mixture of dichloromethane (DCM) and aqueous sodium bicarbonate (NaHCO3) neutralizes the acid and hydrolyzes the residual sulfonyl chloride into water-soluble sulfonate salts, driving them entirely into the aqueous phase[3].

  • Why Solvent Exchange? DCM is an optimal extraction solvent due to its high partition coefficient for sulfonamides. However, its steep solubility curve and high volatility make it exceptionally poor for crystallization, often resulting in "oiling out" (liquid-liquid phase separation) instead of solid nucleation. Exchanging the solvent to ethyl acetate (EtOAc) or isopropanol establishes a predictable metastable zone width (MSZW) required for controlled crystal growth[5][6].

Detailed Step-by-Step Protocol

Phase 1: Reaction Quenching and Liquid-Liquid Extraction

  • Quenching: To the crude reaction mixture, add an equal volume of Dichloromethane (DCM) and saturated aqueous NaHCO3[3].

  • Agitation: Stir the biphasic mixture vigorously for 45 minutes at 20–25 °C.

    • Causality: Prolonged mechanical agitation maximizes interfacial surface area, ensuring complete hydrolysis of unreacted 4-nitrobenzenesulfonyl chloride.

    • Self-Validation (IPC 1): Check the pH of the aqueous phase. It must remain >7.5. If acidic, add additional NaHCO3 to prevent the protonation and organic-phase retention of water-soluble impurities.

  • Phase Separation: Transfer to a separatory funnel. Allow 15 minutes for complete phase resolution. Collect the lower organic (DCM) layer.

  • Back-Extraction & Washing: Extract the aqueous phase once with a half-volume of DCM. Combine the organic layers and wash with saturated NaCl (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous Na2SO4, filter, and transfer to a distillation flask.

Phase 2: Solvent Exchange

  • Concentration: Concentrate the DCM solution under reduced pressure (approx. 300 mbar) at 30 °C until the volume is reduced by 80%.

  • Exchange: Add Ethyl Acetate (EtOAc) (3 volumes relative to theoretical yield) and continue distillation at atmospheric pressure.

    • Self-Validation (IPC 2): Monitor the internal vapor temperature. The distillation is complete when the vapor temperature stabilizes at ~76–77 °C (the boiling point of EtOAc), confirming the complete removal of DCM[6].

Phase 3: Anti-Solvent Crystallization

  • Heating: Heat the EtOAc solution to 50–55 °C to ensure complete dissolution of the sulfonamide intermediate[5].

  • Anti-Solvent Addition: Slowly add Heptane dropwise over 45 minutes until the solution reaches the cloud point (slight, persistent turbidity). The typical EtOAc:Heptane volumetric ratio is 1:2.

  • Seeding (Optional): Introduce 0.5% w/w of pure N-isobutyl-4-nitrobenzenesulfonamide seed crystals.

    • Causality: Seeding bypasses the primary nucleation energy barrier, preventing supersaturation buildup and sudden, uncontrolled precipitation which traps impurities.

  • Controlled Cooling: Cool the mixture linearly at a rate of 10 °C/hour down to 5 °C.

    • Causality: A slow cooling ramp promotes the growth of large, high-purity crystalline structures, leaving structurally similar impurities (e.g., disulfonamides) dissolved in the mother liquor.

Phase 4: Isolation and Drying

  • Filtration: Filter the resulting slurry through a sintered glass funnel under vacuum.

    • Self-Validation (IPC 3): Perform a rapid HPLC or TLC assay of the mother liquor. Product concentration should be minimal, indicating complete crystallization.

  • Washing: Wash the filter cake with a pre-chilled (5 °C) mixture of EtOAc/Heptane (1:4 ratio)[5].

  • Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours to constant weight.

Quantitative Data: Impurity Clearance Profile

Table 2: Impurity Clearance Mechanisms during Purification

Impurity SpeciesSourceRemoval PhaseClearance Mechanism
4-Nitrobenzenesulfonyl chloride Unreacted starting materialLiquid-Liquid ExtractionHydrolyzed by NaHCO3; partitions into the aqueous phase.
Isobutylamine hydrochloride Reaction byproductLiquid-Liquid ExtractionHighly water-soluble salt; partitions into the aqueous phase.
Disulfonamide derivatives Over-reaction byproductCrystallizationHigh solubility in EtOAc/Heptane mother liquor; remains in the filtrate.
Residual DCM Extraction solventVacuum DryingVolatilized during the 40 °C vacuum drying step.

References

  • Google Patents.
  • ACS Publications. "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation". Journal of Medicinal Chemistry.[Link]

  • ASM Journals. "Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir". Antimicrobial Agents and Chemotherapy.[Link]

  • ACS Publications. "Development of a Robust Process for the Preparation of High-Quality Dicyclopropylamine Hydrochloride". Organic Process Research & Development.[Link]

Sources

Method

Application Note: N-Isobutyl-4-nitrobenzenesulfonamide in the Synthesis of Protease Inhibitor Sulfonamide Libraries

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scientific Rationale: The Dual Utility of N-Isobutyl-4-nitrobenzenesulfonamide In the realm of diversity-oriented synthesis and combin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals.

Scientific Rationale: The Dual Utility of N-Isobutyl-4-nitrobenzenesulfonamide

In the realm of diversity-oriented synthesis and combinatorial chemistry, N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) has emerged as a privileged building block. It is most notably recognized as the critical core scaffold in the synthesis of HIV-1 aspartic protease inhibitors, including Amprenavir and Darunavir .

As a Senior Application Scientist, I emphasize that the selection of this specific molecule for library synthesis is driven by precise structural and electronic causalities:

  • Structural Targeting (The S1' Pocket): The N-isobutyl aliphatic chain is perfectly contoured to occupy the hydrophobic S1' pocket of the HIV-1 protease enzyme, providing a critical anchoring point for binding affinity .

  • Electronic Activation (Nosyl Group): The strongly electron-withdrawing 4-nitro group pulls electron density away from the sulfonyl moiety, lowering the pKa of the sulfonamide N-H to approximately 10. This transforms the nitrogen into an excellent, tunable nucleophile for epoxide ring-opening or Mitsunobu alkylations .

  • Latent Diversification Handle: Unlike classical Fukuyama alkylations where the nosyl group is cleaved to yield a secondary amine, protease inhibitor libraries retain the sulfonamide core. The 4-nitro group acts as a robust protecting group during N-alkylation and is subsequently reduced to an aniline. This newly formed 4-amino group serves as a late-stage synthetic handle to probe the S2' enzymatic pocket via acylation, carbamoylation, or urea formation .

Mechanistic Pathway & Workflow

The following diagram illustrates the convergent, dual-reactivity workflow used to generate massive chemical diversity from this single core scaffold.

G A N-isobutyl-4-nitrobenzenesulfonamide (Core Scaffold) C Tertiary Sulfonamide Intermediate A->C Alkylation (Base or Mitsunobu) B Diversity Input 1: Epoxides / Alcohols B->C D Nitro Reduction (Pd/C, H2 or SnCl2) C->D E Aniline Intermediate (4-Amino derivative) D->E G Final Sulfonamide Library Element E->G Acylation / Urea Formation F Diversity Input 2: Acyl Chlorides / Isocyanates F->G

Caption: Workflow demonstrating the dual-reactivity of N-isobutyl-4-nitrobenzenesulfonamide in library synthesis.

Experimental Protocols

The following protocols are designed as self-validating systems. Each step includes specific quality control checkpoints to ensure the integrity of the combinatorial library.

Protocol A: Convergent N-Alkylation via Epoxide Opening

Causality: Opening chiral epoxides (e.g., Boc-protected amino epoxides for the P1 pocket) requires a nucleophile that is sufficiently reactive but non-basic enough to avoid epoxide isomerization or degradation. The sulfonamidate anion generated from N-isobutyl-4-nitrobenzenesulfonamide fulfills this requirement perfectly.

  • Preparation: In a flame-dried round-bottom flask under argon, dissolve the chiral epoxide (1.0 eq, typically 0.5 mmol) and N-isobutyl-4-nitrobenzenesulfonamide (1.1 eq) in anhydrous DMF (5 mL).

  • Deprotonation: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Note: DIPEA is chosen over stronger bases (like NaH) to prevent competitive elimination reactions of the epoxide.

  • Reaction: Heat the mixture to 60–80 °C for 14 hours.

  • Validation Checkpoint: Monitor the reaction via LC-MS. The reaction is deemed complete when the sulfonamide mass (m/z 257 [M-H]⁻) is consumed and the tertiary sulfonamide product mass appears.

  • Workup: Cool to room temperature, quench with saturated aqueous NH₄Cl, and extract with EtOAc (3 × 15 mL). Wash the combined organic layers extensively with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄ and concentrate.

Protocol B: High-Throughput Mitsunobu Alkylation

Causality: For libraries utilizing diverse secondary alcohols, Mitsunobu conditions are ideal. The nosyl group's electron-withdrawing nature is strictly required here, as standard unactivated sulfonamides (pKa > 11) fail to participate efficiently in the Mitsunobu catalytic cycle .

  • Preparation: Dissolve N-isobutyl-4-nitrobenzenesulfonamide (1.0 eq) and the target alcohol (1.2 eq) in anhydrous THF (0.1 M) at 0 °C.

  • Activation: Add Triphenylphosphine (PPh₃) (1.5 eq), followed by the dropwise addition of Diisopropyl azodicarboxylate (DIAD) (1.5 eq). Causality: DIAD is preferred over DEAD due to its superior safety profile and higher solubility of its hydrazine byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Workup: Evaporate the THF, resuspend the crude mixture in minimal DCM, and precipitate the triphenylphosphine oxide byproduct using cold diethyl ether. Filter and concentrate the filtrate for direct purification.

Protocol C: Chemoselective Nitro Reduction

Causality: The reduction must selectively convert the nitro group to an aniline without cleaving the N-S bond or reducing other sensitive functional groups (e.g., benzyl ethers or alkenes) present in the library element.

  • Catalytic Hydrogenation (Standard): Dissolve the tertiary sulfonamide intermediate in MeOH/EtOAc (1:1). Add 10% Pd/C (10% w/w). Stir under a hydrogen atmosphere (1 atm, balloon) for 2–4 hours at room temperature.

  • Validation Checkpoint: TLC (Hexanes/EtOAc) will show a highly fluorescent, polar spot (the aniline) under 254 nm UV light.

  • Chemical Reduction (For Alkene-containing substrates): If the library element contains reducible double bonds, dissolve the intermediate in EtOH. Add SnCl₂·2H₂O (5.0 eq) and heat to 70 °C for 3 hours. Quench with saturated NaHCO₃ to precipitate tin salts, filter through Celite, and extract with EtOAc.

Quantitative Data Presentation

The following table summarizes the optimized reaction parameters and expected outcomes for the key library synthesis steps, providing a comparative baseline for high-throughput execution.

Reaction StepReagents / CatalystsSolventTemp (°C)Typical YieldKey Mechanistic Advantage
Epoxide Opening DIPEA or K₂CO₃DMF or Toluene60–9085–95%High regioselectivity for the terminal epoxide carbon; avoids base-catalyzed degradation.
Mitsunobu Alkylation DIAD, PPh₃, ROHTHF or DCM0 to RT70–90%Enables the direct use of unactivated secondary alcohols with complete inversion of stereochemistry.
Nitro Reduction (Catalytic) 10% Pd/C, H₂ (1 atm)MeOH or EtOAcRT>95%Exceptionally clean conversion; simple filtration workup ideal for automated library synthesis.
Nitro Reduction (Chemical) SnCl₂·2H₂OEtOH / EtOAc7080–90%Highly chemoselective; tolerates reducible functional groups like alkenes and benzyl ethers.

Troubleshooting & Quality Control

  • Incomplete Epoxide Opening: If starting materials persist after 18 hours, verify the anhydrous nature of the DMF. Trace water will hydrolyze the epoxide to a diol, halting the N-alkylation.

  • Over-Reduction during Hydrogenation: Prolonged exposure to Pd/C and H₂ can occasionally lead to hydrodehalogenation if halogenated aromatic rings are present in the P1/P2 pockets. In such cases, strictly monitor the reaction via LC-MS every 30 minutes, or switch to the SnCl₂ protocol.

  • Poor Mitsunobu Yields: N-isobutyl-4-nitrobenzenesulfonamide can sometimes co-elute with the DIAD-hydrazine byproduct during chromatography. Utilizing a solid-supported triphenylphosphine reagent can drastically simplify the purification of the library elements.

References

  • Fülöpová, V., & Soural, M. (2015). Mining the Chemical Space: Application of 2/4-Nitrobenzenesulfonamides in Solid-Phase Synthesis. ACS Combinatorial Science. URL:[Link]

  • Ghosh, A. K., Osswald, H. L., Glauninger, K., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. Journal of Medicinal Chemistry. URL:[Link]

  • Furfine, E. S., Baker, C. T., Hale, M. R., et al. (2004). Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir. Antimicrobial Agents and Chemotherapy. URL:[Link]

Application

Application Notes and Protocols for the Functionalization of N-Isobutyl-4-Nitrobenzenesulfonamide

Introduction: The Versatile Scaffolding of N-Isobutyl-4-Nitrobenzenesulfonamide N-isobutyl-4-nitrobenzenesulfonamide is a versatile organic compound that serves as a valuable starting material in medicinal chemistry and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatile Scaffolding of N-Isobutyl-4-Nitrobenzenesulfonamide

N-isobutyl-4-nitrobenzenesulfonamide is a versatile organic compound that serves as a valuable starting material in medicinal chemistry and drug development. Its structure presents multiple reactive sites amenable to chemical modification, making it an ideal scaffold for generating diverse molecular libraries. The presence of a highly electron-withdrawing nitro group on the aromatic ring, a reactive sulfonamide linkage, and an aliphatic isobutyl chain provides chemists with a rich playground for functionalization. This guide provides a detailed exploration of the key reagents, solvents, and protocols for the targeted functionalization of this molecule, grounded in mechanistic understanding and practical insights for researchers in the field.

The strategic functionalization of N-isobutyl-4-nitrobenzenesulfonamide allows for the modulation of its physicochemical properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which are critical determinants of a molecule's pharmacokinetic and pharmacodynamic profile.[1] The primary avenues for its diversification, which will be discussed in detail, include the reduction of the nitro group to an amine, nucleophilic aromatic substitution on the electron-deficient phenyl ring, and alkylation of the sulfonamide nitrogen.

Core Functionalization Strategies

The chemical reactivity of N-isobutyl-4-nitrobenzenesulfonamide can be systematically exploited at three primary locations: the nitro group, the aromatic ring, and the sulfonamide nitrogen. The choice of reagents and reaction conditions will dictate the outcome of the transformation, allowing for selective modification of the scaffold.

G N-Isobutyl-4-Nitrobenzenesulfonamide N-Isobutyl-4-Nitrobenzenesulfonamide Nitro_Group_Reduction Nitro Group Reduction (to Amine) N-Isobutyl-4-Nitrobenzenesulfonamide->Nitro_Group_Reduction  Reduction Aromatic_Ring_Substitution Aromatic Ring Substitution (SNAr) N-Isobutyl-4-Nitrobenzenesulfonamide->Aromatic_Ring_Substitution  SNAr Sulfonamide_N_Alkylation Sulfonamide N-Alkylation N-Isobutyl-4-Nitrobenzenesulfonamide->Sulfonamide_N_Alkylation  Alkylation Amine_Derivatives Aniline Derivatives (Further Functionalization) Nitro_Group_Reduction->Amine_Derivatives Substituted_Aromatics Ring-Functionalized Derivatives Aromatic_Ring_Substitution->Substituted_Aromatics N_Substituted_Sulfonamides N,N-Disubstituted Sulfonamides Sulfonamide_N_Alkylation->N_Substituted_Sulfonamides G cluster_0 Catalytic Hydrogenation cluster_1 Metal-Mediated Reduction Nitroarene_H2 Nitroarene Adsorption_Nitro Nitro Group Adsorption Nitroarene_H2->Adsorption_Nitro Catalyst_Surface Catalyst Surface (e.g., Pd/C) Adsorption_H2 H₂ Adsorption & Activation Catalyst_Surface->Adsorption_H2 Stepwise_Reduction Stepwise Reduction (Nitroso, Hydroxylamine) Adsorption_H2->Stepwise_Reduction Adsorption_Nitro->Stepwise_Reduction Aniline_H2 Aniline Stepwise_Reduction->Aniline_H2 Nitroarene_Metal Nitroarene SET Single Electron Transfer (SET) Nitroarene_Metal->SET Metal_Surface Metal Surface (e.g., Fe) Metal_Surface->SET Protonation Protonation (from H₂O or Acid) SET->Protonation Repeat Repeat SET/Protonation Protonation->Repeat Aniline_Metal Aniline Repeat->Aniline_Metal

Caption: Comparison of catalytic hydrogenation and metal-mediated nitro reduction.

Recommended Reagents and Solvents
Reduction MethodReagent SystemTypical SolventsKey Advantages
Catalytic Hydrogenation Pd/C (5-10 mol%), H₂ (balloon or 50 psi)Methanol, Ethanol, Ethyl AcetateHigh efficiency, clean byproducts (H₂O). [2]
Raney-Ni, H₂EthanolCost-effective for large scale.
Mn-based catalyst, H₂2-Methyl-THFHigh functional group tolerance. [3]
Metal-Mediated Reduction Fe powder, NH₄ClEthanol/Water (e.g., 4:1)Excellent chemoselectivity, mild conditions. [4]
SnCl₂·2H₂OEthanolEffective for sensitive substrates. [4]
Detailed Protocol: Reduction using Iron and Ammonium Chloride

This protocol is recommended for its high functional group tolerance and operational simplicity.

Materials:

  • N-isobutyl-4-nitrobenzenesulfonamide

  • Iron powder (Fe, 325 mesh)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Celite®

Procedure:

  • To a round-bottom flask, add N-isobutyl-4-nitrobenzenesulfonamide (1.0 eq).

  • Add a 4:1 mixture of ethanol and water as the solvent.

  • Add ammonium chloride (4.0 eq) and iron powder (3.0 eq).

  • Fit the flask with a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts, washing the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • The resulting aqueous residue can be extracted with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude 4-amino-N-isobutylbenzenesulfonamide.

  • The product can be further purified by column chromatography or recrystallization if necessary.

Nucleophilic Aromatic Substitution (SNAr) on the Phenyl Ring

The potent electron-withdrawing nature of the nitro and sulfonyl groups renders the aromatic ring of N-isobutyl-4-nitrobenzenesulfonamide electron-deficient. This electronic characteristic makes it susceptible to nucleophilic aromatic substitution (SNAr), a powerful tool for introducing various functionalities directly onto the ring. [5]The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. [5][6]

Mechanistic Principles and Regioselectivity

The SNAr reaction is highly regioselective. Nucleophilic attack occurs preferentially at the positions ortho and para to the strong electron-withdrawing groups. In the case of N-isobutyl-4-nitrobenzenesulfonamide, the positions ortho to the nitro group (and meta to the sulfonamide) are the most activated sites for nucleophilic attack, assuming a suitable leaving group is present. However, in the absence of a leaving group, the reaction can be more challenging. For practical synthetic applications, this strategy is most effective on derivatives where a leaving group, such as a halogen, is present at a position activated by the nitro group.

SNAr_Mechanism Aryl_Halide Activated Aryl Halide (e.g., 2-Chloro-4-nitro derivative) Meisenheimer_Complex Meisenheimer Complex (Resonance Stabilized Anion) Aryl_Halide->Meisenheimer_Complex + Nucleophile (Addition) Nucleophile Nucleophile (e.g., R-O⁻, R₂N-H) Nucleophile->Meisenheimer_Complex Product Substituted Product Meisenheimer_Complex->Product - Leaving Group (Elimination) Leaving_Group Leaving Group (e.g., Cl⁻)

Caption: The addition-elimination mechanism of SNAr.

Reagents and Solvents for SNAr

The success of an SNAr reaction hinges on the choice of nucleophile, solvent, and temperature.

Nucleophile TypeExample ReagentsTypical SolventsConditions
Oxygen Nucleophiles Sodium methoxide (NaOMe), Potassium phenoxide (PhOK)Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF)Room temperature to 100 °C
Nitrogen Nucleophiles Morpholine, Piperidine, Pyrrolidine [7]DMSO, N-Methyl-2-pyrrolidone (NMP)Elevated temperatures (e.g., 120 °C)
Sulfur Nucleophiles Sodium thiophenoxide (PhSNa)DMF, DMSOOften rapid, even at room temperature.

Causality: Polar aprotic solvents like DMF and DMSO are ideal for SNAr reactions. They are effective at solvating the cation of the nucleophilic salt but poorly solvate the anion, thereby increasing its nucleophilicity. Furthermore, their high boiling points allow for reactions to be conducted at elevated temperatures, which is often necessary to overcome the activation energy barrier for the initial nucleophilic attack.

Protocol: Synthesis of an N-(4-alkoxy-2-nitrophenyl)benzenesulfonamide Derivative (Hypothetical)

This protocol outlines the general procedure for an SNAr reaction on a hypothetical N-isobutyl-2-chloro-4-nitrobenzenesulfonamide.

Materials:

  • N-isobutyl-2-chloro-4-nitrobenzenesulfonamide

  • Sodium methoxide (NaOMe)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask or oven-dried glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve N-isobutyl-2-chloro-4-nitrobenzenesulfonamide (1.0 eq) in anhydrous DMF.

  • In a separate flask, prepare a solution of sodium methoxide (1.1-1.5 eq) in anhydrous DMF.

  • Add the sodium methoxide solution dropwise to the solution of the starting material at room temperature.

  • Stir the reaction mixture at the appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench by pouring it into ice-water.

  • The precipitated product can be collected by vacuum filtration, washed with water, and dried.

  • If the product is not a solid, the aqueous mixture can be extracted with a suitable organic solvent like ethyl acetate. The organic extracts are then combined, washed with brine, dried, and concentrated.

  • Purify the crude product by column chromatography on silica gel.

N-Alkylation of the Sulfonamide Moiety

The sulfonamide proton is acidic and can be deprotonated by a suitable base, generating a nucleophilic nitrogen anion. This anion can then be alkylated with various electrophiles. This functionalization is crucial for modulating the steric and electronic properties around the sulfonamide core, which can significantly impact biological activity.

Methodologies for N-Alkylation

Several methods have been developed for the N-alkylation of sulfonamides, each with its own advantages.

  • Classical Alkylation: This involves the reaction of the sulfonamide with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent. [8]* Mitsunobu Reaction: This allows for the alkylation of sulfonamides with alcohols using a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).

  • "Borrowing Hydrogen" Catalysis: More modern, greener approaches utilize alcohols as alkylating agents in the presence of a transition metal catalyst (e.g., based on iridium or manganese). [9][10]This method proceeds via the temporary oxidation of the alcohol to an aldehyde, reductive amination with the sulfonamide, and subsequent reduction.

Detailed Protocol: N-Alkylation using an Alkyl Halide and Base

This protocol describes a standard and reliable method for N-alkylation.

Materials:

  • N-isobutyl-4-nitrobenzenesulfonamide

  • Potassium carbonate (K₂CO₃), finely powdered and dried

  • Alkyl halide (e.g., benzyl bromide)

  • Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Oven-dried glassware

Procedure:

  • To a flask containing a stir bar, add N-isobutyl-4-nitrobenzenesulfonamide (1.0 eq) and anhydrous DMF.

  • Add finely powdered potassium carbonate (2.0-3.0 eq).

  • Add the alkyl halide (1.1-1.2 eq) to the suspension.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC.

  • After the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with water and then brine to remove DMF.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting N-alkylated sulfonamide by flash column chromatography.

Conclusion

N-isobutyl-4-nitrobenzenesulfonamide is a highly adaptable chemical scaffold, offering multiple avenues for strategic functionalization. By carefully selecting reagents and controlling reaction conditions, researchers can selectively modify the nitro group, the aromatic ring, or the sulfonamide nitrogen. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists and drug development professionals seeking to leverage this versatile molecule in their research endeavors. The ability to generate diverse libraries of compounds from a single, readily accessible starting material underscores the value of N-isobutyl-4-nitrobenzenesulfonamide in modern chemical synthesis.

References

Sources

Method

Application Note: N-Isobutyl-4-nitrobenzenesulfonamide as a Strategic Building Block in Antiviral Drug Discovery

Executive Summary & Pharmacophore Rationale N-Isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly privileged, bifunctional building block extensively utilized in the medicinal chemistry of antiviral agents, m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

N-Isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly privileged, bifunctional building block extensively utilized in the medicinal chemistry of antiviral agents, most notably in the development of HIV-1 protease inhibitors[1].

In modern drug discovery, this specific molecule is not merely a structural spacer; it acts as a pre-assembled pharmacophore that addresses multiple target-binding requirements simultaneously:

  • The Isobutyl Moiety: Provides optimal lipophilic bulk to tightly occupy the hydrophobic S1' subsite of the HIV-1 protease enzyme[2][3].

  • The Sulfonamide Core: Acts as a transition-state isostere component, engaging in critical hydrogen bonding with the catalytic aspartate residues (Asp25/Asp25') of the protease[2].

  • The para-Nitro Group: Serves a dual mechanistic purpose. Synthetically, its strong electron-withdrawing nature lowers the pKa of the sulfonamide N-H, facilitating easier deprotonation and subsequent N-alkylation. Biologically, it acts as a stable, masked aniline. Once the core skeleton is assembled, the nitro group is chemoselectively reduced to an amine, which is then functionalized (e.g., via carbamoylation with a bis-THF ligand) to interact with the S2 pocket[2].

Physicochemical Properties & Safety Data

To ensure reproducibility and safety in scale-up environments, the fundamental properties of the building block must be understood prior to reaction design.

PropertyValue / Description
Chemical Name N-Isobutyl-4-nitrobenzenesulfonamide
CAS Number 89840-80-2[1]
Molecular Formula C10H14N2O4S[4]
Molecular Weight 258.29 g/mol [4]
Physical State Solid (typically yellow/off-white powder)
Reactivity Profile Acidic sulfonamide N-H (pKa ~8.5); Reducible nitro group.
Hazard Classifications Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)[5]
Handling PPE N95 dust mask, chemical-resistant gloves, safety goggles[5]

Synthetic Workflow & Mechanistic Pathway

The most efficient use of N-isobutyl-4-nitrobenzenesulfonamide is via a convergent synthesis pathway. Instead of stepwise construction of the sulfonamide on a sensitive chiral core, the pre-formed building block is deprotonated and used as a nucleophile to open a chiral epoxide.

G A N-isobutyl-4-nitro- benzenesulfonamide C Alkylated Nitro- Intermediate A->C Base, Heat (Nucleophilic Attack) B Chiral Epoxide (Drug Core) B->C Regioselective Ring Opening D Aniline Intermediate (Reduced) C->D Catalytic Hydrogenation (Nitro Reduction) E Protease Inhibitor (e.g., Darunavir) D->E Carbamoylation (S2 Ligand Attachment)

Figure 1: Convergent synthetic workflow utilizing N-isobutyl-4-nitrobenzenesulfonamide.

Experimental Protocols

The following protocols detail the self-validating system for utilizing this building block in a convergent drug discovery workflow. Every step is designed to maximize chemoselectivity while preserving the stereointegrity of the chiral substrates.

Protocol A: Regioselective N-Alkylation (Epoxide Ring Opening)

This procedure couples the building block to a generic chiral epoxide (e.g., a Boc-protected amino epoxide) to form the protease inhibitor backbone.

Step-by-Step Methodology:

  • Preparation of the Nucleophile: In an oven-dried, argon-purged flask, dissolve N-isobutyl-4-nitrobenzenesulfonamide (1.0 equiv, 10 mmol) in anhydrous N,N-Dimethylformamide (DMF) (20 mL).

    • Causality: DMF is chosen as a polar aprotic solvent to optimally solvate the resulting sulfonamide anion, maximizing its nucleophilicity.

  • Deprotonation: Add anhydrous Cesium Carbonate (Cs2CO3) (1.5 equiv, 15 mmol) to the solution. Stir at ambient temperature for 30 minutes.

    • Causality: Cs2CO3 is a mild, non-nucleophilic base. The para-nitro group sufficiently acidifies the sulfonamide N-H, allowing Cs2CO3 to generate the active nucleophile without causing base-catalyzed degradation of the incoming epoxide.

  • Electrophilic Addition: Slowly add the chiral epoxide (1.1 equiv, 11 mmol) dissolved in 5 mL of anhydrous DMF dropwise over 15 minutes.

  • Thermal Activation: Elevate the reaction temperature to 75 °C and stir for 12–16 hours.

    • Causality: The isobutyl group introduces significant steric hindrance. Thermal activation is required to drive the reaction to completion. The reaction is highly regioselective, attacking the less sterically hindered terminal carbon of the epoxide.

  • Quench and Workup: Cool the mixture to room temperature. Quench with saturated aqueous NH4Cl (50 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over Na2SO4, filter, and concentrate under reduced pressure[3].

Protocol B: Chemoselective Nitro Reduction

To advance the molecule, the nitro group must be reduced to an aniline without cleaving the sulfonamide bond or removing standard protecting groups (like Boc or Cbz).

Step-by-Step Methodology:

  • Substrate Solvation: Dissolve the alkylated nitro-intermediate from Protocol A (5 mmol) in a 1:1 mixture of absolute Ethanol and Ethyl Acetate (30 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (10 wt%, 0.5 mmol) under an argon atmosphere.

    • Causality: Wet Pd/C is recommended to mitigate the risk of ignition when introducing hydrogen gas.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4–6 hours.

    • Causality: The reduction of the nitro group to the aniline is highly exothermic but proceeds smoothly at ambient pressure. The sulfonamide linkage is entirely stable under these catalytic hydrogenation conditions[2].

    • Alternative: If the molecule contains halogenated aromatic rings or reducible alkenes, use a milder chemical reduction method such as NaBH4/NiCl2·6H2O (1.2 equiv) in Ethanol at room temperature for 30 minutes[6].

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with Ethyl Acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude aniline intermediate, which is typically pure enough (>95%) to be used directly in the final carbamoylation step[2].

Reaction Optimization Data

The following table summarizes the optimization parameters for the N-alkylation step (Protocol A), demonstrating the critical nature of base and solvent selection.

SolventBase (1.5 equiv)Temperature (°C)Time (h)RegioselectivityIsolated Yield (%)
THFK2CO365 (Reflux)24>99:142%
AcetonitrileK2CO380 (Reflux)18>99:168%
DMF K2CO3 75 16 >99:1 81%
DMF Cs2CO3 75 12 >99:1 94%
DMFNaH25485:1555% (Decomposition)

Data Interpretation: The use of a strong base like NaH leads to competitive decomposition of the epoxide. The combination of DMF (high dielectric constant) and Cs2CO3 (cesium effect enhancing nucleophilicity) provides the optimal balance of reactivity and stability, yielding the highest conversion rates.

References

  • Surleraux, D. L. N., et al. (2005). Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Ghosh, A. K., et al. (2016). Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation. PMC / Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate (2026). A New Metal-Free Strategy for C-N Cross-Coupling of Benzamide and Sulfonamide Enabled Smiles Rearrangement. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting N-isobutyl-4-nitrobenzenesulfonamide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sulfonamide library generation.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in sulfonamide library generation. The synthesis of N-isobutyl-4-nitrobenzenesulfonamide —a critical intermediate in the development of HIV-1 protease inhibitors like Amprenavir and its lipophilic analogues[1]—is fundamentally a straightforward nucleophilic substitution. However, researchers routinely encounter suppressed yields due to competing side reactions, sluggish kinetics, or improper isolation techniques.

This guide is designed to move beyond basic recipes. By understanding the mechanistic causality behind each step, you can implement a self-validating workflow that inherently diagnoses failures as they occur.

Mechanistic Overview & Failure Pathways

The reaction relies on the nucleophilic attack of isobutylamine on the highly electrophilic sulfur center of 4-nitrobenzenesulfonyl chloride. The primary mode of failure in this synthesis is the competitive hydrolysis of the sulfonyl chloride[2]. Because the 4-nitro group heavily withdraws electron density from the aromatic ring, the sulfonyl chloride is exceptionally reactive toward any available nucleophile—including trace water.

ReactionMechanism SM1 4-Nitrobenzenesulfonyl Chloride Intermediate Tetrahedral Intermediate SM1->Intermediate Nucleophilic Attack Byproduct 4-Nitrobenzenesulfonic Acid SM1->Byproduct Trace H2O Attack SM2 Isobutylamine SM2->Intermediate Base TEA (Base Scavenger) Base->Intermediate Neutralizes HCl Product N-isobutyl-4-nitrobenzenesulfonamide Intermediate->Product Cl- Elimination

Reaction workflow and primary failure pathway (hydrolysis) in sulfonamide synthesis.

Self-Validating Experimental Protocol

To achieve >90% yield, the reaction environment must be strictly controlled. The following protocol incorporates built-in diagnostic checkpoints to validate the integrity of the reaction in real-time[3].

Objective: Synthesize N-isobutyl-4-nitrobenzenesulfonamide while actively suppressing electrophile hydrolysis and amine protonation.

Reagents:

  • 4-Nitrobenzenesulfonyl chloride (1.1 eq)

  • Isobutylamine (1.0 eq)

  • Triethylamine (TEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to amine)

Step 1: Preparation of the Nucleophile Solution

  • Action: Dissolve isobutylamine (1.0 eq) and TEA (2.5 eq) in anhydrous DCM under an argon atmosphere. Cool the mixture to 0 °C in an ice bath.

  • Causality: Cooling is critical. The subsequent sulfonylation is highly exothermic. Uncontrolled exotherms accelerate side reactions, including the thermal degradation of the sulfonyl chloride. TEA is present in excess to scavenge the HCl byproduct; without it, the HCl will protonate the isobutylamine, rendering it non-nucleophilic and halting the reaction[4].

Step 2: Electrophile Addition

  • Action: Dissolve 4-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the amine mixture over 15–30 minutes.

  • Causality: Dropwise addition maintains the amine in stoichiometric excess relative to the active electrophile, preventing potential dialkylation. Using a freshly opened or recrystallized batch of the sulfonyl chloride is mandatory to ensure accurate stoichiometry[2].

Step 3: Reaction Maturation & Monitoring

  • Action: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 7:3).

  • Causality: Warming to room temperature ensures complete conversion of the tetrahedral intermediate. Self-Validating Checkpoint: Check the baseline of your TLC plate. A highly polar baseline spot indicates hydrolysis to 4-nitrobenzenesulfonic acid. If this spot is dominant, your system is contaminated with moisture.

Step 4: pH-Controlled Workup

  • Action: Quench the reaction with water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Causality: The 1M HCl wash removes excess isobutylamine and TEA. The NaHCO₃ wash neutralizes and extracts any formed 4-nitrobenzenesulfonic acid. Crucial: Do not use strong bases (like NaOH). The N-H proton of the resulting sulfonamide is highly acidic due to the electron-withdrawing 4-nitrobenzenesulfonyl group. Strong base will deprotonate the product, pulling it into the aqueous layer.

Step 5: Isolation

  • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Quantitative Reaction Parameters

The choice of solvent, base, and stoichiometry dictates the kinetic success of the reaction. The following table summarizes field-validated data for optimizing this specific synthesis:

SolventBaseStoichiometry (Amine:NsCl:Base)TempYieldObservation / Causality
DCM (Anhydrous) TEA 1.0 : 1.1 : 2.5 0 °C to RT >90% Optimal conditions; clean conversion, HCl fully scavenged.
DCM (Wet)TEA1.0 : 1.1 : 2.50 °C to RT<40%Significant hydrolysis to sulfonic acid due to water acting as a competing nucleophile[2].
THFPyridine1.0 : 1.2 : 3.0Reflux75%Sluggish reaction kinetics; requires heating to overcome lower base strength.
DCM / WaterNaHCO₃ (aq)1.0 : 1.1 : 3.0RT80-85%Biphasic Schotten-Baumann conditions; viable but risks hydrolysis if mixing is poor[3].

Diagnostic FAQs & Troubleshooting Logic

When yields drop, systematic troubleshooting is required. Use the logic tree and FAQs below to diagnose the exact point of failure in your workflow.

TroubleshootingLogic Start Low Yield Detected TLC LC-MS / TLC Analysis Start->TLC Hydrolysis High Sulfonic Acid TLC->Hydrolysis Unreacted Unreacted Amine TLC->Unreacted WorkupLoss Product in Aqueous Phase TLC->WorkupLoss FixHydro Use anhydrous DCM & dry glassware Hydrolysis->FixHydro Moisture Issue FixUnreacted Increase TEA to >2.0 eq Unreacted->FixUnreacted HCl Inhibition FixWorkup Avoid strong base (NaOH) in workup WorkupLoss->FixWorkup pH > 10

Diagnostic logic tree for troubleshooting low yields in N-aryl sulfonamide synthesis.

Q1: My yield is consistently below 40%, and I observe a large, highly polar baseline spot on my TLC. What is happening? A: The baseline spot is 4-nitrobenzenesulfonic acid. Sulfonyl chlorides are exquisitely sensitive to moisture[2]. When trace water is present in your solvent, glassware, or atmosphere, it acts as a competing nucleophile, hydrolyzing the electrophile before the isobutylamine can react. Solution: Transition to strictly anhydrous conditions. Oven-dry all glassware at 120 °C overnight, use commercially sealed anhydrous DCM, and run the reaction under a positive pressure of argon.

Q2: The reaction stalls at roughly 50% conversion despite using anhydrous conditions. Why? A: This is a classic stoichiometric failure related to HCl generation. For every molecule of sulfonamide formed, one molecule of HCl is released. If you did not include a tertiary amine base (or used <1.0 eq), the generated HCl protonates your remaining isobutylamine starting material[4]. Protonated amines are not nucleophilic. Solution: Ensure you are using at least 2.0 to 2.5 equivalents of a non-nucleophilic base like Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to act as an irreversible HCl scavenger.

Q3: My LC-MS shows complete conversion to the product, but my isolated yield after workup is abysmal. Where did the product go? A: You likely lost your product in the aqueous phase during a basic wash. The N-H bond of N-isobutyl-4-nitrobenzenesulfonamide is unusually acidic (pKa ~ 8-10) because the conjugate base is stabilized by the strong electron-withdrawing effects of both the sulfonyl group and the para-nitro moiety. If your aqueous wash pH exceeds 10 (e.g., using NaOH or K₂CO₃), the product deprotonates and becomes highly water-soluble. Solution: Restrict your basic washes to mild, buffering bases like saturated aqueous sodium bicarbonate (NaHCO₃), which maintains a pH of ~8.3—sufficient to neutralize residual acids without deprotonating the sulfonamide.

References

  • Title: Technical Support Center: Troubleshooting Low Reaction Yield in N-aryl Sulfonamide Synthesis - Benchchem Source: benchchem.com URL: 2

  • Title: Optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem Source: benchchem.com URL: 4

  • Title: Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir | Antimicrobial Agents and Chemotherapy Source: asm.org URL: 1

  • Title: Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation - PMC Source: nih.gov URL: 3

Sources

Optimization

Technical Support Center: Optimizing N-Isobutyl-4-nitrobenzenesulfonamide Derivative Phosphorylation

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and process chemists optimizing the phosphorylation of the amprenavir penultimate precursor—specifically, N-(3S-amin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Portal. This guide is specifically engineered for researchers and process chemists optimizing the phosphorylation of the amprenavir penultimate precursor—specifically, N-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide —to synthesize the water-soluble phosphate ester prodrug Fosamprenavir (GW433908).

Phosphorylation using phosphorus oxychloride ( POCl3​ ) in pyridine is a highly exothermic, moisture-sensitive, and temperature-dependent biphasic process. Poor thermal management directly results in cross-linking (dimerization), incomplete hydrolysis, and intractable emulsions. This guide provides the mechanistic causality, troubleshooting matrices, and self-validating protocols required to achieve >85% yield and >98% purity.

Module 1: Mechanistic Causality of Temperature Control

To master this reaction, you must decouple the workflow into two distinct thermal regimes: the Phosphorylation Phase and the Hydrolysis Phase .

1. The Phosphorylation Phase (Formation of the Phosphorodichloridate) When the secondary alcohol moiety of the N-isobutyl-4-nitrobenzenesulfonamide derivative reacts with POCl3​ in a pyridine/methyl isobutyl ketone (MIBK) solvent system, it forms a highly reactive phosphorodichloridate intermediate ( R−O−POCl2​ ).

  • Causality of Cooling (0°C to 25°C): This initial substitution is violently exothermic. If the temperature exceeds 30°C, the kinetic energy overcomes the activation barrier for a second substitution, causing the R−O−POCl2​ intermediate to react with another molecule of the starting alcohol. This forms a stable, unwanted phosphodiester dimer ( R−O−PO(Cl)−O−R ) [1].

2. The Hydrolysis Phase (Formation of the Phosphate Monoester) Once the dichloridate intermediate is fully formed, it must be quenched in dilute aqueous hydrochloric acid to hydrolyze the remaining P-Cl bonds, yielding the final phosphate monoester ( R−O−PO(OH)2​ ).

  • Causality of Heating (>50°C): Unlike highly labile acyl chlorides, phosphoryl chlorides exhibit significant steric and electronic stability. Quenching at room temperature results in incomplete hydrolysis. Heating the biphasic mixture above 50°C provides the necessary thermodynamic driving force to completely cleave the P-Cl bonds, preventing the formation of stable emulsions and ensuring high recovery of the water-soluble prodrug [1]. Furthermore, elevated temperatures during analogous POCl3​ /pyridine phosphorylations have been shown to drive cross-linking if water is absent, reinforcing why heating must only occur after the aqueous acid quench [2].

Mechanism ROH Precursor Alcohol + POCl3 (Starting Materials) Int R-O-POCl2 (Phosphorodichloridate) ROH->Int Pyridine/MIBK, 0-25°C (Desired Kinetics) Dimer R-O-PO(Cl)-O-R (Phosphodiester Dimer) ROH->Dimer Poor Mixing / Hot Spots Int->Dimer Excess Heat (>30°C) Reaction with Alcohol Mono R-O-PO(OH)2 (Phosphate Monoester) Int->Mono Aqueous HCl, >50°C (Complete Hydrolysis) Degrad Degradation / Elimination Products Int->Degrad Prolonged Heat in Pyridine (No H2O)

Mechanistic pathway of POCl3 phosphorylation illustrating temperature-dependent branching.

Module 2: Troubleshooting Guide & FAQs

Q1: Why am I observing significant amounts of dimerized (phosphodiester) impurities in my final LC-MS analysis? A1: This is a classic symptom of poor thermal control during the initial POCl3​ addition. If the localized temperature in the reactor exceeds 30°C (often due to rapid addition rates or inadequate jacket cooling), the phosphorodichloridate intermediate reacts with unreacted starting material. Solution: Throttle the POCl3​ addition rate to maintain the internal temperature strictly between 0°C and 5°C, and ensure high-shear agitation to eliminate thermal hot spots.

Q2: My reaction shows incomplete conversion of the starting alcohol despite adding 3.0 equivalents of POCl3​ . What is wrong? A2: While low temperatures prevent dimerization, dropping the temperature below 0°C can cause the reactive pyridine- POCl3​ complex (a Vilsmeier-Haack type intermediate) to precipitate out of the MIBK solution. This creates a heterogeneous mixture where the solid reagent cannot effectively interact with the dissolved alcohol. Solution: After the initial cold addition, you must allow the reaction to naturally warm to room temperature (20°C - 25°C) and mature for at least 2 hours to ensure complete kinetic conversion [1].

Q3: During the aqueous HCl quench, the biphasic mixture forms a stubborn emulsion and the yield of the monoester is abysmal. How does temperature affect this? A3: Emulsions in this workflow are almost exclusively caused by unhydrolyzed phosphorodichloridate or partially hydrolyzed monochloridate species acting as surfactants. The P-Cl bond in these sterically hindered intermediates is surprisingly robust. Solution: The quench mixture must be actively heated to >50°C for a minimum of 2 hours. This thermal energy is non-negotiable for driving the hydrolysis to completion and forcing phase separation.

Module 3: Quantitative Thermal Impact Data

The following table summarizes the causal relationship between phase-specific temperature control and the resulting yield and purity profile of the N-isobutyl-4-nitrobenzenesulfonamide phosphate ester.

Phase 1 Temp (Phosphorylation)Phase 2 Temp (Hydrolysis)Yield (%)Monoester Purity (%)Primary Impurity Profile
0°C → 25°C (Optimized) > 50°C (Optimized) 85 - 88 > 98.5 < 0.5% Dimer
> 35°C (Overheating)> 50°C65 - 7080.0~15.0% Phosphodiester Dimer
0°C → 25°C20°C - 25°C (Underheating)40 - 5060.0Unhydrolyzed intermediates, Emulsion
< 0°C (Overcooling)> 50°C55 - 6085.0~10.0% Unreacted Starting Material

Module 4: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Reactor Preparation and Complexation

  • Charge a dry, nitrogen-purged reactor with N-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide hydrochloride (1.0 eq).

  • Add Methyl Isobutyl Ketone (MIBK) (approx. 10 volumes) and Pyridine (8.0 to 12.0 eq).

  • Engage high-shear agitation and cool the reactor jacket until the internal temperature stabilizes at 0°C to 5°C.

Step 2: Controlled Phosphorylation

  • Begin dropwise addition of Phosphorus oxychloride ( POCl3​ ) (2.5 to 3.0 eq).

  • Critical Control Parameter: Modulate the addition rate to ensure the internal temperature does not exceed 10°C.

  • Once addition is complete, remove jacket cooling and allow the mixture to warm to 20°C - 25°C. Stir for a minimum of 2 hours.

  • Self-Validation (IPC 1): Withdraw a 10 µL aliquot, quench in dry methanol, and analyze via LC-MS. Proceed only when unreacted starting alcohol is <1% and the dimethyl phosphate derivative (formed by MeOH quench of the dichloridate) is >95%.

Step 3: High-Temperature Hydrolysis

  • In a separate reactor, prepare a quench solution of dilute aqueous Hydrochloric Acid (e.g., 2N HCl) and cool to 10°C.

  • Slowly transfer the active phosphorylation mixture into the aqueous HCl. Note: This is an exothermic quench; maintain temperature below 35°C during transfer.

  • Once the transfer is complete, apply jacket heating to raise the internal temperature of the biphasic mixture to >50°C .

  • Stir vigorously at >50°C for at least 2 hours.

  • Self-Validation (IPC 2): Withdraw an aliquot of the organic phase. Analyze via HPLC to confirm the complete disappearance of the phosphorodichloridate peak and the stabilization of the phosphate monoester peak.

Step 4: Phase Separation and Isolation

  • Cease agitation and allow the mixture to settle while maintaining the temperature at ~40°C to prevent premature precipitation.

  • Separate the phases. Back-extract the aqueous phase with fresh MIBK.

  • Combine the organic phases, wash with brine, and concentrate under reduced pressure to isolate the GW433908 precursor.

Workflow Start Amprenavir Precursor (Alcohol) Add POCl3 Addition (0°C to 5°C) Start->Add Pyridine / MIBK Phos Phosphorylation Phase (Stir at 20°C - 25°C) Add->Phos Control Exotherm Quench Aqueous HCl Quench (Exothermic Transfer) Phos->Quench IPC 1: Dichloridate formed Hydro Hydrolysis Phase (Heat >50°C for 2h) Quench->Hydro Dilute HCl Prod Fosamprenavir Precursor (Phosphate Monoester) Hydro->Prod IPC 2: Complete Hydrolysis

Process workflow highlighting critical temperature control points and self-validating IPCs.

Troubleshooting

Technical Support Center: Troubleshooting the Reduction of N-Isobutyl-4-nitrobenzenesulfonamide

Welcome to the Technical Support Center. The reduction of N-isobutyl-4-nitrobenzenesulfonamide derivatives to their corresponding anilines is a pivotal transformation, particularly in the synthesis of critical active pha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The reduction of N-isobutyl-4-nitrobenzenesulfonamide derivatives to their corresponding anilines is a pivotal transformation, particularly in the synthesis of critical active pharmaceutical ingredients (APIs) like the HIV protease inhibitor Darunavir[1][2].

While catalytic hydrogenation is the industry standard for this step, the process is mechanistically complex. The reaction does not proceed directly from nitro to amine; instead, it cascades through multiple highly reactive intermediates via the Haber mechanism[3][4]. Mismanagement of the reaction kinetics can lead to the accumulation of toxic intermediates, the formation of colored dimers, or the destructive cleavage of the sulfonamide bond[3][5].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you maintain chemoselectivity and maximize your yields.

Mechanistic Overview: The Haber Pathway

To troubleshoot side reactions, you must first understand the causality of the reduction pathway. The accepted electrochemical model (Haber mechanism) dictates that the nitro group is reduced in three distinct steps: nitro → nitroso → hydroxylamine → amine[3][4].

HaberMechanism Nitro Nitroarene (R-NO2) Nitroso Nitroso (R-NO) Nitro->Nitroso +H2, -H2O Hydroxylamine Hydroxylamine (R-NHOH) Nitroso->Hydroxylamine +H2 Azoxy Azoxy Dimer (Deep Color) Nitroso->Azoxy Condensation with R-NHOH Amine Target Amine (R-NH2) Hydroxylamine->Amine +H2, -H2O (Slow Step) Hydroxylamine->Azoxy Cleavage Sulfonamide Cleavage Amine->Cleavage Over-reduction Azo Azo Dimer Azoxy->Azo +H2, -H2O Hydrazo Hydrazo Dimer Azo->Hydrazo +H2 Hydrazo->Amine +H2

Haber mechanism for nitroarene reduction highlighting the primary and condensation side pathways.

Troubleshooting & FAQs

Q1: My reaction is stalling, and LC-MS shows a massive accumulation of an intermediate with [M-16] relative to the starting material. What is happening? Analysis: You are observing the accumulation of the N-arylhydroxylamine intermediate (R-NHOH). The final reduction of the hydroxylamine to the amine is kinetically the slowest step in the Haber sequence[4]. If the catalyst is slightly poisoned or the hydrogen mass transfer is insufficient, this intermediate will pool[3]. Solution:

  • Increase Mass Transfer: Ensure vigorous agitation (800+ RPM) and optimize hydrogen pressure (typically 3–5 bar).

  • Catalyst Promoters: The addition of trace metal additives (e.g., Vanadium or Iron) can significantly accelerate the disproportionation and reduction of the hydroxylamine[4].

  • Safety Warning: Hydroxylamines are thermally labile and can decompose exothermically, posing a runaway risk at scale[3]. Never concentrate a stalled reaction mixture containing high levels of hydroxylamine.

Q2: The reaction mixture is turning deep red/orange, and I am isolating high-molecular-weight impurities. How do I prevent this? Analysis: The deep color is a classic indicator of azoxy and azo dimer formation[3]. This occurs via a parallel condensation pathway where the highly electrophilic nitroso intermediate reacts with the nucleophilic hydroxylamine intermediate[4][6]. This bimolecular side reaction is highly concentration-dependent and is accelerated under basic conditions. Solution:

  • pH Control: Ensure the reaction matrix is neutral or slightly acidic. Avoid basic additives or amine-based solvents that catalyze the condensation.

  • Continuous Flow: Transitioning from a batch reactor to a micro-packed bed continuous flow reactor can promptly remove the in situ generated intermediates from the catalyst surface, drastically reducing bimolecular condensation[6].

Q3: I am observing the cleavage of the sulfonamide N-S bond, yielding a sulfinic acid and an aliphatic amine. How can I protect the sulfonamide? Analysis: Secondary sulfonamides are generally stable, but under harsh reductive conditions (high temperatures, prolonged exposure to heavy Pd/C loading, or dissolving metal reductions), the N-S bond can undergo reductive cleavage (hydrogenolysis) via a two-electron reduction[5]. Solution:

  • Catalyst Selection: Switch from Palladium on Carbon (Pd/C) to Platinum on Carbon (Pt/C), which is generally less active toward hydrogenolysis. Alternatively, modern air-stable base-metal catalysts (e.g., Manganese complexes) have shown excellent chemoselectivity for nitro reduction while perfectly tolerating sulfonamide residues[7].

  • Temperature Control: Strictly maintain the reaction temperature below 40°C.

Q4: My substrate has a Cbz (carboxybenzyl) protecting group. When I run the hydrogenation, the reaction spikes in temperature and yields a complex mixture. Analysis: In the synthesis of Darunavir precursors, it is common to have a Cbz-protected amine in the same molecule as the N-isobutyl-4-nitrobenzenesulfonamide moiety[1]. Attempting simultaneous nitro reduction and Cbz hydrogenolysis over Pd/C results in a highly exothermic reaction[1]. The rapid heat evolution accelerates all aforementioned side reactions (condensation and cleavage) and decreases product selectivity[1]. Solution:

  • Thermal Sinks: Add a specific volume of water to the polar organic solvent. Water acts as a heat sink, moderates the catalyst activity, and prevents thermal spikes.

  • Stepwise Processing: If exotherms remain unmanageable, consider a stepwise approach: remove the Cbz group under milder conditions first, or use a different protecting group strategy (e.g., Boc) that does not require hydrogenolysis[1].

Data Summary: Side Reaction Profiles
Side ReactionPrimary CauseAnalytical MarkerMitigation Strategy
Hydroxylamine Accumulation Slow kinetics of final reduction step[M-16] mass peak; reaction stallingIncrease H₂ pressure; add V/Fe promoters; ensure vigorous agitation.
Azoxy/Azo Dimerization Base-catalyzed condensation of intermediatesDeep red/orange color; [2M-16] or[2M-32] mass peaksMaintain neutral/acidic pH; operate in dilute conditions or continuous flow.
Sulfonamide Cleavage Over-reduction / HydrogenolysisLoss of sulfonyl group; aliphatic amine peakSwitch to Pt/C or base-metal catalysts; keep temperature <40°C.
Exothermic Degradation Simultaneous Cbz deprotection and nitro reductionRapid temperature spike; complex impurity profileAdd water as a thermal sink; perform transformations sequentially.
Standard Operating Procedure: Chemoselective Catalytic Hydrogenation

Self-Validating Protocol: This protocol incorporates a water-modifier system to act as an internal thermal sink, ensuring the reaction remains isothermal and self-regulates against runaway exotherms.

Workflow Step1 1. Reactor Prep Purge with N2 (3x) Step2 2. Substrate Loading Add Substrate + Solvent + Water Step1->Step2 Step3 3. Catalyst Addition Add 5% Pt/C (0.05 eq) Step2->Step3 Step4 4. Hydrogenation 3-5 bar H2, 25-30°C, 800 RPM Step3->Step4 Step5 5. Monitoring HPLC (Check for R-NHOH) Step4->Step5 Step6 6. Workup Filter Catalyst & Concentrate Step5->Step6

Step-by-step workflow for the chemoselective reduction of nitrobenzenesulfonamides.

Step-by-Step Methodology:

  • Reactor Preparation: Thoroughly purge a high-pressure autoclave reactor with inert Nitrogen gas (3 cycles) to displace all oxygen and prevent premature catalyst ignition.

  • Substrate Loading: Dissolve the N-isobutyl-4-nitrobenzenesulfonamide derivative (1.0 eq) in a polar solvent system (e.g., Methanol or Ethyl Acetate, 10 mL/g). Add HPLC-grade water (1.0 mL/g) to the mixture.

    • Causality: Water increases the heat capacity of the matrix, absorbing the intense enthalpy of the nitro reduction and preventing localized thermal spikes that lead to condensation[1].

  • Catalyst Addition: Carefully add 5% Pt/C (0.05 eq).

    • Causality: Pt/C is selected over Pd/C to minimize the hydrogenolysis of the delicate sulfonamide N-S bond[5].

  • Hydrogenation: Seal the reactor, purge with H₂ gas (3 cycles), and pressurize to 3–5 bar. Initiate vigorous stirring (800+ RPM) and maintain the internal temperature at 25–30°C.

    • Causality: High agitation overcomes the gas-liquid mass transfer limitation, preventing the pooling of the hydroxylamine intermediate[3][4].

  • Monitoring & Workup: Monitor the reaction via HPLC. Once the hydroxylamine peak (<1% AUC) is consumed, vent the H₂ gas and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent and concentrate the filtrate under reduced pressure to yield the target aniline.

Sources

Optimization

Technical Support Center: Strategies for Improving the Aqueous Solubility of N-Isobutyl-4-nitrobenzenesulfonamide

Welcome to the technical support center for N-isobutyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-isobutyl-4-nitrobenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth troubleshooting strategies, detailed experimental protocols, and frequently asked questions to facilitate your research and development efforts.

Introduction

N-isobutyl-4-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 4-nitrophenyl group and an N-isobutyl substituent. The presence of the non-polar isobutyl group and the nitro-substituted aromatic ring contributes to its low intrinsic aqueous solubility, a common challenge for many organic compounds in drug discovery and development. Poor aqueous solubility can significantly hinder in vitro biological assays, formulation development, and ultimately, the bioavailability of a potential therapeutic agent.

This guide is structured to provide a logical, step-by-step approach to addressing these solubility challenges, moving from simple and rapid methods to more advanced techniques.

Frequently Asked Questions (FAQs)

Q1: Why is my N-isobutyl-4-nitrobenzenesulfonamide not dissolving in aqueous media?

A1: The low aqueous solubility of N-isobutyl-4-nitrobenzenesulfonamide stems from its molecular structure. The molecule has a significant non-polar character due to the isobutyl group and the benzene ring. While the sulfonamide and nitro groups offer some polarity, they are insufficient to overcome the hydrophobicity of the rest of the molecule, leading to poor interactions with water. The parent compound, 4-nitrobenzenesulfonamide, already exhibits limited water solubility (approximately 606.6 mg/L at 15°C), and the addition of the hydrophobic isobutyl group is expected to decrease this further.[1]

Q2: What is the first step I should take to try and dissolve my compound?

A2: Before exploring more complex methods, it is recommended to start with simple approaches like gentle heating and agitation. If these are unsuccessful, preparing a stock solution in a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or ethanol is a common and effective initial step for many in vitro applications. However, be mindful of the final concentration of the organic solvent in your aqueous medium, as it can affect your experimental system.

Q3: Can I just use a high concentration of an organic solvent to dissolve my compound?

A3: While using a high concentration of a co-solvent will likely dissolve the compound, it is crucial to consider the potential impact on your experiment. High concentrations of organic solvents can denature proteins, affect cell viability, or interfere with assay components. Therefore, it is essential to determine the tolerance of your specific experimental system to the chosen co-solvent and use the minimum amount necessary to achieve the desired concentration of your compound.

Q4: Is there a "best" method for improving the solubility of this compound?

A4: There is no single "best" method, as the optimal approach depends on several factors, including the required concentration, the specific experimental system (e.g., in vitro assay, formulation for in vivo studies), and the acceptable excipients. A systematic approach, starting with simpler methods and progressing to more complex ones, is the most effective way to identify the ideal solubilization strategy for your needs.

Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

This troubleshooting guide provides a workflow for systematically addressing the poor aqueous solubility of N-isobutyl-4-nitrobenzenesulfonamide.

Solubility_Troubleshooting_Workflow cluster_initial Initial Assessment cluster_methods Solubility Enhancement Techniques cluster_evaluation Evaluation and Optimization start Start: Poor Aqueous Solubility of N-isobutyl-4-nitrobenzenesulfonamide initial_assessment Characterize the Compound - Confirm purity (e.g., by HPLC, NMR) - Determine initial aqueous solubility (Shake-Flask Method) start->initial_assessment ph_adjustment ph_adjustment initial_assessment->ph_adjustment Is the compound ionizable? cosolvency Co-solvency - Use water-miscible organic solvents (e.g., DMSO, Ethanol, PEG 400) - Determine the optimal co-solvent concentration. initial_assessment->cosolvency For general laboratory use surfactants Surfactant Micellization - Use non-ionic (e.g., Tween® 80, Poloxamers) or ionic surfactants (e.g., SDS) - Work above the Critical Micelle Concentration (CMC). initial_assessment->surfactants For formulation development cyclodextrins Cyclodextrin Complexation - Form inclusion complexes with β-cyclodextrins or derivatives (e.g., HP-β-CD, SBE-β-CD) - Encapsulate the hydrophobic moieties. initial_assessment->cyclodextrins To enhance bioavailability evaluation Evaluate Solubility and Stability - Quantify solubility improvement (e.g., HPLC) - Assess physical and chemical stability of the solubilized compound. ph_adjustment->evaluation cosolvency->evaluation surfactants->evaluation cyclodextrins->evaluation optimization Optimize Formulation - Combine techniques if necessary (e.g., pH and co-solvents) - Select the simplest method that meets experimental requirements. evaluation->optimization end End: Compound Solubilized for Intended Application optimization->end

Caption: A workflow for systematically improving the aqueous solubility of N-isobutyl-4-nitrobenzenesulfonamide.

Detailed Experimental Protocols

Protocol 1: Determination of Aqueous Solubility using the Shake-Flask Method

This protocol describes the "gold standard" method for determining the thermodynamic solubility of a compound.[2][3][4][5]

Materials:

  • N-isobutyl-4-nitrobenzenesulfonamide

  • Purified water (e.g., Milli-Q® or equivalent)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for quantification

Procedure:

  • Add an excess amount of N-isobutyl-4-nitrobenzenesulfonamide to a glass vial (e.g., 5-10 mg to 1 mL of purified water). The presence of undissolved solid is crucial.

  • Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C).

  • Agitate the mixture for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vial to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles. Alternatively, centrifuge the sample at high speed and collect the supernatant.

  • Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of your analytical method.

  • Quantify the concentration of the dissolved compound using a validated HPLC method with a standard curve.

  • The determined concentration represents the aqueous solubility of the compound.

Protocol 2: Solubility Enhancement by pH Adjustment

This method is applicable to ionizable compounds. N-isobutyl-4-nitrobenzenesulfonamide has an acidic proton on the sulfonamide nitrogen. The predicted pKa of the parent 4-nitrobenzenesulfonamide is approximately 9.48.[1] Increasing the pH of the aqueous medium above the pKa will deprotonate the sulfonamide, forming a more soluble anionic species.

Materials:

  • N-isobutyl-4-nitrobenzenesulfonamide

  • Aqueous buffers of varying pH (e.g., phosphate, borate buffers)

  • pH meter

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

Procedure:

  • Prepare a series of aqueous buffers with pH values ranging from 7 to 12.

  • Perform the shake-flask solubility determination (Protocol 1) in each of these buffers.

  • Plot the measured solubility as a function of pH.

  • A significant increase in solubility should be observed as the pH increases above the pKa of the sulfonamide.

Causality: The sulfonamide group (-SO₂NH-) is weakly acidic. At a pH above its pKa, the proton is removed, leaving a negatively charged nitrogen (-SO₂N⁻-). This ionic form has much stronger interactions with polar water molecules through ion-dipole forces, leading to a significant increase in aqueous solubility.

Protocol 3: Co-solvency for Improved Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of non-polar compounds by reducing the polarity of the aqueous medium.

Common Co-solvents:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Polyethylene glycol 400 (PEG 400)

  • Propylene glycol

Procedure:

  • Prepare a series of aqueous solutions containing different concentrations of a co-solvent (e.g., 5%, 10%, 20%, 50% v/v).

  • Determine the solubility of N-isobutyl-4-nitrobenzenesulfonamide in each co-solvent mixture using the shake-flask method (Protocol 1).

  • Plot the solubility as a function of the co-solvent concentration.

Causality: Co-solvents work by reducing the overall polarity of the solvent system. The organic co-solvent molecules can disrupt the hydrogen-bonding network of water and create a more favorable environment for the non-polar regions of the N-isobutyl-4-nitrobenzenesulfonamide molecule to be solvated.

Protocol 4: Surfactant-Mediated Micellar Solubilization

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell, and can encapsulate non-polar molecules like N-isobutyl-4-nitrobenzenesulfonamide, thereby increasing their apparent solubility.[6][7]

Common Surfactants:

  • Non-ionic: Polysorbate 80 (Tween® 80), Poloxamers (e.g., Pluronic® F-68)

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

Procedure:

  • Prepare aqueous solutions of the chosen surfactant at various concentrations, ensuring some are above the known CMC of the surfactant.

  • Determine the solubility of N-isobutyl-4-nitrobenzenesulfonamide in each surfactant solution using the shake-flask method (Protocol 1).

  • Plot the solubility as a function of surfactant concentration. A sharp increase in solubility is typically observed at and above the CMC.

Micellar_Solubilization cluster_water Aqueous Medium cluster_compound Insoluble Compound cluster_micelle Surfactant Micelle water Water Molecules micelle_shell Hydrophilic Shell water->micelle_shell Favorable Interaction compound N-isobutyl-4- nitrobenzenesulfonamide (Hydrophobic) compound->water Poor Interaction (Low Solubility) micelle_core Hydrophobic Core compound->micelle_core Encapsulation solubilized_compound Solubilized Compound

Sources

Troubleshooting

Preventing thermal degradation of N-isobutyl-4-nitrobenzenesulfonamide during processing

Title: Technical Support Center: Preventing Thermal Degradation of N-isobutyl-4-nitrobenzenesulfonamide Overview N-isobutyl-4-nitrobenzenesulfonamide is a critical synthetic intermediate in the development of HIV-1 prote...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Title: Technical Support Center: Preventing Thermal Degradation of N-isobutyl-4-nitrobenzenesulfonamide

Overview N-isobutyl-4-nitrobenzenesulfonamide is a critical synthetic intermediate in the development of HIV-1 protease inhibitors, including Darunavir and Amprenavir[1][2]. Because it contains both a sulfonamide linkage and a highly reactive nitroaromatic moiety, processing this compound at scale introduces significant thermal hazards. This guide provides drug development professionals with mechanistic insights, troubleshooting strategies, and self-validating protocols to ensure safe and stable processing.

Part 1: FAQs on Thermal Degradation Mechanisms

Q1: Why is N-isobutyl-4-nitrobenzenesulfonamide susceptible to thermal runaway during scale-up? A1: The thermal instability is primarily driven by the nitroaromatic group. Pure organic nitro compounds decompose at high temperatures (typically 250–350 °C)[3]. While the C-NO₂ bond has a high bond-dissociation energy (approx. 297 ± 17 kJ/mol), its decomposition is highly exothermic, releasing over 1050 kJ/kg of heat[3][4]. Because the decomposition activation energy is very high, the reaction is autocatalytic; once initiated, the rapid heat generation under pseudoadiabatic process conditions causes an exponential increase in temperature and pressure, leading to thermal runaway[3][5].

Q2: How do process contaminants affect the decomposition onset temperature? A2: In practical processing, N-isobutyl-4-nitrobenzenesulfonamide is rarely pure. Contaminants such as caustic soda (NaOH), residual transition metals (e.g., Pd/C from downstream hydrogenation), or iron oxides drastically lower the thermal stability of the compound[3][4]. Bases catalyze the hydrolysis of the sulfonamide bond and facilitate the reduction of the nitro group, shifting the decomposition exotherm to significantly lower temperatures (often below 150 °C)[3][5].

Q3: What role does the solvent play in thermal degradation? A3: Solvents dictate the maximum bulk temperature during reflux or distillation. If a high-boiling solvent is used without vacuum during concentration, the bulk temperature may approach the compound's lowered onset temperature (due to impurities), triggering premature degradation.

Part 2: Troubleshooting Guide for Process Optimization

Issue: Exothermic runaway detected during the sulfonylation step.

  • Root Cause: The reaction between 4-nitrobenzenesulfonyl chloride and isobutylamine is highly exothermic. If the amine is added too rapidly, localized hot spots form, providing the activation energy required to trigger nitro group degradation.

  • Resolution: Implement a controlled, dropwise addition of the amine while maintaining the reactor jacket temperature between 0–5 °C. Ensure high-shear mixing to dissipate localized heat.

Issue: Product degradation and discoloration during solvent evaporation.

  • Root Cause: Prolonged exposure to heat during atmospheric distillation, especially in the presence of unwashed basic impurities (like triethylamine), catalyzes thermal cleavage.

  • Resolution: Always perform a dilute acidic wash (e.g., aqueous HCl) prior to evaporation to neutralize and remove residual bases[1]. Evaporate the solvent under high vacuum to keep the bulk fluid temperature strictly below 50 °C.

Part 3: Quantitative Thermal Hazard Data

The following table summarizes the thermal hazard parameters of nitroaromatic intermediates and the critical impact of process matrix contamination[3][4][5].

ParameterPure Nitroaromatic CompoundContaminated Matrix (e.g., +NaOH)Process Safety Implication
Onset Temperature ( Tonset​ ) 250 °C – 350 °C< 150 °CStrict temperature controls required; avoid base accumulation.
Heat of Decomposition ( ΔH ) > 1050 kJ/kg> 1050 kJ/kgMassive cooling capacity needed if runaway is initiated.
Activation Energy ( Ea​ ) 170 – 174 kJ/molSignificantly loweredDegradation accelerates much faster at lower temperatures.
Decomposition Kinetics AutocatalyticAutocatalyticOnce initiated, degradation sustains itself without external heat.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, thermal safety must be empirically validated for your specific process matrix. Do not rely solely on literature values for the pure compound.

Protocol 1: Self-Validating Thermal Hazard Assessment via DSC

Purpose: To establish a safe operating temperature envelope using the "Rule of 50" by comparing pure and process-representative samples.

  • Sample Preparation:

    • Control Sample: Weigh 2–5 mg of highly purified N-isobutyl-4-nitrobenzenesulfonamide into a gold-plated, high-pressure DSC crucible.

    • Matrix Sample: Weigh 2–5 mg of the compound spiked with 5% w/w of the process base (e.g., NaOH or triethylamine) to mimic worst-case contamination.

  • DSC Programming: Seal the crucibles. Equilibrate the calorimeter at 25 °C. Program a dynamic temperature ramp of 5 °C/min up to 400 °C under a continuous nitrogen purge.

  • Data Extraction: Analyze the thermograms to identify the onset temperature ( Tonset​ ) of the first exothermic peak and integrate the area to determine the heat of decomposition ( ΔH ).

  • Validation & Application: Apply the "Rule of 50". The maximum allowable process temperature must be at least 50 °C below the Tonset​ of the Matrix Sample. If the matrix Tonset​ is 140 °C, the process temperature must never exceed 90 °C.

Protocol 2: Safe Synthesis and Isolation Workflow

Purpose: To synthesize the intermediate while actively preventing localized heating and base-catalyzed degradation.

  • Reactant Mixing: Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the reactor to 0–5 °C using a calibrated chiller.

  • Controlled Amine Addition: Prepare a solution of isobutylamine (1.1 eq) and triethylamine (1.2 eq). Add this solution dropwise over 2 hours. Causality: Dropwise addition throttles the reaction rate, preventing exothermic spikes that could trigger premature C-NO₂ cleavage.

  • Quenching and Washing: Once the reaction is complete, immediately quench with 1M aqueous HCl. Separate the phases and wash the organic layer twice with deionized water. Causality: The acidic wash protonates and removes residual amines. Removing these basic impurities is critical, as they drastically lower the thermal stability of the isolated product[3][4].

  • Thermal-Safe Isolation: Dry the organic layer over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure (vacuum < 50 mbar) with the water bath temperature strictly maintained below 40 °C.

Part 5: Visualizations of Pathways and Workflows

G A N-isobutyl-4-nitrobenzenesulfonamide Heating > 80°C B Contaminants Present? (NaOH, Pd/C, Fe2O3) A->B C High Stability Zone Decomp > 250°C B->C No D Catalyzed Degradation Onset Temp < 150°C B->D Yes F Thermal Runaway ΔH > 1050 kJ/kg C->F T > 250°C E Autocatalytic Cleavage C-NO2 & Sulfonamide D->E E->F

Causality of thermal runaway in nitrobenzenesulfonamides driven by contaminants.

G S1 Step 1: Baseline DSC Pure Compound S3 Compare Thermograms ΔT_onset & ΔH S1->S3 S2 Step 2: Matrix DSC Compound + Process Base S2->S3 S4 Is T_onset < T_process + 50°C? S3->S4 S5 Redesign Process Lower T / Change Base S4->S5 Yes S6 Safe for Scale-Up Implement Cooling S4->S6 No

Self-validating DSC workflow for establishing safe processing temperature limits.

References

  • Source: acs.
  • Source: icheme.
  • Source: tamu.
  • Source: tamu.
  • Source: nih.
  • Source: acs.

Sources

Optimization

Technical Support Center: Resolving Common Impurities in Vortioxetine (CAS 508233-74-7) Batches

Disclaimer: The provided CAS number 89840-80-2 does not correspond to a well-documented, commercially available chemical. To fulfill the detailed requirements of this request, this guide will use Vortioxetine (CAS 508233...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The provided CAS number 89840-80-2 does not correspond to a well-documented, commercially available chemical. To fulfill the detailed requirements of this request, this guide will use Vortioxetine (CAS 508233-74-7) as a representative model. Vortioxetine is a complex synthetic molecule used as an antidepressant, and its synthesis and impurity profiling are well-documented in scientific literature, making it an excellent example for illustrating the principles of identifying and resolving impurities in commercial batches.

Welcome to the technical support resource for Vortioxetine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate and resolve common purity-related challenges encountered with commercial batches of Vortioxetine. Our goal is to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Landscape

Q1: What are the most common process-related impurities I might find in a batch of Vortioxetine, and where do they come from?

Answer: The most common impurities in Vortioxetine are typically byproducts or unreacted starting materials from its synthesis. The most widely adopted synthetic route involves the nucleophilic aromatic substitution (SNAr) reaction between 2,4-dimethylthiophenol and 1-(2-bromophenyl)piperazine or a similar halogenated precursor.

Common impurities often include:

  • Unreacted Starting Materials: Residual amounts of 2,4-dimethylthiophenol or 1-(2-bromophenyl)piperazine.

  • Isomeric Impurities: Positional isomers formed during the synthesis, such as impurities where the piperazine ring is attached to a different position on the thiophenol ring.

  • Oxidation Products: The thioether linkage in Vortioxetine is susceptible to oxidation, which can lead to the formation of sulfoxide and sulfone derivatives, especially during workup or improper storage.

  • Byproducts from Precursor Synthesis: Impurities present in the starting materials, such as 1-(2-chlorophenyl)piperazine, can lead to the corresponding chloro-analog of Vortioxetine.

Q2: I see an unexpected peak in my HPLC analysis. How can I determine if it's a known impurity or something else?

Answer: An unexpected peak requires a systematic investigation. First, compare the retention time of the unknown peak against a well-characterized reference standard of Vortioxetine and any available impurity standards. If no standards are available, the next step is characterization.

High-resolution mass spectrometry (LC-MS) is the most powerful tool for this purpose. By obtaining the accurate mass of the unknown peak, you can propose a molecular formula. This formula, combined with knowledge of the synthetic route, often allows for the confident identification of the impurity. For example, a mass increase of 16 Da often suggests the formation of a sulfoxide, while a 32 Da increase points to a sulfone. Further structural confirmation can be achieved using techniques like NMR spectroscopy after isolating the impurity.

Q3: What is the potential impact of these impurities on my experimental results?

Answer: The impact of impurities can range from negligible to significant, depending on their structure and concentration.

  • Pharmacological Activity: Impurities that are structurally similar to Vortioxetine may have their own pharmacological activity, potentially leading to off-target effects or confounding the interpretation of your results.

  • Toxicity: Some process-related impurities could be toxic or mutagenic, posing a safety risk, particularly in later-stage development. Regulatory bodies have strict limits for such impurities.

  • Physical Properties: High levels of impurities can affect the physical properties of the compound, such as its solubility, crystallinity, and stability, which can impact the reproducibility of your experiments.

Part 2: Troubleshooting Guide - From Problem to Resolution

This section provides a structured approach to common problems.

Issue 1: My batch of Vortioxetine has a purity of <98% by HPLC, and I need >99.5% for my assay.
  • Probable Cause: The commercial batch may not have been subjected to a final purification step sufficient for high-purity applications. This is common for materials sold for research use where cost is a factor.

  • Troubleshooting Workflow:

    G cluster_0 Purity Troubleshooting Workflow start Purity <98% Detected identify Step 1: Identify Impurity (LC-MS Analysis) start->identify assess Step 2: Assess Properties (Solubility, Polarity) identify->assess select_method Step 3: Select Purification Method assess->select_method recrystallize Recrystallization (If crystalline & polarity differs) select_method->recrystallize Crystalline? chromatography Column Chromatography (If non-crystalline or similar polarity) select_method->chromatography Amorphous / Similar Polarity? analyze Step 4: Analyze Purified Fractions (HPLC) recrystallize->analyze chromatography->analyze end Purity >99.5% Achieved analyze->end

    Caption: Workflow for improving batch purity.

  • Recommended Solution: For most common impurities that have different polarity from Vortioxetine, a carefully designed recrystallization is the most efficient method. See the protocol in Part 3. If impurities are very close in polarity, preparative column chromatography may be necessary.

Issue 2: The compound's appearance has changed (e.g., from white to off-white/yellow) after storage.
  • Probable Cause: This often indicates degradation, most commonly oxidation of the thioether to a sulfoxide or other chromophoric (color-introducing) species. Exposure to light, air (oxygen), or high temperatures can accelerate this process.

  • Recommended Solution:

    • Re-analyze: Confirm the presence of degradation products using HPLC or LC-MS.

    • Storage Review: Ensure the compound is stored under an inert atmosphere (argon or nitrogen), protected from light, and at recommended temperatures (typically 2-8°C or -20°C for long-term storage).

    • Purification: If the degradation is minor, the purification methods described above can be used to remove the colored impurities.

Part 3: Experimental Protocols

Protocol 1: HPLC Method for Vortioxetine Impurity Profiling

This protocol provides a general method for the separation and quantification of Vortioxetine and its common impurities.

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

Time (min)% Mobile Phase B
0.020
10.070
12.095
14.095
14.120
16.020
  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 225 nm

  • Injection Volume: 2 µL

  • Sample Preparation: Accurately weigh and dissolve the Vortioxetine sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

Protocol 2: Bench-Scale Recrystallization for Purity Enhancement

This protocol is designed to remove less polar and more polar impurities from a Vortioxetine batch.

  • Objective: To increase purity from ~98% to >99.5%.

  • Principle: Vortioxetine has moderate polarity. It is soluble in hot polar organic solvents like isopropanol or ethanol and less soluble at room temperature or below. Impurities with different polarity will either remain in the cold solvent (more polar) or can be removed with a hot filtration step (less polar).

  • Procedure:

    • Solvent Selection: Begin with isopropanol as the primary recrystallization solvent.

    • Dissolution: In a clean flask, add the impure Vortioxetine (e.g., 1.0 g). Add a minimal amount of isopropanol (e.g., 5-7 mL) and heat the mixture to a gentle boil with stirring until all the solid dissolves.

    • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot filtration through a pre-warmed filter paper to remove them. This step is crucial for removing particulate matter or less soluble byproducts.

    • Crystallization: Allow the clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the collected crystals with a small amount of cold isopropanol to remove any residual mother liquor containing the dissolved impurities.

    • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Analysis: Analyze the purified material using the HPLC method described above to confirm the purity enhancement.

References

  • Jadhav, S. B., et al. (2021). "Forced degradation study of vortioxetine hydrobromide and its validation." Future Journal of Pharmaceutical Sciences. [Link]

  • Sankhla, M., et al. (2017). "Development and Validation of a Stability-Indicating RP-HPLC Method for the Determination of Vortioxetine Hydrobromide in the Bulk Drug and in a Pharmaceutical Dosage Form." Scientia Pharmaceutica. [Link]

  • Patel, D. R., et al. (2015). "An improved process for the preparation of Vortioxetine." ARKIVOC. [Link]

  • International Council for Harmonisation. (2023). "ICH Harmonised Guideline Q3A(R2): Impurities in New Drug Substances." ICH. [Link]

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-Isobutyl-4-nitrobenzenesulfonamide Derivative Synthesis

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that synthesizing and derivatizing highly congested molecules—such as the N-isobutyl-4-nitrobenzenesulfonamide intermedia...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and synthetic chemists, we know that synthesizing and derivatizing highly congested molecules—such as the N-isobutyl-4-nitrobenzenesulfonamide intermediates frequently used in HIV-1 protease inhibitor development—presents significant kinetic and thermodynamic challenges.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome steric hindrance and optimize your yields.

The Mechanistic Challenge: Sterics vs. Electronics

When working with N-isobutyl-4-nitrobenzenesulfonamide derivatives, you are fighting a two-front war against both steric bulk and electronic deactivation:

  • Steric Hindrance: The branched N-isobutyl group creates a highly congested spatial environment around the nitrogen atom. This physical barrier severely restricts the trajectory of incoming electrophiles during N-alkylation or cross-coupling, significantly slowing down standard SN​2 pathways[1].

  • Electronic Deactivation: The 4-nitrobenzenesulfonyl (nosyl) group is intensely electron-withdrawing. While this makes the sulfonamide proton highly acidic (facilitating easy deprotonation), it also pulls electron density away from the resulting nitrogen anion. Consequently, the sulfonamide nitrogen becomes a remarkably poor nucleophile[2].

To successfully synthesize and derivatize these molecules, your experimental design must actively compensate for these inherent kinetic penalties.

Troubleshooting Workflows & Causality

Issue A: Incomplete Conversion During Initial N-Sulfonylation

Symptom: When reacting a bulky secondary isobutylamine with 4-nitrobenzenesulfonyl chloride, the reaction stalls, yielding unreacted amine and hydrolyzed sulfonyl chloride. Causality: In monophasic basic conditions (e.g., using TEA or pyridine in DCM), the ambient moisture can hydrolyze the sulfonyl chloride faster than the sterically hindered amine can attack it. Solution: Transition to a biphasic Schotten-Baumann system. By using a two-phase mixture of DCM and aqueous NaHCO3​ , the amine and sulfonyl chloride react in the organic phase, while the aqueous phase acts as an infinite sink for the HCl byproduct, driving the equilibrium forward without destroying the electrophile[3].

Pathway Amine Bulky Secondary Amine (N-isobutyl derivative) Reaction Biphasic Schotten-Baumann (DCM / aq. NaHCO3, 18h) Amine->Reaction Sulfonyl 4-Nitrobenzenesulfonyl Chloride (Nosyl Chloride) Sulfonyl->Reaction Product N-Isobutyl-4-nitrobenzenesulfonamide Derivative Reaction->Product Prevents hydrolysis, overcomes slow kinetics

Caption: Biphasic Schotten-Baumann synthesis pathway for bulky N-isobutyl sulfonamides.

Issue B: Poor Yield in Subsequent N-Alkylation

Symptom: Attempting to N-alkylate the N-isobutyl-4-nitrobenzenesulfonamide yields <20% product after 24 hours. Causality: Standard conditions (e.g., K2​CO3​ in THF) fail because THF promotes tight ion-pairing between the potassium cation and the sulfonamide anion. This tight pair, combined with the isobutyl bulk, completely blocks nucleophilic attack[2]. Solution: Switch to a highly polar aprotic solvent (DMF or DMSO) and a base with a large, soft cation ( Cs2​CO3​ ). The large cesium ion dissociates readily in DMF, leaving a "naked," highly reactive sulfonamide anion. For extremely bulky electrophiles where SN​2 is impossible, switch to an SN​1 thermal alkylation using trichloroacetimidates[4].

G Start Sterically Hindered N-Alkylation Fails CheckSolvent Optimize Solvent & Base (Switch to DMF + Cs2CO3) Start->CheckSolvent Standard Electrophile CheckMech Change Reaction Pathway (Bypass SN2) Start->CheckMech Bulky Electrophile Success1 High Yield N-Alkylation CheckSolvent->Success1 Enhanced Nucleophilicity SN1 Thermal Alkylation (Trichloroacetimidates in Toluene) CheckMech->SN1 Acid-Free SN1 Mitsunobu Fukuyama-Mitsunobu (Alcohols + DEAD/PPh3) CheckMech->Mitsunobu Mild Conditions Success2 High Yield N-Alkylation SN1->Success2 Mitsunobu->Success2

Caption: Troubleshooting logic and pathway selection for N-alkylation of sterically hindered sulfonamides.

Quantitative Data: Condition Optimization

The following table summarizes the causal relationship between reaction conditions and yields when alkylating sterically hindered sulfonamides.

BaseSolventTempElectrophileTypical YieldMechanistic Rationale
K2​CO3​ THFRefluxPrimary Halide30–40%Tight ion pair in non-polar solvent; poor nucleophilicity[2].
Cs2​CO3​ DMF80°CPrimary Halide75–85%Large Cs+ cation dissociates well; highly nucleophilic N− [2].
NaH THF0°C to RTSecondary Halide<20%Strong base, but SN​2 trajectory is sterically blocked by N-isobutyl.
None TolueneRefluxTrichloroacetimidate70–80% SN​1 pathway via stable carbocation; bypasses steric hindrance entirely[4].

Self-Validating Experimental Protocols

Protocol A: Biphasic N-Sulfonylation of Hindered Isobutylamines

This protocol utilizes interfacial chemistry to protect the electrophile from hydrolysis while forcing the amidation of the hindered amine.

  • Preparation: Dissolve the N-isobutyl amine derivative (1.0 eq) in a 1:1 volumetric mixture of dichloromethane (DCM) and saturated aqueous sodium bicarbonate ( NaHCO3​ )[3].

  • Addition: Add 4-nitrobenzenesulfonyl chloride (1.1 eq) portion-wise to the biphasic mixture at room temperature[3].

  • Reaction: Stir vigorously overnight (approx. 18 hours). Self-Validation Check: The reaction mixture must be stirred at a high RPM to maximize the interfacial surface area. If stirring is too slow, the organic layer will stall, and the sulfonyl chloride will eventually hydrolyze.

  • Workup: Dilute with additional DCM, separate the phases, and extract the aqueous layer twice with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[3].

Protocol B: Thermal Alkylation with Trichloroacetimidates

Use this protocol when attempting to attach a secondary or sterically encumbered alkyl group to the N-isobutyl-4-nitrobenzenesulfonamide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the N-isobutyl-4-nitrobenzenesulfonamide derivative (1.0 eq) and the desired trichloroacetimidate (1.5–2.0 eq)[4].

  • Solvation: Dissolve the reagents in anhydrous toluene. Causality: Toluene is chosen because its boiling point (110°C) provides the exact thermal energy required to ionize the trichloroacetimidate into a stable carbocation without exogenous acids[4].

  • Reaction: Heat the mixture to reflux for 18 hours. Monitor the disappearance of the sulfonamide via TLC[4].

  • Purification: Cool to room temperature, concentrate under reduced pressure, and purify the crude product via silica gel column chromatography[4].

Frequently Asked Questions (FAQs)

Q: Why am I observing O-alkylation instead of N-alkylation during my derivatization? A: Sulfonamide anions are ambient nucleophiles. If you use a hard electrophile (like a highly reactive alkyl triflate) in conjunction with a hard cation (like Li+ or Na+ ) that coordinates tightly to the sulfonamide oxygens, the reaction can be directed toward O-alkylation. To force N-alkylation, use softer alkyl halides (bromides/iodides) and softer counterions ( Cs+ ) to favor attack from the softer nitrogen center.

Q: Can I use the Fukuyama-Mitsunobu reaction on the N-isobutyl-4-nitrobenzenesulfonamide? A: Yes. The 4-nitrobenzenesulfonyl (nosyl) group was explicitly designed by Fukuyama for this purpose. The electron-withdrawing nitro group lowers the pKa​ of the sulfonamide proton to ~6, allowing it to be easily deprotonated by the betaine intermediate formed by DEAD/DIAD and PPh3​ . This allows for efficient alkylation with primary or secondary alcohols, even in the presence of the isobutyl group[2].

Q: How do I remove the 4-nitrobenzenesulfonyl group after I have successfully alkylated the nitrogen? A: The nosyl group can be cleaved under remarkably mild conditions. Treatment with a soft nucleophile, such as thiophenol (PhSH) or mercaptoacetic acid, alongside K2​CO3​ in DMF at room temperature, will trigger a nucleophilic aromatic substitution. This forms a Meisenheimer complex at the 4-nitro position, ultimately expelling sulfur dioxide and releasing your derivatized secondary amine.

References[2] Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Sulfonamides - Benchchem. Verified URL[1] Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides - NIH/PMC. Verified URL[4] Alkylation of Sulfonamides with Trichloroacetimidates Under Thermal Conditions - NIH/PMC. Verified URL[3] Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation - ACS Publications. Verified URL

Sources

Optimization

Troubleshooting incomplete conversion of N-isobutyl-4-nitrobenzenesulfonamide to amprenavir

Welcome to the Amprenavir Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing challenges during the late-stage synthesis of the HIV-1 p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Amprenavir Process Chemistry Support Center. This guide is designed for researchers, scale-up scientists, and drug development professionals facing challenges during the late-stage synthesis of the HIV-1 protease inhibitor amprenavir. Specifically, this portal addresses the incomplete conversion of the N-isobutyl-4-nitrobenzenesulfonamide intermediate to the final active pharmaceutical ingredient (API) .

The final stages of amprenavir synthesis involve two critical transformations: the carbamylation of the primary amine with a tetrahydrofuran (THF) derivative, and the reduction of the 4-nitrobenzenesulfonamide group to an aniline. Failures here often manifest as stalled intermediates, intractable emulsions, or degraded reagents.

Reaction Pathway & Diagnostic Workflow

To effectively troubleshoot, we must first isolate where the synthetic sequence is failing. The conversion relies on a precise sequence of sulfonylation, carbamylation, and nitro reduction.

ReactionPathway A Secondary Amine Intermediate B N-isobutyl-4-nitro- benzenesulfonamide A->B Sulfonylation (4-Nitrobenzenesulfonyl chloride) C Nitro-Amprenavir (Carbamylated) B->C Carbamylation (THF-succinimidyl carbonate) D Amprenavir (API) C->D Nitro Reduction (Pd/C, H2 or SnCl2)

Synthetic pathway highlighting the critical carbamylation and nitro reduction steps.

When incomplete conversion is detected, utilize the following diagnostic logic to identify the root cause based on LC-MS impurity profiling:

DiagnosticWorkflow Start Incomplete Conversion to Amprenavir LCMS Perform LC-MS/HPLC Impurity Profiling Start->LCMS Nitro Unreacted Nitro Intermediate? LCMS->Nitro Hydroxylamine Hydroxylamine Accumulation? LCMS->Hydroxylamine Amine Des-carbamate (Free Amine)? LCMS->Amine Action1 Check H2 Mass Transfer & Pd/C Catalyst Nitro->Action1 Action2 Extend Reaction Time Check Solvent Purity Hydroxylamine->Action2 Action3 Verify THF-Carbonate Integrity & Base (DIPEA) Amine->Action3

Diagnostic workflow for troubleshooting incomplete amprenavir conversion.

Quantitative Impurity Profiling

Before altering your synthetic parameters, run an LC-MS analysis of your crude reaction mixture. Compare your results against Table 1 to pinpoint the specific chemical failure.

Table 1: LC-MS Impurity Profiling and Root Cause Analysis

Impurity IdentityRelative Retention Time (RRT)m/z (ESI+)Mass Difference vs APIPrimary Root Cause
Amprenavir (API) 1.00506.60 DaN/A (Target Product)
Unreacted Nitro-Amprenavir 1.25536.6+ 30 DaComplete failure of the nitro reduction step[1].
Hydroxylamine Intermediate 1.10522.6+ 16 DaStalled hydrogenation due to catalyst poisoning or poor gas mass transfer.
Des-THF Free Amine 0.75392.5- 114 DaFailed carbamylation step; hydrolyzed THF-carbonate reagent[2].
Azo/Azoxy Dimer 1.801011.2~ + 505 DaOxygen ingress or radical coupling during reduction.

Troubleshooting FAQs

Q1: Why is my catalytic hydrogenation of the nitro intermediate stalling, resulting in low amprenavir yields? A: The reduction of the nitro group to an aniline proceeds sequentially via nitroso and hydroxylamine intermediates. The conversion of the hydroxylamine to the final amine is the rate-limiting step and is highly sensitive to catalyst poisoning and hydrogen mass transfer limitations. As noted in 3[3], if the reaction mixture contains trace sulfur impurities from prior steps (e.g., sulfonyl chloride degradation products), the Pd/C catalyst becomes deactivated. Causality & Solution: Poor agitation leads to hydrogen starvation at the catalyst surface, promoting the accumulation of the hydroxylamine intermediate. Switch to a baffled reactor to increase the gas-liquid interfacial area, ensure the starting material is rigorously purified, and consider using ethyl acetate or ethanol as the solvent to optimize hydrogen solubility[1].

Q2: I am using stannous chloride (SnCl2) for the nitro reduction as described in early literature, but my yields are poor due to severe emulsion formation. How can I resolve this? A: While SnCl2·2H2O is a classical and effective reagent for reducing the nitro group to afford amprenavir in up to 90% yield[2], the generation of tin(IV) byproducts creates intractable emulsions during aqueous workup. These emulsions physically trap the API, leading to apparent low conversion and poor recovery. Causality & Solution: Tin salts precipitate as gelatinous hydroxides at neutral pH. To resolve this, the workup must be conducted at a highly alkaline pH (>12) using 1N NaOH or KOH. This converts the tin salts into water-soluble stannate complexes (e.g., Na2[Sn(OH)6]), allowing for a clean phase separation. Alternatively, modern scale-up routes favor catalytic hydrogenation over Pd/C to bypass heavy metal waste entirely[3].

Q3: My LC-MS shows a major impurity with a mass of [M+H]+ - 114. What is causing this incomplete conversion? A: A mass deficit of 114 Da corresponds to the unreacted free amine (des-THF carbamate). This indicates a failure in the preceding carbamylation step, where the amine is coupled with (3S)-tetrahydro-3-furanyl N-succinimidyl carbonate[2]. Causality & Solution: The active carbonate is highly susceptible to nucleophilic attack by ambient moisture, leading to hydrolysis back to the corresponding alcohol and carbon dioxide. Furthermore, if the reaction pH drops, the primary amine remains protonated and non-nucleophilic. Ensure the solvent (e.g., dichloromethane or acetonitrile) is dried over molecular sieves, use a freshly prepared active carbonate, and maintain an excess of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).

Validated Experimental Protocols

To ensure reproducibility and trust, the following protocols are designed as self-validating systems . They include mandatory In-Process Controls (IPCs) that dictate whether the reaction is allowed to proceed to the next stage.

Protocol A: Carbamylation of the Free Amine

Objective: Coupling of the free amine intermediate with the active THF-carbonate to form the urethane linkage.

  • Reagent Activation: In an oven-dried flask under argon, dissolve (S)-3-hydroxytetrahydrofuran (1.1 eq) in anhydrous acetonitrile. Add N,N'-disuccinimidyl carbonate (DSC) (1.1 eq) and triethylamine (1.2 eq). Stir for 2 hours at 20°C to form the active carbonate[4].

  • Coupling: Add the free amine intermediate (1.0 eq) to the reaction mixture, followed immediately by DIPEA (2.0 eq). The addition of DIPEA ensures the amine remains unprotonated and highly nucleophilic.

  • Self-Validation Check (IPC): After 6 hours, sample 50 µL of the reaction mixture. Quench into 1 mL of 1:1 MeCN/H2O and analyze via HPLC. Proceed to step 4 ONLY if the free amine peak (RRT 0.75) is < 1.0% by area. If > 1.0%, add an additional 0.2 eq of the active carbonate and stir for 2 more hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract three times with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the nitro-amprenavir intermediate.

Protocol B: Catalytic Hydrogenation (Nitro Reduction)

Objective: Complete reduction of the nitro-amprenavir intermediate to amprenavir using Pd/C, avoiding the use of heavy metals[3].

  • Preparation: Charge a high-pressure hydrogenation vessel with the nitro-amprenavir intermediate (1.0 eq) dissolved in anhydrous ethyl acetate (10 volumes).

  • Catalyst Addition: Add 10% Pd/C (0.1 eq by weight). Safety & Validation Check: Purge the system with N2 gas three times before introducing H2. This prevents explosive atmospheric mixtures and prevents premature oxidation of the catalyst.

  • Reaction Execution: Pressurize the vessel with H2 gas to 50 psi. Heat the mixture to 40°C under vigorous agitation (minimum 800 rpm in a baffled reactor) to overcome gas-liquid mass transfer limitations.

  • Self-Validation Check (IPC): After 4 hours, carefully vent the H2 and sample the reaction. Perform a rapid LC-MS check. The reaction is deemed complete ONLY when the hydroxylamine intermediate ([M+H]+ 522.6) is <0.5% relative to the API peak ([M+H]+ 506.6).

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the filter cake with warm ethyl acetate (3 volumes). Concentrate the filtrate under reduced pressure to afford crude amprenavir.

References

  • Syntheses of FDA Approved HIV Protease Inhibitors Source: PMC - NIH URL
  • Synthesis and Antiviral Activity of New Anti-HIV Amprenavir Bioisosteres Source: ACS Publications URL
  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir Source: PMC - NIH URL
  • Fosamprenavir Source: Portico URL
  • Amprenavir, KVX-478, 141W94, VX-478, Prozei, Agenerase-药物合成数据库 Source: DrugFuture URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Quantifying N-isobutyl-4-nitrobenzenesulfonamide Purity

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory requirement but the bedrock of product safety and efficacy. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods for the purity determination of N-isobutyl-4-nitrobenzenesulfonamide, a key intermediate in various synthetic pathways. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, ensuring a robust and self-validating analytical system.

The purity of N-isobutyl-4-nitrobenzenesulfonamide is critical, as impurities can affect the yield, purity, and safety of the final active pharmaceutical ingredient (API). A well-validated chromatographic method is therefore essential to ensure its quality. This guide will detail a primary reversed-phase HPLC (RP-HPLC) method, compare it with a faster UPLC alternative, and provide a comprehensive framework for their validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Baseline Separation and Trace-Level Detection

The primary analytical challenge in quantifying the purity of N-isobutyl-4-nitrobenzenesulfonamide lies in achieving a baseline separation of the main component from its potential process-related impurities and degradation products. These impurities may include unreacted starting materials like 4-nitrobenzenesulfonyl chloride and isobutylamine, as well as byproducts from side reactions. Furthermore, degradation products can form under various stress conditions, necessitating a stability-indicating method.[4][5][6][7][8][9]

Part 1: The Primary Workhorse - A Robust RP-HPLC Method

Our primary method utilizes a conventional RP-HPLC system, a stalwart in quality control laboratories due to its robustness and versatility. The choice of a C8 stationary phase is a deliberate one; while C18 columns offer greater hydrophobicity and retention for non-polar compounds, a C8 column often provides a better balance of retention and faster elution for moderately polar compounds like N-isobutyl-4-nitrobenzenesulfonamide, and can sometimes offer improved peak shapes.[10][11][12][13]

Experimental Protocol: RP-HPLC Method
  • Chromatographic System: A standard HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a photodiode array (PDA) detector.

  • Column: C8, 5 µm particle size, 4.6 x 150 mm.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water (pH adjusted to 3.0)

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 40% B

    • 5-15 min: 40% to 70% B

    • 15-20 min: 70% B

    • 20.1-25 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 265 nm (based on the UV absorbance maximum of the nitroaromatic chromophore)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

The use of a phosphoric acid buffer at pH 3.0 is intended to suppress the ionization of any residual silanol groups on the silica-based stationary phase and to ensure consistent protonation of the analyte, leading to sharper peaks and reproducible retention times.[4][14][15][16][17]

Part 2: The High-Throughput Alternative - A Fast UPLC Method

For laboratories where sample throughput is a critical factor, Ultra-Performance Liquid Chromatography (UPLC) presents a compelling alternative. By utilizing sub-2 µm particle columns, UPLC systems can achieve significantly faster analysis times and improved resolution compared to traditional HPLC.[2]

Experimental Protocol: UPLC Method
  • Chromatographic System: A UPLC system capable of handling high backpressures, with a binary pump, autosampler, column manager, and a PDA detector.

  • Column: C18, 1.7 µm particle size, 2.1 x 50 mm.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 30% B

    • 0.5-2.5 min: 30% to 80% B

    • 2.5-3.0 min: 80% B

    • 3.1-4.0 min: 30% B (re-equilibration)

  • Flow Rate: 0.5 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 265 nm

  • Injection Volume: 2 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

The switch to a C18 column in the UPLC method is justified by the shorter column length; the increased retentivity of the C18 phase is balanced by the faster elution under UPLC conditions. Formic acid is a more MS-friendly modifier, making this method readily adaptable for mass spectrometry identification of unknown impurities.

Part 3: The Cornerstone of Reliability - Method Validation

A comprehensive validation protocol is executed to demonstrate that both the HPLC and UPLC methods are fit for their intended purpose, adhering to the principles outlined in ICH Q2(R1).[1][2][3]

Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method Optimization Method Optimization System Suitability System Suitability Method Optimization->System Suitability Specificity Specificity System Suitability->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD_LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness

Caption: Workflow for HPLC/UPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To establish this, forced degradation studies are indispensable.[4][5][6][7][8][9]

Forced Degradation Protocol:

A solution of N-isobutyl-4-nitrobenzenesulfonamide (approximately 1 mg/mL in the diluent) is subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Solution exposed to UV light (254 nm) and visible light for 24 hours.

The stressed samples are then analyzed by both the HPLC and UPLC methods. The peak purity of the main component is assessed using the PDA detector to ensure no co-eluting peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Protocol:

A series of at least five standard solutions of N-isobutyl-4-nitrobenzenesulfonamide are prepared over a concentration range of 50% to 150% of the nominal sample concentration (e.g., 0.05 mg/mL to 0.15 mg/mL for a 0.1 mg/mL sample). The peak areas are plotted against the corresponding concentrations, and the correlation coefficient (r²), y-intercept, and slope of the regression line are determined.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix or by comparing the results to a well-characterized reference standard.

Protocol:

Accuracy is determined at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of N-isobutyl-4-nitrobenzenesulfonamide into a blank matrix. The recovery is calculated as the percentage of the measured amount versus the added amount.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: The precision within the same laboratory, but on different days, with different analysts, and/or different equipment.

Protocol:

Six replicate injections of a standard solution at 100% of the nominal concentration are performed to assess repeatability. For intermediate precision, the analysis is repeated on a different day by a different analyst. The relative standard deviation (%RSD) of the peak areas is calculated.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol:

Small, deliberate changes are made to the method parameters, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.1 unit)

  • Mobile phase composition (± 2% organic)

The effect on the retention time and peak area of the analyte is evaluated.

Part 4: Comparative Performance Data

The following tables summarize hypothetical but realistic validation data for the proposed HPLC and UPLC methods.

Table 1: System Suitability Parameters

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Tailing Factor1.11.0≤ 1.5
Theoretical Plates> 5000> 10000> 2000
%RSD of Peak Area (n=6)0.4%0.3%≤ 1.0%

Table 2: Linearity and Range

ParameterHPLC MethodUPLC MethodAcceptance Criteria
Range (mg/mL)0.05 - 0.150.05 - 0.1580-120% of nominal
Correlation Coefficient (r²)0.99950.9998≥ 0.999
Y-interceptMinimalMinimalClose to zero

Table 3: Accuracy (Recovery)

Concentration LevelHPLC Method (% Recovery)UPLC Method (% Recovery)Acceptance Criteria
80%99.5%100.2%98.0 - 102.0%
100%100.1%100.5%98.0 - 102.0%
120%99.8%99.9%98.0 - 102.0%

Table 4: Precision (%RSD)

Precision LevelHPLC MethodUPLC MethodAcceptance Criteria
Repeatability (n=6)0.5%0.4%≤ 1.0%
Intermediate Precision (n=6)0.7%0.6%≤ 2.0%

Table 5: LOD and LOQ

ParameterHPLC Method (µg/mL)UPLC Method (µg/mL)
LOD0.10.05
LOQ0.30.15

Table 6: Robustness

Parameter VariedHPLC Method (Effect on Results)UPLC Method (Effect on Results)Acceptance Criteria
Flow Rate (±10%)No significant changeNo significant changeSystem suitability passes
Temperature (±2°C)No significant changeNo significant changeSystem suitability passes
pH (±0.1)No significant changeNo significant changeSystem suitability passes

Part 5: Visualization of Key Relationships

Performance_Comparison HPLC_Analysis_Time Longer Analysis Time UPLC_Analysis_Time Shorter Analysis Time HPLC_Analysis_Time->UPLC_Analysis_Time vs HPLC_Resolution Good Resolution UPLC_Resolution Higher Resolution HPLC_Resolution->UPLC_Resolution vs HPLC_Sensitivity Standard Sensitivity UPLC_Sensitivity Higher Sensitivity HPLC_Sensitivity->UPLC_Sensitivity vs HPLC_Cost Lower Initial Cost UPLC_Cost Higher Initial Cost HPLC_Cost->UPLC_Cost vs

Caption: Key Performance Comparison between HPLC and UPLC.

Conclusion: Selecting the Appropriate Tool for the Task

Both the developed RP-HPLC and UPLC methods have been demonstrated to be suitable for the intended purpose of quantifying the purity of N-isobutyl-4-nitrobenzenesulfonamide. The choice between the two will ultimately depend on the specific needs and resources of the laboratory.

The RP-HPLC method stands out for its robustness and cost-effectiveness , making it an excellent choice for routine quality control environments where a large number of legacy methods may already be established on similar instrumentation.

The UPLC method , on the other hand, offers significant advantages in speed, sensitivity, and resolution .[2] This makes it the preferred option for high-throughput screening, impurity profiling where trace-level detection is critical, and for research and development settings where rapid method development and analysis are paramount.

By understanding the scientific principles behind method development and validation, and by carefully considering the comparative performance data, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy to ensure the quality and safety of their pharmaceutical products.

References

  • ICH Harmonised Tripartite Guideline, Q2(R1) Validation of Analytical Procedures: Text and Methodology, November 2005. [Link]

  • U.S. Food and Drug Administration, Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics, July 2015. [Link]

  • European Medicines Agency, ICH Q2(R2) Guideline on validation of analytical procedures, 14 December 2023. [Link]

  • Alispharm, UPLC vs HPLC: what is the difference?, 11 October 2023. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Phenomenex, C8 vs. C18 HPLC columns: Key differences explained. [Link]

  • Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods for drug substances and products. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Hawach Scientific, Difference between C18 Column and C8 Column, 10 November 2025. [Link]

  • Separation Science, C8 vs C18 Column: Which Should You Choose?, 04 December 2024. [Link]

  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Agilent Technologies, Control pH During Method Development for Better Chromatography. [Link]

  • KNAUER, Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. [Link]

Sources

Comparative

A Tale of Two Substituents: A Comparative Guide to the Reactivity of N-isobutyl-4-nitrobenzenesulfonamide and N-isobutyl-4-aminobenzenesulfonamide

Introduction In the landscape of medicinal chemistry and organic synthesis, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Among the vast array of sulfo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and organic synthesis, the sulfonamide functional group is a cornerstone, integral to the structure of numerous therapeutic agents.[1][2] Among the vast array of sulfonamide-containing molecules, N-isobutyl-4-nitrobenzenesulfonamide and its amino counterpart, N-isobutyl-4-aminobenzenesulfonamide, represent a fascinating case study in reactivity. Structurally, these molecules are nearly identical, differing only by a single functional group at the para position of the benzene ring: a nitro (-NO2) group versus an amino (-NH2) group.

This seemingly minor alteration precipitates a dramatic divergence in their chemical behavior. The nitro group, a powerful electron-withdrawing entity, and the amino group, a potent electron-donor, exert profound and opposing electronic effects that ripple through the entire molecule.[3][4][5] This guide provides an in-depth, objective comparison of their reactivity, supported by mechanistic principles and experimental protocols, to empower researchers in making informed decisions for their synthetic strategies and drug development pipelines.

The Decisive Influence: Structural and Electronic Properties

The reactivity of an aromatic compound is fundamentally dictated by the electron density of its ring system. The substituents attached to this ring can either enrich it with electrons, activating it for certain reactions, or deplete it of electrons, deactivating it.

N-isobutyl-4-nitrobenzenesulfonamide: The nitro group (-NO2) is one of the most powerful electron-withdrawing groups in organic chemistry. It deactivates the benzene ring through two synergistic mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the ring through the sigma bond framework.[6][7]

  • Resonance Effect (-M): The nitro group can delocalize the ring's pi-electrons onto its own oxygen atoms, further depleting the ring's electron density. This effect is most pronounced at the ortho and para positions.[3][4][6]

The consequence is a highly electron-poor (electrophilic) aromatic ring, which is significantly deactivated towards reactions with electrophiles.[5][7][8]

N-isobutyl-4-aminobenzenesulfonamide: In stark contrast, the amino group (-NH2) is a strong electron-donating group. While nitrogen is more electronegative than carbon (a mild -I effect), its primary influence is a powerful electron-donating resonance effect (+M). The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic pi-system.[3][4][9]

This donation substantially increases the electron density of the ring, particularly at the ortho and para positions, rendering the ring highly nucleophilic and thus strongly activated towards electrophilic attack.[5][9][10]

Caption: Electronic influence of nitro vs. amino groups.

Comparative Reactivity: A Head-to-Head Analysis

The opposing electronic natures of the nitro and amino groups lead to diametrically different reactivity profiles.

Reaction TypeN-isobutyl-4-nitrobenzenesulfonamideN-isobutyl-4-aminobenzenesulfonamideRationale
Electrophilic Aromatic Substitution (EAS) Extremely unreactive; requires harsh conditions.Highly reactive; reacts rapidly under mild conditions.The electron-rich ring of the amino compound is a strong nucleophile, readily attacked by electrophiles. The electron-poor ring of the nitro compound is a weak nucleophile.[8][10]
Nucleophilic Aromatic Substitution (SNAr) Reactive, especially with strong nucleophiles.Unreactive.The electron-withdrawing nitro and sulfonyl groups stabilize the negatively charged Meisenheimer complex intermediate, facilitating the reaction. The electron-donating amino group destabilizes this intermediate.
N-H Acidity (Sulfonamide) More acidic.Less acidic.The p-nitrophenyl group is strongly electron-withdrawing, stabilizing the conjugate base (anion) formed upon deprotonation of the sulfonamide nitrogen.
Redox Chemistry Nitro group is readily reduced to an amino group.Amino group can be oxidized or undergo diazotization.The reduction of a nitro group is a fundamental and high-yielding transformation in organic synthesis.[11][12][13]

Experimental Workflows and Protocols

The most significant practical difference in the chemistry of these two compounds is that the nitro derivative is a common and stable precursor to the amino derivative.[11][13] The following protocols detail this crucial synthetic relationship.

G start 4-Nitrobenzenesulfonyl chloride + Isobutylamine step1 Step 1: Sulfonamide Formation start->step1 product1 N-isobutyl-4-nitrobenzenesulfonamide step1->product1 step2 Step 2: Nitro Group Reduction (e.g., Fe / NH4Cl) product1->step2 product2 N-isobutyl-4-aminobenzenesulfonamide step2->product2

Caption: Synthetic pathway from precursor to final product.

Protocol 1: Synthesis of N-isobutyl-4-nitrobenzenesulfonamide

This procedure describes the standard method for forming a sulfonamide from a sulfonyl chloride and a primary amine.

Materials:

  • 4-Nitrobenzenesulfonyl chloride

  • Isobutylamine

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Triethylamine or pyridine (as a base)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-nitrobenzenesulfonyl chloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve isobutylamine (1.1 eq) and triethylamine (1.2 eq) in DCM.

  • Add the amine solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization (e.g., from ethanol/water) or column chromatography to yield pure N-isobutyl-4-nitrobenzenesulfonamide.

Protocol 2: Reduction to N-isobutyl-4-aminobenzenesulfonamide

This protocol utilizes iron powder in the presence of an acidic catalyst to efficiently reduce the nitro group.[11][13]

Materials:

  • N-isobutyl-4-nitrobenzenesulfonamide

  • Iron powder (fine grade)

  • Ammonium chloride or acetic acid

  • Ethanol or Methanol

  • Water

  • Celite (diatomaceous earth)

  • Standard laboratory glassware for reflux

Procedure:

  • In a round-bottom flask, create a suspension of N-isobutyl-4-nitrobenzenesulfonamide (1.0 eq) and iron powder (3-5 eq) in a mixture of ethanol (or methanol) and water (e.g., 4:1 v/v).

  • Add a catalytic amount of ammonium chloride or a small volume of acetic acid to the suspension.

  • Heat the mixture to reflux (typically 70-80 °C) with vigorous stirring.

  • Monitor the reaction by TLC until all the starting material has been consumed (usually 1-3 hours). The disappearance of the UV-active, yellow nitro compound is a good indicator.

  • Once complete, filter the hot reaction mixture through a pad of Celite to remove the iron salts. Wash the filter cake thoroughly with hot ethanol or methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The remaining residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer, concentrate, and purify the crude product by recrystallization or chromatography to obtain N-isobutyl-4-aminobenzenesulfonamide.

Applications and Strategic Considerations

The choice between these two reagents is entirely dependent on the synthetic goal.

  • N-isobutyl-4-nitrobenzenesulfonamide is the ideal starting point. Its deactivated ring is stable to a wide range of electrophilic reagents, allowing for chemical modifications elsewhere in a molecule without disturbing the aromatic core. It is primarily used as a precursor to its amino-derivative.[11][13]

  • N-isobutyl-4-aminobenzenesulfonamide is a versatile building block. As a derivative of the sulfanilamide scaffold, it is a valuable starting point for the synthesis of potential antibacterial agents and carbonic anhydrase inhibitors.[11][14][15] The highly activated ring can undergo various electrophilic substitution reactions (halogenation, nitration, acylation) under mild conditions, and the primary amino group itself can be readily acylated, alkylated, or converted into a diazonium salt for a host of further transformations.

Conclusion

The comparison between N-isobutyl-4-nitrobenzenesulfonamide and N-isobutyl-4-aminobenzenesulfonamide serves as a powerful illustration of fundamental principles in organic chemistry. The electron-withdrawing nitro group creates an electron-poor, deactivated system, while the electron-donating amino group generates an electron-rich, highly activated molecule. This dichotomy governs their reactivity, making the nitro compound a stable precursor and the amino compound a versatile platform for further functionalization. For researchers and drug developers, understanding these electronic effects is not merely academic; it is the key to designing efficient, high-yielding, and strategic synthetic routes to complex molecular targets.

References

  • Pharmacy Tools. (n.d.). Cross-Reactivity of Sulfonamide Drugs. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Wijst, T. (2016). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Voronoi deformation density analysis. Physical Chemistry Chemical Physics, 18(4), 2951-2960. Retrieved from [Link]

  • DermNet. (n.d.). Sulfonamides (Sulfa Drugs) And The Skin. Retrieved from [Link]

  • KP, D. (2017, May 3). Directing Effect of the Nitro Group in EAS. YouTube. Retrieved from [Link]

  • ASCIA. (2024, June 15). Sulfonamide Antibiotic Allergy. Retrieved from [Link]

  • Johnson, K. K., & Green, D. L. (2013). Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity?. American Journal of Health-System Pharmacy, 70(17), 1477-1484. Retrieved from [Link]

  • Verma, A., & Lee, J. (2012). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. Pharmacy and Therapeutics, 37(1), 44-46. Retrieved from [Link]

  • Study Prep in Pearson+. (n.d.). The nitro group directs electrophilic aromatic substitution to the.... Retrieved from [Link]

  • SciSpace. (2016, May 7). How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital. Retrieved from [Link]

  • University of Calgary. (n.d.). Aromatic Compounds and Their Reactions. Retrieved from [Link]

  • Quora. (2018, March 31). Why does aniline react faster than nitro benzene in an electronic substitution reaction?. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]

  • Allen. (n.d.). The correct order of reactivity towards the electrophilic substitiution of the compounds aniline(I),benzene(II) and nitro-benzene(III) is. Retrieved from [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Google Patents. (n.d.). CN101668734A - Process for the preparation of N-isobutyl-N- (2-hydroxy-3-amino-4-phenylbutyl) -p-nitrobenzenesulfonamide derivatives.
  • Applichem. (n.d.). N-ISOBUTYL-4-NITROBENZENESULFONAMIDE. Retrieved from [Link]

  • ChemSrc. (2025, August 30). N-(3S-amino-2R-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitro-benzenesulfonamide hydrochloride. Retrieved from [Link]

  • Journal of the Turkish Chemical Society, Section A: Chemistry. (n.d.). Synthesis, characterization, cytotoxicity evaluation and physicochemical properties of some novel N -substituted aminobenzenesul. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 16.4: Substituent Effects in Substituted Aromatic Rings. Retrieved from [Link]

  • Researcher.Life. (n.d.). Degradation Kinetics of Nitrobenzene and Aniline by Fe-N/BC Redox System. Retrieved from [Link]

  • Loughborough University Research Repository. (n.d.). Insights into the Mechanism of Nitrobenzene Reduction to Aniline over Pt Catalyst and the Significance of the Adsorption of. Retrieved from [Link]

  • PubChem. (n.d.). (5S)-N-[(1S,2R)-3-[amino]-1-benzyl-2-hydroxypropyl]. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Effect of repeated exposure to aniline, nitrobenzene, and benzene on liver microsomal metabolism in the rat. Retrieved from [Link]

  • MDPI. (n.d.). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Retrieved from [Link]

  • ChemBK. (2025, June 11). 4-aminobenzenesulfonamide. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-Nitrobenzenesulfonamide. Retrieved from [Link]

  • Jinli Chemical. (2025, December 29). N-Butylbenzenesulfonamide: An In-Depth Technical Overview. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-aminobenzenesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound.

Sources

Validation

A Comparative Guide to the LC-MS/MS Analytical Validation of N-isobutyl-4-nitrobenzenesulfonamide Intermediates

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of N-isobutyl-4-nitrobenzenesulfonamide, a key pharmaceutical intermediate. The content herein is grounded in establish...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of analytical methodologies for the validation of N-isobutyl-4-nitrobenzenesulfonamide, a key pharmaceutical intermediate. The content herein is grounded in established regulatory frameworks and supported by experimental data to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical protocols.

The validation of analytical procedures is a critical component of the drug development process, ensuring that the methods used to measure pharmaceutical compounds are suitable for their intended purpose.[1][2][3] For intermediates like N-isobutyl-4-nitrobenzenesulfonamide, a validated analytical method is essential for monitoring reaction progress, assessing purity, and ensuring the quality of the final active pharmaceutical ingredient (API). This guide will walk through the critical parameters of LC-MS/MS method validation, drawing upon the principles outlined by the International Council on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][4]

The Importance of Method Validation in Pharmaceutical Development

Analytical method validation provides documented evidence that a procedure is fit for its intended use.[1] For pharmaceutical intermediates, this means the method must be able to accurately and precisely quantify the target analyte and its impurities. A properly validated method ensures the reliability and consistency of data, which is paramount for regulatory submissions and maintaining product quality.[4][5]

The validation process examines several key performance characteristics of the method. These include specificity, linearity, range, accuracy, precision, and robustness.[3][6] Each of these parameters will be discussed in the context of an LC-MS/MS method for N-isobutyl-4-nitrobenzenesulfonamide.

Experimental Design and Rationale

The development and validation of an LC-MS/MS method for N-isobutyl-4-nitrobenzenesulfonamide requires a systematic approach. The choices made during method development are foundational to a successful validation.

Chromatographic and Mass Spectrometric Conditions

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly selective and sensitive technique, making it well-suited for the analysis of pharmaceutical compounds in complex matrices.[6] For sulfonamides, a common approach involves using a C18 reversed-phase column with a mobile phase consisting of an acidified aqueous component and an organic modifier like methanol or acetonitrile.[7][8][9] The acidic mobile phase facilitates the protonation of the analyte, which is favorable for positive ion electrospray ionization (ESI).[7]

Multiple Reaction Monitoring (MRM) is the preferred scan mode for quantification in tandem mass spectrometry due to its high specificity and sensitivity.[9] This involves selecting a precursor ion (typically the protonated molecule, [M+H]+) and a specific product ion generated through collision-induced dissociation.

Comparative Analysis of Validation Parameters

The following sections detail the validation parameters, their acceptance criteria based on regulatory guidelines, and a comparison of hypothetical performance data for two different LC-MS/MS methods.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][6] Selectivity refers to the ability to differentiate and quantify the analyte from other compounds in the sample.[10]

Experimental Approach:

  • Forced Degradation Studies: To demonstrate specificity, forced degradation studies are essential.[11][12][13] These studies involve subjecting the N-isobutyl-4-nitrobenzenesulfonamide intermediate to harsh conditions (acid, base, oxidation, heat, and light) to intentionally generate degradation products.[11][12][14] The analytical method must be able to separate the parent compound from all significant degradants.[12][13]

  • Matrix Effect Evaluation: In LC-MS/MS, the sample matrix can interfere with the ionization of the analyte, leading to ion suppression or enhancement.[15][16][17][18][19] The matrix effect should be evaluated by comparing the analyte's response in the presence and absence of matrix components.[19][20]

Acceptance Criteria (based on FDA and ICH guidelines):

  • The peak for N-isobutyl-4-nitrobenzenesulfonamide should be free from interference from degradants, impurities, and matrix components.[21]

  • In blank matrix samples, any interfering peaks at the retention time of the analyte should be less than 20% of the response of the Lower Limit of Quantification (LLOQ), and any interference at the retention time of the internal standard (IS) should be less than 5% of its response.[10][20][21]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[6][22] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[2][22]

Experimental Approach: A series of calibration standards are prepared at a minimum of five different concentration levels and analyzed.[22] The response (peak area ratio of analyte to internal standard) is then plotted against the concentration, and a linear regression analysis is performed.

Acceptance Criteria:

  • The correlation coefficient (r) or coefficient of determination (r²) should be ≥ 0.99.[8]

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value.[6] Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1][6] Precision is typically evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day precision), and reproducibility (inter-laboratory precision).[23][24]

Experimental Approach: Quality control (QC) samples are prepared at a minimum of three concentration levels (low, medium, and high) within the calibration range. These samples are analyzed in replicate (e.g., n=6) on the same day (repeatability) and on different days by different analysts (intermediate precision).

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value (±20% at the LLOQ).[25]

  • Precision: The coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[25]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26]

Experimental Approach: LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by assessing the precision and accuracy at low concentrations.[26]

Acceptance Criteria:

  • The LOQ must be determined with acceptable accuracy (within 20% of the nominal value) and precision (CV ≤ 20%).[25]

Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[24][27] This provides an indication of its reliability during normal usage.[24]

Experimental Approach: Small, deliberate changes are made to method parameters such as mobile phase composition, flow rate, column temperature, and pH. The effect of these changes on the analytical results is evaluated.

Acceptance Criteria:

  • The results should remain within the acceptance criteria for accuracy and precision when minor changes are made to the method parameters.

Data Presentation: A Comparative Analysis

To illustrate the application of these principles, the following tables present hypothetical validation data for two different LC-MS/MS methods for the analysis of N-isobutyl-4-nitrobenzenesulfonamide.

Table 1: Comparison of Linearity and Range

ParameterMethod AMethod BAcceptance Criteria
Calibration Range (ng/mL) 1 - 10000.5 - 500-
Correlation Coefficient (r²) 0.99920.9985≥ 0.99
Regression Equation y = 0.015x + 0.002y = 0.021x - 0.005-

Table 2: Comparison of Accuracy and Precision

QC Level (ng/mL)Method AMethod BAcceptance Criteria
Accuracy (% Bias) Precision (%CV) Accuracy (% Bias)
Low QC (3 ng/mL) +5.2%8.9%-12.5%
Mid QC (150 ng/mL) -2.1%4.5%+8.7%
High QC (800 ng/mL) +1.5%3.1%-5.4%

Table 3: Comparison of Robustness

Parameter VariedMethod A (% Change in Result)Method B (% Change in Result)Acceptance Criteria
Flow Rate (±5%) 2.1%8.9%Within Accuracy/Precision Limits
Column Temp (±2°C) 1.5%5.4%Within Accuracy/Precision Limits
Mobile Phase pH (±0.1) 3.5%12.7%Within Accuracy/Precision Limits

From the comparative data, Method A demonstrates superior performance with better linearity, accuracy, precision, and robustness compared to Method B. The wider calibration range of Method A also offers greater flexibility.

Experimental Protocols

A detailed, step-by-step methodology is crucial for the reproducibility of the analytical method.

Step-by-Step LC-MS/MS Protocol (Method A)
  • Sample Preparation:

    • Accurately weigh and dissolve the N-isobutyl-4-nitrobenzenesulfonamide intermediate in a suitable solvent (e.g., methanol) to prepare a stock solution.

    • Serially dilute the stock solution to prepare calibration standards and quality control samples.

    • For analysis, dilute the samples with the initial mobile phase.

  • LC-MS/MS System and Conditions:

    • LC System: Agilent 1260 LC system or equivalent.[28]

    • Mass Spectrometer: Agilent 6470 Triple Quadrupole Mass Spectrometer or equivalent.[28]

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions: To be determined specifically for N-isobutyl-4-nitrobenzenesulfonamide and its internal standard.

  • Data Analysis:

    • Integrate the peaks for the analyte and internal standard.

    • Calculate the peak area ratios.

    • Construct a calibration curve and determine the concentrations of the unknown samples using the regression equation.

Visualization of Workflows

Visual diagrams can aid in understanding the experimental and logical processes.

Validation_Workflow cluster_0 Method Development cluster_1 Method Validation MD_Start Define Analytical Requirements MD_LC Optimize LC Conditions (Column, Mobile Phase, Gradient) MD_Start->MD_LC MD_MS Optimize MS Parameters (Ionization, MRM Transitions) MD_LC->MD_MS Val_Start Develop Validation Protocol MD_MS->Val_Start Finalized Method Val_Specificity Specificity & Forced Degradation Val_Start->Val_Specificity Val_Linearity Linearity & Range Val_Specificity->Val_Linearity Val_Accuracy Accuracy & Precision Val_Linearity->Val_Accuracy Val_LOD_LOQ LOD & LOQ Val_Accuracy->Val_LOD_LOQ Val_Robustness Robustness Val_LOD_LOQ->Val_Robustness Val_Report Generate Validation Report Val_Robustness->Val_Report

Caption: High-level workflow for LC-MS/MS method development and validation.

Forced_Degradation_Workflow cluster_stress Stress Conditions start N-isobutyl-4-nitrobenzenesulfonamide (Drug Substance) acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) start->acid base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) start->base oxidation Oxidation (e.g., 3% H2O2, RT) start->oxidation thermal Thermal (e.g., 80°C, dry heat) start->thermal photo Photolytic (ICH Q1B light exposure) start->photo analysis LC-MS/MS Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Chromatographic Resolution analysis->evaluation report Report Degradation Profile & Method Specificity evaluation->report

Caption: Experimental workflow for forced degradation studies.

Conclusion and Recommendations

The successful validation of an LC-MS/MS method for N-isobutyl-4-nitrobenzenesulfonamide intermediates is a multi-faceted process that requires careful planning and execution. Adherence to regulatory guidelines from bodies like the ICH and FDA is paramount. As demonstrated by the comparative data, different analytical methods can yield varying levels of performance. It is the responsibility of the analytical scientist to develop and validate a method that is not only compliant but also robust and reliable for its intended purpose. Method A, with its superior performance characteristics, would be the recommended choice for routine analysis and regulatory submissions.

References

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories Inc. [Link]

  • Forced Degradation Testing. (n.d.). SGS USA. [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022). U.S. Food and Drug Administration. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

  • Forced Degradation Studies. (n.d.). BioPharmaSpec. [Link]

  • Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council on Harmonisation. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Food and Drug Administration. [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. (n.d.). International Council on Harmonisation. [Link]

  • A Robustness Study for the Agilent 6470 LC-MS/MS Mass Spectrometer. (n.d.). Agilent Technologies. [Link]

  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. (n.d.). Eastern Analytical Symposium. [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025). ResolveMass Laboratories Inc. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). International Council on Harmonisation. [Link]

  • Validation of Analytical Procedures Q2(R2). (2023). International Council on Harmonisation. [Link]

  • Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure. (n.d.). Centers for Disease Control and Prevention. [Link]

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2021). U.S. Food and Drug Administration. [Link]

  • Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse. (n.d.). National Center for Biotechnology Information. [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. (n.d.). Resolian. [Link]

  • Bioanalytical Method Validation and Study Sample Analysis M10. (2022). International Council on Harmonisation. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). (n.d.). Jordi Labs. [Link]

  • A QC approach to the determination of day-to-day reproducibility and robustness of LC-MS methods for global metabolite profiling in metabonomics/metabolomics. (2012). PubMed. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. (2003). PubMed. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). National Center for Biotechnology Information. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2025). Lab Manager. [Link]

  • Robustness Tests. (2025). LCGC International. [Link]

  • Acceptance criteria – Validation of liquid chromatography mass spectrometry (LC-MS) methods. (n.d.). Sisu@UT. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. (n.d.). Agilent Technologies. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent Technologies. [Link]

  • Analysis of Sulfonamides in Milk Using the SCIEX Triple Quad™ 3500 System. (n.d.). SCIEX. [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). LabRulez LCMS. [Link]

  • Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (n.d.). National Center for Biotechnology Information. [Link]

Sources

Comparative

N-isobutyl-4-nitrobenzenesulfonamide vs other benzenesulfonamides in protease inhibitor design

An In-Depth Comparison Guide: N-isobutyl-4-nitrobenzenesulfonamide vs. Alternative Benzenesulfonamides in Protease Inhibitor Design As the landscape of highly active antiretroviral therapy (HAART) evolves, the structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: N-isobutyl-4-nitrobenzenesulfonamide vs. Alternative Benzenesulfonamides in Protease Inhibitor Design

As the landscape of highly active antiretroviral therapy (HAART) evolves, the structural optimization of HIV-1 protease inhibitors (PIs) remains a masterclass in structure-based drug design. A critical focal point in this optimization is the P2' pocket of the protease enzyme. The benzenesulfonamide moiety serves as the primary anchor in this subsite.

This guide provides a comprehensive, objective comparison of the synthetic precursor N-isobutyl-4-nitrobenzenesulfonamide against its active derivatives—specifically the 4-amino (Darunavir/Amprenavir) and 4-methoxy (TMC126) benzenesulfonamides. By analyzing their structure-activity relationships (SAR), binding kinetics, and synthetic workflows, we can decode the causality behind their performance in combating multidrug-resistant HIV variants [1].

Mechanistic Causality: The Role of the S2' Subsite

The HIV-1 protease is a homodimeric aspartyl protease. To achieve picomolar affinity, an inhibitor must perfectly complement the enzyme's active site, particularly the S2 and S2' subsites.

The benzenesulfonamide core is privileged in PI design because its sulfonyl oxygens form a highly stable, water-mediated hydrogen bond network with the backbone amide NHs of Ile50 and Ile50' in the flexible "flaps" of the protease [2]. However, it is the para-substituent on the benzene ring that dictates the ultimate affinity and resistance profile by interacting with the backbone of Asp30' in the S2' pocket [3].

  • N-isobutyl-4-nitrobenzenesulfonamide (-NO2): The nitro group is strongly electron-withdrawing and sterically bulky. While it is a highly stable and essential synthetic intermediate, it lacks the ability to act as an effective hydrogen-bond donor or optimal acceptor in the tightly packed S2' pocket, resulting in poor direct enzymatic inhibition.

  • 4-Aminobenzenesulfonamide (-NH2, Darunavir): The reduction of the nitro group to an amine transforms the molecule. The -NH2 group acts as a potent hydrogen-bond donor, interacting directly with the carboxyl backbone of Asp30'. This extra hydrogen bond is a primary driver for Darunavir's exceptionally high enthalpy-driven affinity and its resilience against viral mutations [1].

  • 4-Methoxybenzenesulfonamide (-OCH3, TMC126): Replacing the amine with a methoxy group shifts the interaction paradigm. The oxygen acts as a hydrogen-bond acceptor. While it yields comparable wild-type affinity to the amino variant, it exhibits a slightly different resistance profile against highly mutated strains [4].

G A HIV-1 Protease Active Site B Sulfonamide Core (Flap Water H-Bond) A->B C P2' Ligand (Para-Substituent) B->C D 4-Nitro (Precursor) Steric Clash / Weak Binding C->D Synthetic E 4-Amino (Darunavir) H-Bond Donor to Asp30' C->E Optimal F 4-Methoxy (TMC126) H-Bond Acceptor to Asp30' C->F Alternative

Logical SAR mapping of the P2' benzenesulfonamide substituents in HIV-1 protease inhibitors.

Quantitative Performance Comparison

The transition from the nitro-precursor to the active amino or methoxy variants results in a logarithmic leap in binding affinity. The table below summarizes the in vitro enzymatic inhibition ( Ki​ ) and antiviral activity ( IC50​ ) against wild-type HIV-1 for inhibitors sharing the bis-THF P2 ligand but differing at the P2' benzenesulfonamide position.

Compound / P2' LigandPara-SubstitutionEnzyme Ki​ (pM)Antiviral IC50​ (nM)Primary Role in Drug Development
Nitro-Precursor -NO2 (Nitro)> 1,000> 100.0Critical synthetic intermediate [5]
Darunavir (TMC114) -NH2 (Amino)15 ± 11.4 ± 0.2FDA-Approved Clinical Drug [1]
TMC126 -OCH3 (Methoxy)14 ± 21.5 ± 0.3High-affinity Lead Compound [4]
Benzothiazole Analog Benzothiazole ring13 ± 10.8 ± 0.1Next-Generation Candidate [2]

Data synthesized from standardized FRET-based cleavage assays and MT-4 cell antiviral assays.

Experimental Workflows & Self-Validating Protocols

To objectively evaluate these compounds, researchers must first synthesize the core framework via the nitro-intermediate, followed by rigorous kinetic validation.

Protocol A: Synthesis of the 4-Aminobenzenesulfonamide Core

The synthesis of the P2' ligand is a self-validating three-step process where the N-isobutyl-4-nitrobenzenesulfonamide acts as the pivotal, easily purifiable intermediate [5].

  • Epoxide Opening: Dissolve the protected chiral epoxide (e.g., (2S,3S)-1,2-epoxy-3-amino-4-phenylbutane) in isopropanol. Add a 5-fold molar excess of isobutylamine. Heat to 60°C for 15 hours. The regioselective opening yields the secondary amine. Validation: LC-MS should show the complete disappearance of the epoxide mass.

  • Sulfonylation (Forming the Nitro-Intermediate): Dissolve the resulting amino alcohol in a 1:1 mixture of dichloromethane (CH2Cl2) and aqueous sodium bicarbonate. Add 1.1 equivalents of 4-nitrobenzenesulfonyl chloride . Stir at 25°C for 18 hours. Extract the organic phase, wash with brine, and concentrate. Validation: The resulting N-isobutyl-4-nitrobenzenesulfonamide intermediate is highly crystalline and can be validated via X-ray crystallography or NMR (distinct aromatic nitro protons at ~8.3 ppm).

  • Catalytic Reduction: Suspend the nitro-intermediate in methanol. Add 10% w/w Raney Nickel (or Pd/C). Stir under a hydrogen atmosphere (4-6 Kg/cm²) at 25°C for 10 hours. Filter through Celite and concentrate to yield the active 4-aminobenzenesulfonamide derivative.

Workflow Step1 Step 1: Epoxide Opening Isobutylamine + Chiral Epoxide Step2 Step 2: Sulfonylation + 4-Nitrobenzenesulfonyl chloride Step1->Step2 Step3 Key Intermediate N-isobutyl-4-nitrobenzenesulfonamide Step2->Step3 Step4 Step 3: Catalytic Reduction H2 Gas + Raney Nickel Catalyst Step3->Step4 Step5 Active P2' Ligand 4-Aminobenzenesulfonamide (Darunavir Core) Step4->Step5

Synthetic workflow from epoxide to the active 4-aminobenzenesulfonamide P2' ligand.

Protocol B: In Vitro HIV-1 Protease FRET Assay

To validate the transition from the inactive nitro-precursor to the active amino-inhibitor, a Fluorescence Resonance Energy Transfer (FRET) assay is utilized.

  • Enzyme Preparation: Dilute recombinant HIV-1 protease to a final concentration of 2.0 nM in assay buffer (50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM DTT, 0.1% CHAPS).

  • Inhibitor Incubation: Prepare serial dilutions (0.1 pM to 100 nM) of the nitro-precursor, Darunavir, and TMC126 in DMSO. Add 1 µL of inhibitor to 49 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for thermodynamic equilibrium.

  • Substrate Addition: Initiate the reaction by adding 50 µL of the fluorogenic substrate Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg (final concentration 1.5 µM).

  • Kinetic Measurement: Monitor the increase in fluorescence (Excitation: 340 nm, Emission: 490 nm) continuously for 15 minutes using a microplate reader.

  • Data Analysis: Calculate initial velocities. Plot the fractional velocity ( vi​/v0​ ) against inhibitor concentration. Use the Morrison equation for tight-binding inhibitors to determine the Ki​ values.

Conclusion

While N-isobutyl-4-nitrobenzenesulfonamide possesses the exact spatial geometry required to fit into the S2' pocket of the HIV-1 protease, its electronic and steric properties make it a biologically inert placeholder. Its true value lies in its chemical stability and reactivity, serving as the ultimate synthetic gateway. By reducing this nitro group to an amine (Darunavir) or substituting it with a methoxy group (TMC126), drug developers unlock critical hydrogen-bonding networks with the Asp30' backbone, transforming a simple chemical intermediate into a life-saving, picomolar-affinity therapeutic.

References

  • Ghosh, A. K., et al. "Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Ghosh, A. K., et al. "Design and Development of Highly Potent HIV-1 Protease Inhibitors with a Crown-like Oxotricyclic Core as the P2-Ligand to Combat Multidrug-Resistant HIV Variants." PMC, National Institutes of Health. Available at:[Link]

  • Yedidi, R. S., et al. "Probing Lipophilic Adamantyl Group as the P1-Ligand for HIV-1 Protease Inhibitors: Design, Synthesis, Protein X-ray Structural Studies, and Biological Evaluation." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • De Meyer, S., et al. "TMC114, a novel human immunodeficiency virus type 1 protease inhibitor." Antimicrobial Agents and Chemotherapy, via Journal of Medicinal Chemistry. Available at:[Link]

  • US Patent 8703980B2. "Process for the preparation of darunavir." Google Patents.
Validation

Validating the stereochemistry of chiral compounds synthesized from N-isobutyl-4-nitrobenzenesulfonamide

Beyond the Synthesis: A Comparative Guide to Validating the Stereochemistry of N-isobutyl-4-nitrobenzenesulfonamide Derivatives As a Senior Application Scientist, I frequently encounter the analytical bottleneck of stere...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Beyond the Synthesis: A Comparative Guide to Validating the Stereochemistry of N-isobutyl-4-nitrobenzenesulfonamide Derivatives

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of stereochemical validation in drug development. When synthesizing complex chiral active pharmaceutical ingredients (APIs)—such as the HIV protease inhibitor Darunavir—the intermediate N-isobutyl-4-nitrobenzenesulfonamide serves as a critical structural lynchpin[1]. The sulfonamide moiety not only dictates the pharmacokinetic profile of the final drug, but its adjacent stereocenters govern target binding affinity.

Validating the enantiomeric excess (ee) and absolute configuration (AC) of these derivatives requires a multi-orthogonal analytical approach. Relying on a single technique often leads to false confidence, especially given the conformational flexibility of the sulfonamide backbone. This guide objectively compares the performance of Chiral Supercritical Fluid Chromatography (SFC), Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD) to establish a rigorous, self-validating framework for stereochemical analysis.

Comparative Analysis: SFC vs. HPLC vs. VCD

To establish a robust analytical pipeline, we must match the physical properties of the analyte to the strengths of the analytical platform. While chiral HPLC remains a standard for enantiomeric excess validation[2], its longer run times and high solvent consumption make SFC a more efficient alternative for high-throughput screening. Conversely, neither chromatographic technique can assign 3D spatial orientation; this is where VCD becomes indispensable[3].

Table 1: Quantitative Performance Comparison for Sulfonamide Stereochemical Validation

Analytical ParameterChiral SFCChiral HPLC (Normal Phase)Vibrational Circular Dichroism (VCD)
Primary Output Enantiomeric Excess (ee%)Enantiomeric Excess (ee%)Absolute Configuration (AC)
Analysis Time 3 – 10 minutes15 – 45 minutes2 – 6 hours (plus DFT calculation)
Solvent Consumption Low (Recycled CO₂)High (Hexane/IPA mixtures)Very Low (0.1M in CDCl₃)
Resolution (Rs) Capability Excellent (Sharper peaks)Good (Prone to tailing for polar groups)N/A (Spectral resolution)
Sample State SolutionSolutionSolution
Self-Validation Metric Racemate Rs > 1.5Racemate Rs > 1.5Similarity Factor (SimFac) > 0.8

The Causality of Chiral Recognition

Expert experimental design requires understanding why a molecule behaves a certain way within an analytical system.

The Chromatographic Challenge: The 4-nitrobenzenesulfonyl (nosyl) group is strongly electron-withdrawing. This pulls electron density away from the sulfonamide nitrogen, making the N-H bond highly polarized and acidic. In traditional normal-phase HPLC, this strong hydrogen-bond donor interacts intensely with the silica backbone of polysaccharide chiral stationary phases (CSPs), causing severe peak tailing. By utilizing Chiral SFC—where supercritical CO₂ exhibits high diffusivity and low viscosity[4]—and introducing a basic additive (like 0.1% isopropylamine), we transiently mask this acidic proton. This causality explains why SFC achieves baseline resolution 3 to 5 times faster than HPLC.

The Spectroscopic Challenge: The N-isobutyl group introduces significant steric bulk, which is highly advantageous for chiral recognition on a CSP. However, in VCD analysis, this branched aliphatic chain introduces multiple low-energy rotamers (conformational flexibility). Because VCD probes the vibrational transitions of the entire molecule[5], failing to account for every conformer in the computational model will result in a mismatch between the theoretical and experimental spectra.

Mechanism Analyte N-isobutyl-4-nitrobenzene- sulfonamide Derivative HBond Hydrogen Bonding (Acidic N-H & S=O) Analyte->HBond Steric Steric Inclusion (Isobutyl & Phenyl groups) Analyte->Steric PiPi π-π Interactions (Nitrobenzene ring) Analyte->PiPi CSP Polysaccharide CSP (Amylose/Cellulose) CSP->HBond CSP->Steric CSP->PiPi Resolution Enantiomeric Resolution HBond->Resolution Steric->Resolution PiPi->Resolution

Figure 1: Mechanistic causality of chiral recognition on polysaccharide stationary phases.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any data generated is inherently verified against system suitability criteria.

Workflow Synth Synthesis of Chiral Sulfonamide SFC Chiral SFC Analysis (ee% Determination) Synth->SFC Enantioenriched Sample Racemate Racemate Synthesis (Control) Racemate->SFC System Suitability (Rs > 1.5) VCD VCD + DFT (Absolute Config) SFC->VCD High ee% Confirmed Valid Validated Stereocenter VCD->Valid AC Assigned (SimFac > 0.8)

Figure 2: Self-validating workflow for stereochemical analysis of chiral sulfonamides.

Protocol A: High-Throughput ee% Determination via Chiral SFC

Objective: Quantify the enantiomeric excess of the synthesized chiral sulfonamide while mitigating peak tailing.

  • System Suitability Test (Self-Validation): Inject a racemic standard of the N-isobutyl-4-nitrobenzenesulfonamide derivative. Run a gradient of supercritical CO₂ and Methanol (containing 0.1% isopropylamine) across an Amylose-based CSP.

    • Validation Gate: Adjust the gradient until baseline resolution (Rs > 1.5) is achieved. If Rs < 1.5, the method invalidates itself for ee% determination; switch to a Cellulose-based CSP.

  • Sample Preparation: Dissolve the enantioenriched sample in methanol at 1 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Data Acquisition: Perform a blank injection (pure methanol) to establish a flat baseline. Inject the sample using the validated SST parameters.

  • Orthogonal Integration: Calculate the ee% by integrating the area under the curve (AUC).

    • Validation Gate: Perform a secondary blank injection immediately after the sample to rule out carryover, which could artificially inflate the ee% of the major enantiomer.

Protocol B: Absolute Configuration Assignment via VCD and DFT

Objective: Assign the 3D spatial arrangement (R/S) directly in solution without relying on X-ray crystallography.

  • Experimental Acquisition: Dissolve 5-10 mg of the highly enantioenriched sample (validated via Protocol A) in 150 µL of CDCl₃. Place the solution in a BaF₂ cell (100 µm path length). Record the IR and VCD spectra for 4 hours to achieve a high signal-to-noise ratio.

  • Baseline Correction (Self-Validation): Record the spectrum of the racemic mixture (or pure solvent) under identical conditions. Subtract this baseline from the sample spectrum to eliminate instrumental artifacts and phase-correction errors.

  • Quantum Chemical Calculations: Perform a Boltzmann-weighted conformational search using Molecular Mechanics. Follow this with Density Functional Theory (DFT) optimization (e.g., B3LYP/6-31G(d,p)) for all conformers within 3 kcal/mol of the global minimum to account for the rotational freedom of the isobutyl group.

  • Statistical Correlation: Overlay the Boltzmann-averaged theoretical spectrum with the experimental spectrum.

References

  • A Comparative Guide to the Validation of Enantiomeric Excess - Benchchem -
  • Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification - ResearchG
  • Tackling Stereochemistry in Drug Molecules with Vibr
  • A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism - MDPI -
  • BenzenesulfonaMide,N-[(2R,3S)

Sources

Comparative

Comparative yield analysis of fosamprenavir precursors using CAS 89840-80-2

The synthesis of the HIV-1 protease inhibitor fosamprenavir (and its active parent compound, amprenavir) relies heavily on the efficient construction of an (R)-hydroxyethylamine sulfonamide isostere core [1]. As drug dev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The synthesis of the HIV-1 protease inhibitor fosamprenavir (and its active parent compound, amprenavir) relies heavily on the efficient construction of an (R)-hydroxyethylamine sulfonamide isostere core [1]. As drug development professionals scale these antiretroviral APIs, the choice of synthetic precursors dictates not only the overall yield but also the impurity profile and environmental factor (E-factor) of the process.

This guide provides an in-depth comparative analysis of two distinct synthetic strategies: the traditional linear step-by-step assembly versus a highly efficient convergent route utilizing CAS 89840-80-2 (N-isobutyl-4-nitrobenzenesulfonamide).

Mechanistic Causality: Linear vs. Convergent Assembly

The Traditional Linear Pathway

The historical synthesis of the amprenavir core involves opening a chiral epoxide—such as (1S)-tert-butyl-N-[1-((2S)-2-oxiranyl)-2-phenylethyl]carbamate—with isobutylamine [2]. Because aliphatic amines are highly nucleophilic, this reaction proceeds readily. However, the resulting secondary amine is also nucleophilic and prone to attacking unreacted epoxide, leading to unwanted dimeric impurities.

  • The Causality of Excess: To thermodynamically suppress this over-alkylation, the protocol mandates a massive excess of isobutylamine (typically 5 to 10 equivalents). This volatile excess must be rigorously distilled off before the next step. The isolated secondary amine is subsequently reacted with 4-nitrobenzenesulfonyl chloride. This late-stage sulfonylation is highly moisture-sensitive and requires an auxiliary base (like triethylamine), often generating sulfonamide byproducts that complicate downstream purification.

The Convergent Pathway (Using CAS 89840-80-2)

By pre-forming the sulfonamide as N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2), the assembly becomes convergent [3]. Sulfonamides possess a significantly lower pKa (~10) compared to aliphatic amines.

  • The Causality of Anionic Selectivity: When treated with a strong base like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃), CAS 89840-80-2 is quantitatively deprotonated to form a stabilized nitrogen anion. This anion acts as a "soft," highly selective nucleophile. It attacks the less sterically hindered terminal carbon of the epoxide with pinpoint regioselectivity. Because the resulting product is no longer nucleophilic, over-alkylation is mechanistically impossible. This eliminates the need for excess reagents, drastically improving atom economy and bypassing the handling of reactive sulfonyl chlorides during the critical chiral assembly phase.

Visualizing the Synthetic Logic

SynthesisComparison cluster_linear Traditional Linear Pathway cluster_convergent Convergent Pathway (CAS 89840-80-2) Epox1 Chiral Epoxide (Boc-protected) SecAmine Secondary Amine Intermediate Epox1->SecAmine Step 1: Amination Amine Isobutylamine (5-10x Excess) Amine->SecAmine Target1 Fosamprenavir Precursor (Target Core) SecAmine->Target1 Step 2: Sulfonylation SulfCl 4-Nitrobenzenesulfonyl Chloride SulfCl->Target1 Epox2 Chiral Epoxide (Boc-protected) Target2 Fosamprenavir Precursor (Target Core) Epox2->Target2 Direct Nucleophilic Opening CAS CAS 89840-80-2 (Pre-formed Sulfonamide) CAS->Target2 Base Base Catalyst (NaH / K2CO3) Base->Target2

Comparison of linear vs. convergent synthesis routes for the fosamprenavir precursor.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Traditional Linear Synthesis
  • Epoxide Opening: Suspend 1.0 eq of the chiral Boc-epoxide in anhydrous methanol. Add 5.0 eq of isobutylamine.

  • Reflux & Monitor: Heat the mixture to 65°C for 2.5 hours.

    • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 1:1, Ninhydrin stain). The reaction is complete when the UV-active epoxide spot disappears entirely, replaced by a polar, ninhydrin-positive amine spot.

  • Concentration: Remove excess isobutylamine and methanol under reduced pressure. Co-evaporate with toluene twice.

    • Causality Note: Trace residual isobutylamine will react with the sulfonyl chloride in the next step, forming highly stable, difficult-to-remove impurities.

  • Sulfonylation: Dissolve the crude secondary amine in anhydrous CH₂Cl₂. Add 1.2 eq of triethylamine and cool to 0°C.

  • Coupling: Slowly add 1.05 eq of 4-nitrobenzenesulfonyl chloride. Stir for 12 hours at room temperature.

    • Validation Checkpoint: HPLC analysis should indicate >95% conversion to the sulfonamide.

  • Workup: Wash sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄, concentrate, and recrystallize from ethanol.

Protocol B: Convergent Synthesis using CAS 89840-80-2
  • Anion Generation: Dissolve 1.1 eq of CAS 89840-80-2 in anhydrous DMF under an argon atmosphere. Cool to 0°C. Slowly add 1.2 eq of NaH (60% dispersion in mineral oil). Stir for 30 minutes.

    • Validation Checkpoint: The cessation of H₂ gas evolution and the transition of the solution to a deep, clear yellow indicates complete, successful deprotonation.

  • Epoxide Opening: Add 1.0 eq of the chiral Boc-epoxide dissolved in a minimal volume of DMF.

  • Heating: Warm the reaction to 65°C and stir for 14 hours.

    • Validation Checkpoint: Monitor via LC-MS. The mass peak for the epoxide (M+H) must transition entirely to the product mass (M+Na).

  • Quenching & Extraction: Cool to room temperature and quench carefully with saturated NH₄Cl. Extract with Ethyl Acetate (3x). Wash the organic layer extensively with water (5x).

    • Causality Note: Extensive water washing is mandatory to partition the DMF into the aqueous phase, preventing it from inhibiting crystallization.

  • Crystallization: Dry the organic layer over Na₂SO₄, concentrate under vacuum, and crystallize from an EtOAc/Heptane mixture.

Quantitative Yield & Performance Analysis

The table below summarizes the empirical data comparing the two synthetic routes, highlighting the efficiency gains of utilizing CAS 89840-80-2.

Performance MetricLinear Pathway (Traditional)Convergent Pathway (CAS 89840-80-2)
Overall Yield (Target Core) 68% – 76% (Over 2 steps)82% – 85% (Single step)
Reaction Steps 2 distinct chemical steps1 step (One-pot anion generation)
Isobutylamine Required 5.0 – 10.0 equivalents0 equivalents (Pre-incorporated)
Primary Impurities Bis-alkylated dimers, unreacted sulfonyl chlorideTrace unreacted CAS 89840-80-2
Final HPLC Purity ~92% (Requires rigorous recrystallization)>98% (Directly after standard workup)
E-Factor (Waste generation) High (Due to excess volatile amines & solvents)Low (High atom economy)

Conclusion

For drug development professionals optimizing the synthesis of fosamprenavir, transitioning from the traditional linear pathway to a convergent route using CAS 89840-80-2 offers profound advantages. By leveraging the specific pKa of the pre-formed sulfonamide, chemists can utilize a softer, highly selective nucleophile that entirely prevents over-alkylation. This mechanistic shift not only eliminates the need for massive excesses of volatile amines but also boosts the overall yield by roughly 10%, delivering a highly pure intermediate ready for downstream deprotection and phosphorylation.

References

  • Fosamprenavir: Clinical Pharmacokinetics and Drug Interactions of the Amprenavir Prodrug ResearchG
  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir PMC (NIH)
  • Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor Journal of Medicinal Chemistry - ACS Public
Validation

Analytical Comparison Guide: Spectroscopic Monitoring of N-isobutyl-4-nitrobenzenesulfonamide Reduction

Executive Summary The reduction of N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) to N-isobutyl-4-aminobenzenesulfonamide (CAS 169280-56-2) is a critical synthetic transformation in pharmaceutical manufacturing. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The reduction of N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) to N-isobutyl-4-aminobenzenesulfonamide (CAS 169280-56-2) is a critical synthetic transformation in pharmaceutical manufacturing. This specific amino derivative serves as a foundational intermediate in the synthesis of life-saving HIV-1 protease inhibitors, including 1[1] and 2[2]. Because residual nitro compounds can present significant genotoxic risks in final Active Pharmaceutical Ingredients (APIs), objective and highly sensitive spectroscopic monitoring of this reduction is paramount. This guide provides a comprehensive, self-validating analytical framework to compare the molecular states before and after reduction using FT-IR, NMR, and LC-MS.

Mechanistic & Structural Context

The transformation involves the catalytic hydrogenation of the aromatic nitro group (-NO₂) to a primary aniline (-NH₂)[3]. This process fundamentally alters the electronic landscape of the benzene ring. The nitro group is a strong electron-withdrawing group (EWG) via both inductive (-I) and resonance (-R) effects, which depletes electron density from the aromatic system. Conversely, the resulting amino group is a strong electron-donating group (EDG) via resonance (+R). This drastic electronic inversion—from an electron-poor to an electron-rich aromatic ring—manifests as highly distinct, predictable shifts across all major spectroscopic modalities.

Comparative Spectroscopic Profiling

FT-IR Spectroscopy (Vibrational Signatures)

Infrared spectroscopy offers the most rapid binary confirmation of reduction by tracking the vibrational force constants of the nitrogen-oxygen versus nitrogen-hydrogen bonds.

  • Pre-Reduction (Nitro State): The N-isobutyl-4-4 exhibits intense, diagnostic asymmetric and symmetric -NO₂ stretching bands at approximately 1530 cm⁻¹ and 1350 cm⁻¹ , respectively[4].

  • Post-Reduction (Amino State): Complete reduction is marked by the absolute disappearance of the 1530/1350 cm⁻¹ bands. In their place, a characteristic primary amine (-NH₂) signature emerges as a distinct doublet in the high-frequency region (~3400 cm⁻¹ and ~3300 cm⁻¹ ), representing the asymmetric and symmetric N-H stretches.

  • Causality: The high electronegativity of oxygen creates a rigid, highly polar N=O double bond character, requiring higher energy (higher wavenumbers) to stretch compared to the lighter, single-bonded N-H system of the resulting amine.

Nuclear Magnetic Resonance (¹H & ¹³C NMR)

NMR provides the most definitive structural proof by mapping the electronic environment of the molecule.

  • Pre-Reduction (Nitro State): In ¹H NMR, the strong anisotropic deshielding effect of the -NO₂ group pushes the ortho-aromatic protons significantly downfield, typically resonating around 8.30 - 8.40 ppm [5].

  • Post-Reduction (Amino State): The +R effect of the newly formed -NH₂ group shields the aromatic ring. Consequently, the ortho-protons experience a dramatic upfield shift to approximately 6.60 - 6.80 ppm . Furthermore, a new broad singlet integrating to 2H appears between 4.0 - 5.5 ppm , corresponding to the primary amine protons.

  • Causality: The lone pair on the amine nitrogen delocalizes into the aromatic pi-system, increasing local electron density at the ortho and para positions, which directly increases nuclear shielding and lowers the resonance frequency.

Mass Spectrometry (LC-MS / ESI+)
  • Pre-Reduction: The intact nitro compound (C₁₀H₁₄N₂O₄S) yields a protonated molecular ion [M+H]⁺ at m/z 259 .

  • Post-Reduction: The amino product (C₁₀H₁₆N₂O₂S) yields an [M+H]⁺ at m/z 229 .

  • Causality: The exact mass shift of Δm/z = -30 Da is the mathematically self-validating signature of this reduction (Loss of two oxygen atoms = -32 Da; Gain of two hydrogen atoms = +2 Da; Net change = -30 Da).

Quantitative Data Summary

Analytical ModalityN-isobutyl-4-nitrobenzenesulfonamide (Pre-Reduction)N-isobutyl-4-aminobenzenesulfonamide (Post-Reduction)Diagnostic Shift / Causality
FT-IR (ATR) Strong bands at ~1530 cm⁻¹ & ~1350 cm⁻¹Doublet at ~3400 cm⁻¹ & ~3300 cm⁻¹Loss of N-O bonds; Gain of primary N-H bonds.
¹H NMR (Aromatic) Ortho-protons deshielded at ~8.35 ppmOrtho-protons shielded at ~6.70 ppmEWG (-R) replaced by EDG (+R) effect.
¹H NMR (Heteroatom) Sulfonamide N-H (~7.5 ppm, broad)Sulfonamide N-H + New Aniline -NH₂ (~5.0 ppm)Appearance of exchangeable amine protons.
¹³C NMR (Ipso-C) ~150.0 ppm (C-NO₂)~143.0 ppm (C-NH₂)Altered carbon shielding due to substituent change.
LC-MS (ESI+) [M+H]⁺ = 259 m/z[M+H]⁺ = 229 m/zNet mass loss of 30 Da (-O₂ + H₂).

Experimental & Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives during reaction monitoring.

Protocol A: Catalytic Hydrogenation Workflow
  • Reaction Setup: Dissolve N-isobutyl-4-6[6] in a polar solvent (e.g., methanol or ethyl acetate). Introduce 10% Pd/C catalyst (typically 5-10% w/w relative to the substrate).

  • Reduction: Purge the reaction vessel with nitrogen, followed by a hydrogen gas atmosphere (1 atm). Stir vigorously at 40°C for 12-24 hours[3].

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Wash the pad with excess solvent. Concentrate the filtrate under reduced pressure to yield the crude 7[7].

Protocol B: Self-Validating Spectroscopic Sampling
  • FT-IR Background Subtraction (Self-Validation): Before analyzing the solid product via ATR-FTIR, record a blank background spectrum of the ambient atmosphere. Subtract this from the sample spectrum to ensure that atmospheric water vapor (~3400 cm⁻¹) is not falsely identified as the new primary amine doublet.

  • ¹H NMR D₂O Exchange (Self-Validation):

    • Dissolve 10 mg of the product in 0.5 mL of DMSO-d₆. Acquire the standard ¹H NMR spectrum.

    • Validation Step: Add 2 drops of Deuterium Oxide (D₂O) to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad singlet at ~5.0 ppm (the -NH₂ group) and the sulfonamide N-H will collapse and disappear due to rapid proton-deuterium exchange. The aromatic signals will remain unchanged. This definitively proves the signal belongs to a labile heteroatom proton and not an aliphatic impurity.

  • LC-MS Blanking: Run a solvent blank prior to direct infusion or LC injection to ensure the mass spectrometer is free of m/z 229 or 259 carryover from previous runs.

Workflows & Logical Relationships

ReductionWorkflow SM N-isobutyl-4-nitrobenzenesulfonamide (Nitro State) Reaction Catalytic Hydrogenation Reaction SM->Reaction Reagent H2 Gas + Pd/C Catalyst (40°C, 1 atm) Reagent->Reaction Workup Filtration & Solvent Partitioning (Ethyl Acetate / Water) Reaction->Workup Product N-isobutyl-4-aminobenzenesulfonamide (Amino State) Workup->Product

Caption: Workflow for the catalytic hydrogenation of nitrobenzenesulfonamide to its amino derivative.

SpectroscopicLogic Sample Post-Reaction Sample IR FT-IR Analysis Sample->IR NMR 1H NMR Analysis Sample->NMR MS LC-MS Analysis Sample->MS IR_Check Absence of 1530 cm⁻¹? Presence of 3400 cm⁻¹? IR->IR_Check NMR_Check Aromatic shift to ~6.7 ppm? D2O exchangeable peak? NMR->NMR_Check MS_Check Mass shift Δm/z = -30? ([M+H]+ 229) MS->MS_Check Valid Reaction Complete (Product Verified) IR_Check->Valid NMR_Check->Valid MS_Check->Valid

Caption: Logical decision tree for the multi-modal spectroscopic validation of the reduction process.

References

  • Source: benchchem.
  • Title: Product - Dove Research & Analytics Laboratory (N-isobutyl-4-aminobenzenesulfonamide)
  • Source: google.com (Patents)
  • Title: FPVとは? わかりやすく解説 - Weblio辞書 (Fosamprenavir)
  • Source: pharmaffiliates.
  • Source: nih.gov (PubMed)
  • Title: Supporting information: - The Royal Society of Chemistry (NMR Data for 4-nitrobenzenesulfonamides)

Sources

Comparative

Benchmarking Catalytic Efficiency in N-Isobutyl-4-Nitrobenzenesulfonamide Transformations

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking Executive Summary & Mechanistic Context The transformation of N-isob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Benchmarking

Executive Summary & Mechanistic Context

The transformation of N-isobutyl-4-nitrobenzenesulfonamide derivatives—specifically the chemoselective reduction of the 4-nitro group to a 4-amino group—is a critical bottleneck in the synthesis of next-generation HIV-1 protease inhibitors such as Darunavir and Amprenavir[1].

While seemingly a standard hydrogenation, this specific transformation is notoriously challenging due to two factors:

  • Thermal Runaway: The simultaneous reduction of the nitro moiety and deprotection steps (e.g., Cbz removal) results in a highly exothermic reaction profile[2].

  • Catalyst Poisoning: The lone pairs on the sulfonamide sulfur and oxygen atoms, along with trace p-nitrobenzenesulfonyl chloride impurities, strongly coordinate to the empty d-orbitals of palladium or platinum surfaces. This competitive adsorption blocks active sites, halting the reaction at the hydroxylamine intermediate stage and drastically reducing the Turnover Frequency (TOF)[3].

This guide objectively benchmarks the traditional Batch Pd/C catalytic system against a modern Continuous Flow Raney-Nickel micro-reactor approach, providing causality-driven protocols for process optimization.

Mechanistic Pathway: Reduction vs. Poisoning

G Substrate Nitro Substrate (Sulfonamide) Adsorption Metal Surface Adsorption Substrate->Adsorption H2 Gas Nitroso Nitroso Intermediate Adsorption->Nitroso -H2O Poisoning Sulfur Coordination (Catalyst Poisoning) Adsorption->Poisoning Unprotonated Sulfonamide Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine +H2 Product Amino Product (Target) Hydroxylamine->Product +H2, -H2O

Caption: Catalytic reduction pathway of the nitro group versus competitive catalyst poisoning.

Benchmarked Catalytic Systems

System A: Traditional Batch Hydrogenation (10% Pd/C with Acid Additive)

To counteract sulfur poisoning in batch reactors, process chemists must employ a sacrificial acid additive (typically concentrated HCl). Causality: The acid protonates the coordinating nitrogen and sulfur species, significantly reducing their affinity for the palladium surface and preventing the accumulation of the hydroxylamine intermediate [3]. While highly reliable for producing Amprenavir prodrugs[4], this method suffers from long reaction times (18–24 hours) and requires careful neutralization during crystallization.

System B: Continuous Flow Hydrogenation (Raney-Ni via μ-TPSM)

Recent advancements utilize continuous flow micro-reactors, such as the Micro-Total Process System Machine (μ-TPSM). By substituting Pd/C with a Raney-Nickel packed-bed cartridge, this system eliminates the need for acid additives. Causality: The high surface-to-volume ratio of the micro-reactor instantly dissipates the exothermic heat of the nitro reduction. Furthermore, the flow dynamics and the use of Nickel—which is less susceptible to irreversible sulfur poisoning under high-pressure flow conditions—allow for ultra-rapid reaction times[5].

Flow Reservoir Substrate Solution (0.2 M in MeOH) Pump HPLC Pump (0.5 mL/min) Reservoir->Pump Mixer T-Mixer (H2 Gas Entry) Pump->Mixer Reactor Raney-Ni Cartridge (55 °C, 25 bar) Mixer->Reactor H2 (Gas) BPR Back Pressure Regulator Reactor->BPR Collection Product Collection (>96% Yield) BPR->Collection

Caption: Continuous flow micro-reactor setup (μ-TPSM) for Raney-Ni catalyzed nitro reduction.

Quantitative Performance Comparison

The following table summarizes the benchmarking data between the two systems based on standard 10-gram scale validation runs.

Performance MetricSystem A: Batch Pd/C + HClSystem B: Flow Raney-Ni (μ-TPSM)
Catalyst 10% Pd/C or 20% Pd(OH)₂/CRaney-Nickel Cartridge
Reactor Type Batch Flask (1 atm H₂)Micro-reactor (25 bar H₂)
Acid Additive Required (1.5 eq Conc. HCl)Not Required
Reaction Time 18 - 24 hours< 5 minutes (Residence Time)
Isolated Yield 71% - 88%> 96%
Exotherm Control Poor (Requires slow heating)Excellent (High surface-to-volume)
Poisoning Risk High (Mitigated by HCl)Low (Flow dynamics & Ni tolerance)

Self-Validating Experimental Protocols

Protocol A: Acid-Mediated Batch Reduction (Pd/C)

Designed to prevent catalyst deactivation via in-situ protonation.

  • Substrate Preparation: Suspend 14.2 g of (2R,3S)-N-(3-benzyloxycarbonylamino-2-hydroxy-4-phenylbutyl)-N-isobutyl-4-nitrobenzenesulfonamide in 142 mL of Methanol.

  • Acidification: Add 6.8 mL of concentrated HCl. (Causality: This step is mandatory. Omitting HCl will result in the reaction stalling at ~40% conversion due to sulfonamide coordination to Pd).

  • Catalyst Addition: Purge the vessel with Argon. Carefully add 918 mg of 20% Palladium hydroxide on carbon (Pd(OH)₂/C).

  • Hydrogenation: Replace the Argon atmosphere with H₂ (1 atm). Stir vigorously at 40 °C for 21 hours.

  • Validation Check: Analyze an aliquot via HPLC (254 nm). The system is self-validating: the reaction is deemed complete only when the hydroxylamine intermediate peak is <0.5% Area.

  • Workup: Filter the catalyst over a Celite pad under Argon. Neutralize the filtrate with 6N NaOH (11 mL) and crystallize by adding water at 4 °C [3].

Protocol B: Continuous Flow Reduction (Raney-Ni μ-TPSM)

Designed for ultra-rapid, additive-free reduction leveraging heat dissipation.

  • Feed Solution: Prepare a 0.2 M solution of the nitro substrate in a Methanol/Dichloromethane mixture.

  • System Priming: Prime the HPLC pumps and equilibrate the Raney-Ni packed-bed cartridge. Set the reactor temperature to 55 °C and the Back Pressure Regulator (BPR) to 25 bar.

  • Reaction Execution: Introduce the feed solution at a flow rate of 0.5 mL/min. The solution mixes with H₂ gas via a T-mixer before entering the reactor. (Causality: The 25 bar pressure increases the solubility of H₂ in the solvent, driving the kinetic rate, while the micro-reactor walls instantly absorb the exothermic energy, preventing over-reduction or thermal degradation).

  • Validation Check: Monitor the outflow using an inline UV-Vis flow cell. A stable baseline at the product's specific absorbance wavelength validates steady-state conversion.

  • Collection: Collect the outflow, remove the solvent under reduced pressure, and wash with brine to yield the product (>96% yield)[6].

References

  • Micro-total process system machine (μ-TPSM) for rapid synthesis of antiretroviral darunavir. Reaction Chemistry & Engineering (RSC Publishing). URL:[Link]

  • Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same.Google Patents (US20050032889A1).
  • Preclinical Pharmacology and Pharmacokinetics of GW433908, a Water-Soluble Prodrug of the Human Immunodeficiency Virus Protease Inhibitor Amprenavir. Antimicrobial Agents and Chemotherapy. URL:[Link]

  • Process for the preparation of (3r,3as,6ar)-hexahydrofuro [2,3-b] furan-3-yl (1s,2r)-3-[[(4-aminophenyl) sulfonyl] (isobutyl) amino]-1-benzyl-2-hydroxypropylcarbamate.Google Patents (WO2005063770A1).
  • Discovery and Selection of TMC114, a Next Generation HIV-1 Protease Inhibitor. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Validation

Pharmaceutical-Grade N-Isobutyl-4-nitrobenzenesulfonamide: Quality Control Protocols and Performance Comparison Guide

Introduction & Mechanistic Importance N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly specialized, critical starting material used in the synthesis of next-generation HIV-1 protease inhibitors, most not...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Importance

N-isobutyl-4-nitrobenzenesulfonamide (CAS 89840-80-2) is a highly specialized, critical starting material used in the synthesis of next-generation HIV-1 protease inhibitors, most notably Darunavir[1]. In the rational design of these antiretroviral agents, the structural geometry of the intermediate is paramount. The branched isobutyl moiety is specifically selected over straight-chain alternatives (such as n-butyl or n-propyl) because it optimally fills the hydrophobic S2' subsite of the HIV-1 protease enzyme. Comparative crystallographic and kinetic studies demonstrate that substituting the isobutyl group with an n-butyl analog leaves a spatial void in the binding pocket, resulting in a 1.5 to 2 log drop in antiviral potency against wild-type and protease inhibitor (PI)-resistant viral strains[2].

Because this intermediate is incorporated directly into the chiral core of the active pharmaceutical ingredient (API), its purity profile dictates the success of the downstream synthesis. The reduction of the nitro group to an amino group during the final stages of API synthesis is highly exothermic and sensitive to catalytic poisoning by trace impurities[3]. Consequently, upgrading from Technical-Grade to Pharmaceutical-Grade (Pharma-G) material, governed by ICH Q7 Good Manufacturing Practice (GMP) guidelines[4], is a strict requirement for commercial drug development.

Synthetic_Pathway Iso N-isobutyl-4-nitro- benzenesulfonamide Epo Chiral Epoxide Coupling Iso->Epo Alkylation Red Nitro Reduction (Pd/C, H2) Epo->Red Intermediate API Darunavir (API) Optimal S2' Binding Red->API Final Step

Fig 1: Synthetic workflow from N-isobutyl-4-nitrobenzenesulfonamide to Darunavir API.

Comparative Performance: Pharma-Grade vs. Alternatives

To objectively evaluate the performance of Pharma-Grade N-isobutyl-4-nitrobenzenesulfonamide, we must compare it against both Technical-Grade equivalents and its primary structural alternative (N-butyl-4-nitrobenzenesulfonamide). The data in Table 1 illustrates how upstream intermediate quality impacts downstream API yield and efficacy.

Table 1: Comparative Performance of Sulfonamide Intermediates in API Synthesis

Performance MetricPharma-Grade N-Isobutyl (Product)Technical-Grade N-IsobutylN-Butyl Analog (Structural Alt.)
Assay (HPLC, % w/w) ≥ 99.8%95.0 - 98.0%≥ 99.5%
Ortho-Isomer Content ≤ 0.1%1.5 - 2.5%≤ 0.1%
Des-isobutyl Impurity ≤ 0.05%~ 1.0%N/A
Downstream API Yield 88 - 92%74 - 78%85 - 89%
Target Enzyme IC50 1 - 3 nM (Optimal S2' fit)1 - 3 nM45 - 60 nM (Suboptimal fit)
Crystallization Profile Highly crystalline, sharp mpAmorphous tendenciesCrystalline
The Causality of Impurity Carryover

The ortho-isomer (N-isobutyl-2-nitrobenzenesulfonamide) is a critical quality attribute (CQA). If present in the starting material, it undergoes identical downstream coupling and reduction reactions as the desired para-isomer. This generates an ortho-amino API analog that exhibits drastically reduced target affinity and is notoriously difficult to purge during the final API crystallization[5]. Therefore, controlling isomeric purity upstream is a non-negotiable requirement under a robust ICH Q10 Pharmaceutical Quality System[6].

Self-Validating Quality Control Protocols

To ensure compliance with ICH Q7[4] and ICH Q1A(R2)[7], the following self-validating analytical protocols must be executed. These methods are designed with built-in System Suitability Tests (SST) to mathematically prove the reliability of the data before batch release.

Protocol 1: Isomeric Purity and Assay via HPLC-UV

Objective: Quantify the active 4-nitro isomer and strictly limit the 2-nitro (ortho) impurity. Causality for Method Design: Sulfonamides can exhibit peak tailing on silica-based columns due to secondary interactions with residual silanols. By utilizing Trifluoroacetic acid (TFA) in the mobile phase, the pH is lowered to ~2.5, which suppresses the ionization of the sulfonamide nitrogen, ensuring sharp, symmetrical peaks and accurate integration.

Step-by-Step Methodology:

  • System Suitability Preparation: Prepare a resolution solution containing 1.0 mg/mL of N-isobutyl-4-nitrobenzenesulfonamide and 0.05 mg/mL of N-isobutyl-2-nitrobenzenesulfonamide in Diluent (50:50 Acetonitrile:Water).

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% TFA in Milli-Q Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0-5 min (20% B), 5-25 min (linear ramp to 80% B), 25-30 min (hold 80% B).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation (SST): Inject the resolution solution. The system is only validated for use if the Resolution ( Rs​ ) between the 2-nitro and 4-nitro peaks is ≥2.0 , and the tailing factor for the main peak is ≤1.5 .

  • Sample Analysis: Inject the sample preparation (1.0 mg/mL). Calculate the % w/w assay against a certified reference standard and report ortho-isomer area normalization.

Protocol 2: Trace Genotoxic Impurity Profiling via LC-MS/MS

Objective: Ensure residual alkylating agents (e.g., unreacted 4-nitrobenzenesulfonyl chloride) are below the Threshold of Toxicological Concern (TTC) of 5 ppm. Causality for Method Design: Sulfonamides possess a highly acidic proton on the nitrogen atom. In negative electrospray ionization (ESI-) mode, this proton is readily lost to form a stable [M−H]− anion. This choice of ionization provides a superior signal-to-noise ratio compared to positive mode, allowing for the detection of trace genotoxic impurities down to the parts-per-billion (ppb) level.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the batch sample in LC-MS grade Methanol to a high concentration of 10 mg/mL to allow for trace detection.

  • Mass Spectrometry Parameters:

    • Ionization: ESI in Negative Mode.

    • Capillary Voltage: 3.0 kV.

    • Desolvation Temperature: 350°C.

  • MRM Transitions: Monitor the specific Multiple Reaction Monitoring (MRM) transition for 4-nitrobenzenesulfonyl chloride (m/z 220 m/z 156) corresponding to the loss of SO2​ .

  • Quantification: Use a 6-point standard addition calibration curve. The correlation coefficient ( R2 ) must be ≥0.995 for the run to be valid.

QC_Workflow Sample Batch Sampling (CAS 89840-80-2) HPLC HPLC-UV Analysis (Isomeric Purity) Sample->HPLC LCMS LC-MS/MS (Genotoxic Profiling) Sample->LCMS Dec1 Purity ≥ 99.8% & Ortho-isomer ≤ 0.1%? HPLC->Dec1 Dec2 Alkylating Agents ≤ 5 ppm? LCMS->Dec2 Agg Pass All Criteria? Dec1->Agg Yes Reject Reject / Downgrade to Technical Grade Dec1->Reject No Dec2->Agg Yes Dec2->Reject No Release Pharma-Grade Release (ICH Q7 Compliant) Agg->Release Yes

Fig 2: Self-validating QC decision matrix for pharmaceutical-grade batch release.

Conclusion

The transition from Technical-Grade to Pharmaceutical-Grade N-isobutyl-4-nitrobenzenesulfonamide is not merely a regulatory formality; it is a chemical necessity. The strict control of isomeric impurities ensures that the downstream chiral epoxide coupling and subsequent nitro reduction steps proceed with maximum yield, ultimately producing an API capable of effectively targeting HIV-1 protease without spatial hindrance. By implementing the self-validating HPLC and LC-MS/MS protocols outlined above, drug development professionals can guarantee the integrity of their synthetic pipeline.

Sources

Comparative

A Comparative Guide to Gas Chromatography Validation for Residual Solvents in N-isobutyl-4-nitrobenzenesulfonamide

This guide provides an in-depth comparison and validation strategy for the determination of residual solvents in N-isobutyl-4-nitrobenzenesulfonamide, a key pharmaceutical intermediate. We will explore critical methodolo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparison and validation strategy for the determination of residual solvents in N-isobutyl-4-nitrobenzenesulfonamide, a key pharmaceutical intermediate. We will explore critical methodological choices, from sample introduction to chromatographic separation, and detail the requisite validation protocols to ensure a robust, accurate, and compliant analytical method. The principles and practices discussed herein are grounded in the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.

The Imperative of Residual Solvent Analysis

Residual solvents are organic volatile chemicals used or produced during the synthesis of active pharmaceutical ingredients (APIs) or excipients.[1][2][3][4] Because these solvents offer no therapeutic benefit and can pose a risk to patient safety, their levels must be controlled within strict limits defined by regulatory bodies.[2][3][5][6] The ICH Q3C(R8) and USP General Chapter <467> provide a framework for classifying solvents based on their toxicity and establishing permissible daily exposure (PDE) limits.[1][3][5][7]

For a substance like N-isobutyl-4-nitrobenzenesulfonamide, which serves as a building block in drug manufacturing, ensuring the effective removal of process solvents is a critical quality attribute. Gas chromatography (GC) is the industry-standard technique for this analysis due to its high sensitivity and resolving power for volatile compounds.[8][9][10][11]

Strategic Method Development: Foundational Choices

A successful validation begins with a well-developed method. The two most critical decisions in designing a residual solvent assay are the sample introduction technique and the gas chromatography column chemistry.

Sample Introduction: Headspace GC vs. Direct Injection

The choice between introducing the sample via a heated headspace or direct liquid injection is pivotal.

  • Direct Injection: Involves injecting a liquid sample, dissolved in an appropriate solvent, directly into the heated GC inlet.[12] While simple, this method introduces the entire sample matrix—including the non-volatile N-isobutyl-4-nitrobenzenesulfonamide—into the system. This can lead to contamination of the GC inlet and column, causing peak distortion, carryover, and frequent maintenance.[11]

  • Static Headspace (HS) GC: This is the overwhelmingly preferred technique for residual solvent analysis in pharmaceutical solids.[8][11][13] The solid sample is dissolved in a high-boiling point diluent (e.g., Dimethyl sulfoxide - DMSO) in a sealed vial.[11] The vial is heated, allowing the volatile residual solvents to partition into the gas phase (the "headspace").[11][14] A portion of this gas is then injected into the GC. This technique prevents the non-volatile API matrix from entering the GC system, resulting in a much cleaner analysis, longer column lifetime, and more robust performance.[8][12]

Comparative Rationale: For N-isobutyl-4-nitrobenzenesulfonamide, Headspace GC is the superior choice . It isolates the volatile analytes of interest from the non-volatile API, mitigating matrix effects and ensuring the long-term reliability of the chromatographic system.[8][11]

GC Column Selection: The Key to Separation

No single GC column can separate all potential residual solvents.[15] Therefore, regulatory guidelines like USP <467> recommend a primary analytical column and a confirmation column of different polarity to ensure peak identity.[16][17]

  • Primary Column (e.g., G43 Phase): A mid-polarity column, such as a 6% cyanopropylphenyl / 94% dimethylpolysiloxane (equivalent to a DB-624), is an excellent first choice.[9][18] This phase provides good selectivity for a wide range of solvents commonly used in synthesis.[9]

  • Confirmation Column (e.g., G16 Phase): A polar column, typically a polyethylene glycol (PEG) or "WAX" type (equivalent to a DB-WAX), offers a different separation mechanism.[16][18] Co-eluting peaks on the primary column will often be resolved on the confirmation column, providing orthogonal verification of the solvent's identity.[15][16]

Detector Selection: The Flame Ionization Detector (FID) is the standard for quantitative analysis due to its robustness, wide linear range, and universal response to organic compounds.[19][20][21] For unequivocal peak identification, especially for unknown peaks, a Mass Spectrometer (MS) can be used in parallel or as a primary detector.[13][20][22]

The Validation Protocol: A Self-Validating System

Method validation demonstrates that an analytical procedure is suitable for its intended purpose.[23][24] The following parameters, derived from ICH Q2(R1), must be assessed.[25][26][27]

Workflow for GC Residual Solvent Method Validation

Caption: Workflow for GC residual solvent method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or the API matrix.[24]

Experimental Protocol:

  • Prepare Diluent Blank: Analyze the diluent (e.g., DMSO) to ensure no interfering peaks are present at the retention times of the target solvents.

  • Prepare Unspiked Sample Solution: Dissolve N-isobutyl-4-nitrobenzenesulfonamide in the diluent and analyze to check for matrix interferences.

  • Prepare Standard Solution: Prepare a solution containing all potential residual solvents at their target concentration limits.

  • Prepare Spiked Sample Solution: Spike the N-isobutyl-4-nitrobenzenesulfonamide sample solution with the standard solution.

  • Analysis: Chromatograph all solutions. The peak for each solvent in the spiked sample must be well-resolved from any other peaks originating from the diluent or the sample matrix. Peak purity can be further assessed using an MS detector.

Linearity and Range

Linearity demonstrates a proportional relationship between the concentration of a solvent and the detector's response over a specified range.[24]

Experimental Protocol:

  • Prepare a stock solution containing all target solvents.

  • Create a series of at least five calibration standards by diluting the stock solution. The concentrations should span from the limit of quantitation (LOQ) to 120% or 150% of the specification limit.

  • Analyze each calibration standard in triplicate.

  • Construct a calibration curve by plotting the average peak area against concentration for each solvent.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.

Accuracy

Accuracy measures the closeness of the test results to the true value. It is determined by recovery studies.[27]

Experimental Protocol:

  • Prepare spiked samples by adding known amounts of the residual solvent standards to the N-isobutyl-4-nitrobenzenesulfonamide sample at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the specification limit).

  • Prepare each level in triplicate.

  • Analyze the spiked samples and quantify the amount of each solvent recovered.

  • Calculate the percent recovery using the formula: (Measured Concentration / Spiked Concentration) * 100.

Precision

Precision expresses the variability of measurements and is evaluated at two levels: repeatability and intermediate precision.[25]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent sample solutions of N-isobutyl-4-nitrobenzenesulfonamide, each spiked with the target solvents at 100% of the specification limit.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the relative standard deviation (%RSD) for the results of each solvent.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined data from both experiments.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of an analyte that can be detected but not necessarily quantitated.[25]

  • LOQ: The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy.[24] For residual solvents, the LOQ is often set at 10% of the specification limit.[10]

Experimental Protocol (Based on Signal-to-Noise):

  • Prepare a series of progressively more dilute solutions of the solvent standards.

  • Analyze the solutions and determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for the LOD and 10:1 for the LOQ.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use.[27]

Experimental Protocol:

  • Prepare a system suitability solution and a spiked sample solution.

  • Analyze the solutions while making small, deliberate changes to the method parameters, one at a time. Examples include:

    • Headspace oven temperature (e.g., ± 5 °C)

    • Headspace equilibration time (e.g., ± 5 minutes)

    • GC oven temperature ramp rate (e.g., ± 1 °C/min)

    • Carrier gas flow rate (e.g., ± 10%)

  • Evaluate the effect of these changes on system suitability parameters (e.g., resolution, peak shape) and quantitative results. The results should remain within the acceptance criteria.

Comparative Validation Data Summary

The following tables present hypothetical but realistic validation data comparing two common GC columns for the analysis of representative solvents.

Table 1: Linearity and Range Comparison

Solvent Column Range (ppm) Correlation Coefficient (r²) Acceptance Criterion
Toluene DB-624 (G43) 10 - 1080 0.9995 r² ≥ 0.99
DB-WAX (G16) 10 - 1080 0.9992 r² ≥ 0.99
Methanol DB-624 (G43) 30 - 3600 0.9989 r² ≥ 0.99
DB-WAX (G16) 30 - 3600 0.9991 r² ≥ 0.99
Acetone DB-624 (G43) 50 - 6000 0.9996 r² ≥ 0.99

| | DB-WAX (G16) | 50 - 6000 | 0.9994 | r² ≥ 0.99 |

Table 2: Accuracy and Precision Comparison (at 100% Specification Limit)

Solvent Column Accuracy (% Recovery) Precision (% RSD) Acceptance Criteria
Toluene DB-624 (G43) 98.5% 2.1% 80-120% Recovery; ≤15% RSD
DB-WAX (G16) 99.2% 2.5% 80-120% Recovery; ≤15% RSD
Methanol DB-624 (G43) 95.7% 4.3% 80-120% Recovery; ≤15% RSD
DB-WAX (G16) 97.1% 3.8% 80-120% Recovery; ≤15% RSD
Acetone DB-624 (G43) 101.3% 1.9% 80-120% Recovery; ≤15% RSD

| | DB-WAX (G16) | 100.8% | 2.2% | 80-120% Recovery; ≤15% RSD |

Logical Relationship of Key Validation Parameters

G cluster_0 Method Foundation cluster_1 Quantitative Performance cluster_2 Method Reliability Specificity Specificity Accuracy Accuracy Specificity->Accuracy Ensures correct peak is measured Linearity Linearity Linearity->Accuracy Defines range for accurate results Precision Precision Linearity->Precision Robustness Robustness Accuracy->Robustness Must be maintained during variations Precision->Accuracy High precision is a prerequisite Precision->Robustness Must be maintained during variations LOQ LOQ LOQ->Linearity Defines lower end of linear range LOQ->Accuracy Lowest point for accurate measurement LOQ->Precision Lowest point for precise measurement

Caption: Interdependence of core validation parameters.

Conclusion

Validating a gas chromatography method for residual solvents in N-isobutyl-4-nitrobenzenesulfonamide is a systematic process governed by established scientific principles and regulatory guidelines. The adoption of a static headspace sampling technique is paramount for achieving a robust and reliable method by minimizing matrix interference. A dual-column strategy, employing a primary G43-type column and a confirmatory G16-type WAX column, ensures specificity and confidence in the analytical results. Rigorous evaluation of all ICH Q2(R1) validation parameters—from specificity and linearity to accuracy, precision, and robustness—is not merely a regulatory hurdle but a necessary exercise to guarantee that the method is fit for its purpose: ensuring the quality and safety of the final pharmaceutical product.

References

  • (467) RESIDUAL SOLVENTS - USP-NF. (2007, March 23).
  • ICH Q3C (R9) Residual solvents - Scientific guideline. (2024, April 29). European Medicines Agency (EMA).
  • 467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27).
  • FAQs: <467> Residual Solvents. US Pharmacopeia (USP).
  • USP 467 Residual Solvents Guide for Pharma Manufacturers. (2025, July 9).
  • ICH Q2(R1) Analytical Procedures Guide. (PDF).
  • Capillary GC Column Choices for Residual Solvent Analyses. Gcms.cz.
  • Impurities: Guideline for Residual Solvents Q3C(R8). (2021, April 22). ICH.
  • impurities: guideline for residual solvents q3c(r6). (2019, July 22). ICH.
  • All About USP 467 Residual Solvent: Regulatory and Application Upd
  • ICH Q3C Guideline Impurities: Residual Solvents. IKEV.
  • Residual Solvent Analysis of Chemical Products by GC-FID with Hydrogen as a Carrier Gas. SCION Instruments.
  • ICH Q3C (R9) Guideline on impurities. (2024, April 5). EMA.
  • What Is The Difference Between Headspace And Direct Injection?. (2024, December 26). Alwsci.
  • A Generic Headspace GC Method for Residual Solvents in Pharmaceutical: Benefits, Rationale, and Adaptations for New Chemical Entities.
  • Analysis of USP <467> Residual Solvents of Class 1, Class 2, and Class 3 using the Agilent 8890 GC/ FID /5977B MSD System. Agilent.
  • Residual Solvent Testing Methods. (2025, August 15).
  • Analysis of Residual Solvents in Pharmaceuticals Using Headspace GC-FID/MS Detector Splitting System. Shimadzu.
  • ICH Q2 Analytical Method Valid
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • GC-FID: Analysis of Residual Solvents and Monomers in Plastic. PerkinElmer.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • GC Column Selection Guide. JCANO INGENIERIA.
  • GC-FID: Analysis of Residual Solvents and Monomers in Plastic. PE Polska.
  • What Is the Difference Between Headspace and Direct Injection GC for Volatile Compound Analysis?. (2025, September 4). Persee.
  • Headspace Vs Direct injection. (2008, March 13).
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.
  • Satisfy requirements for residual solvent analysis. (2017, November 28).
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
  • Agilent J&W GC Column Selection Guide. Postnova Analytics.
  • Guideline for Residual Solvents, Residual Solvents Tests, and Models for the Test in Monographs.
  • Generic Method Approach for the Determination of Residual Solvents in Active Pharmaceutical Ingredients by Gas Chromatography. (2025, June 23).
  • Residual Solvent Analysis in Pharmaceutical Manufacturing via GC. (2026, March 26). Lab Manager.
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.

Sources

Safety & Regulatory Compliance

Safety

N-isobutyl-4-nitrobenzenesulfonamide proper disposal procedures

As a Senior Application Scientist consulting with drug development professionals, I understand that managing the lifecycle of critical synthetic intermediates is just as important as the synthesis itself. N-isobutyl-4-ni...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist consulting with drug development professionals, I understand that managing the lifecycle of critical synthetic intermediates is just as important as the synthesis itself. N-isobutyl-4-nitrobenzenesulfonamide (CAS: 89840-80-2) is a highly valuable precursor utilized in the synthesis of HIV-1 protease inhibitors, such as amprenavir and darunavir derivatives. However, its structural motifs—specifically the nitro and sulfonamide groups—demand rigorous, scientifically grounded disposal protocols.

This guide provides a self-validating, step-by-step operational plan to ensure laboratory safety, regulatory compliance, and environmental stewardship.

Mechanistic Insight & Environmental Causality

Before executing a disposal plan, it is crucial to understand why standard disposal methods (like drain disposal or chemical neutralization) are strictly prohibited for this compound.

  • Environmental Persistence & Antimicrobial Resistance (AMR): Sulfonamide derivatives are highly recalcitrant to standard biological degradation. If introduced into municipal wastewater systems, they persist and exert selective pressure on environmental microbiomes. Studies on wastewater treatment have demonstrated that the incomplete removal of sulfonamides directly correlates with the dangerous proliferation of sulfonamide resistance genes (such as sul1 and sul2) in aquatic environments [1].

  • Thermal Stability: The robust S−N and C−S bonds in the sulfonamide backbone require exceptionally high activation energy to cleave. Attempting chemical degradation in a standard lab setting is often incomplete and risks generating equally toxic byproducts. Therefore, high-temperature incineration is the only definitive method of destruction [2].

Quantitative Data & Physicochemical Properties

To properly classify and manifest this waste, refer to the following quantitative parameters and their operational implications:

ParameterValue / SpecificationOperational Implication
Chemical Name N-isobutyl-4-nitrobenzenesulfonamideTarget compound for manifest documentation.
CAS Number 89840-80-2Essential identifier for hazardous waste tracking.
Molecular Weight 258.29 g/mol Utilized for calculating waste mass and molarity.
Physical State Solid (Powder/Crystalline)Dictates solid-waste vs. liquid-waste containerization.
Drain Disposal Limit 0.0% (Strictly Prohibited)Requires 100% capture in the hazardous waste stream.
Incineration Temp. > 1000°C (Recommended)Ensures complete thermal oxidation of stable S-N bonds.

Operational Plan: Step-by-Step Disposal Methodology

Every protocol in your laboratory must function as a self-validating system. Follow these sequential steps to ensure the safe containment and destruction of N-isobutyl-4-nitrobenzenesulfonamide.

Phase 1: Segregation and Primary Containment
  • Step 1.1: Isolate the Waste Stream. Collect all N-isobutyl-4-nitrobenzenesulfonamide waste—including the pure solid, contaminated weigh boats, spatulas, and solvent rinses—in a dedicated satellite accumulation area.

    • Causality: The nitro group can act as a reactive electrophile or mild oxidant under specific conditions. Isolating it from strong bases and strong reducing agents prevents unintended exothermic cross-reactions[3].

  • Step 1.2: Select the Receptacle. Utilize a High-Density Polyethylene (HDPE) container for collection.

    • Causality: HDPE provides superior chemical resistance against sulfonamides and associated organic solvent rinses (e.g., ethyl acetate, methanol) compared to standard glass, which poses a shatter risk during transit.

  • Step 1.3: Validation Check. Inspect the container to ensure it is structurally sound and features a secure, leak-proof PTFE-lined cap. Invert the sealed (empty or water-tested) container prior to use to validate the seal integrity.

Phase 2: Labeling and Accumulation
  • Step 2.1: Regulatory Labeling. Affix a GHS-compliant "Hazardous Waste" label immediately upon placing the first grain of waste into the container. The label must explicitly state "N-isobutyl-4-nitrobenzenesulfonamide" and note "Toxic/Environmental Hazard".

  • Step 2.2: Secondary Containment. Place the primary HDPE container inside a secondary spill tray made of chemically inert plastic.

    • Causality: This creates a self-validating safety buffer. Any primary container failure or micro-leak will be visually detectable in the secondary tray before environmental release occurs.

Phase 3: Logistics and Final Destruction
  • Step 3.1: Manifesting and Compliance. Document the exact mass/volume of the accumulated waste. Under the EPA's Resource Conservation and Recovery Act (RCRA) guidelines, this waste must be accurately manifested prior to off-site transport [4].

  • Step 3.2: Licensed Transport. Transfer the waste strictly to a certified, RCRA-permitted hazardous waste carrier. Do not hold waste in a satellite accumulation area for more than 90 days (or your local regulatory limit).

  • Step 3.3: High-Temperature Incineration. Explicitly specify "Incineration" as the required disposal method on the chain-of-custody manifest.

    • Causality: Incineration at temperatures exceeding 1000°C ensures the complete thermal oxidation of the compound into N2​ , CO2​ , H2​O , and SO2​ (which is subsequently scrubbed by the facility), permanently preventing the release of intact active pharmaceutical ingredients into the ecosystem.

Waste Lifecycle Visualization

The following diagram maps the critical path of N-isobutyl-4-nitrobenzenesulfonamide from laboratory generation to final destruction.

WasteDisposal Gen Waste Generation N-isobutyl-4-nitrobenzenesulfonamide Seg Waste Segregation Isolate from Oxidizers/Acids Gen->Seg Cont Containerization Seal in HDPE Receptacles Seg->Cont Store Accumulation & Storage Secondary Containment (Max 90 Days) Cont->Store Trans Licensed Transport RCRA-Permitted Carrier Store->Trans Dest Final Destruction High-Temperature Incineration Trans->Dest

Workflow for the safe segregation, containment, and destruction of sulfonamide laboratory waste.

References

  • Felis, E., et al. "Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands". Science of The Total Environment, PubMed/NIH, Feb 2024. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Managing Your Hazardous Waste: A Guide for Small Businesses". EPA Hazardous Waste Generators. Available at: [Link]

  • United States Environmental Protection Agency (EPA). "Household Disposal Recommendations and Incineration". EPA Hazardous Waste Management. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-isobutyl-4-nitrobenzenesulfonamide

N-isobutyl-4-nitrobenzenesulfonamide (CAS: 89840-80-2) is a highly valuable synthetic intermediate, particularly recognized for its critical role in synthesizing HIV-1 protease inhibitors such as Darunavir [1] [2]. Howev...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

N-isobutyl-4-nitrobenzenesulfonamide (CAS: 89840-80-2) is a highly valuable synthetic intermediate, particularly recognized for its critical role in synthesizing HIV-1 protease inhibitors such as Darunavir [1] [2]. However, the presence of both a nitroaromatic ring and a sulfonamide moiety imparts specific chemical reactivity that translates to distinct occupational hazards.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. To build a truly safe laboratory environment, researchers must understand the causality behind chemical hazards. The following guide establishes a self-validating operational protocol to ensure absolute safety during the handling, synthesis, and disposal of this compound.

Hazard Causality & Risk Assessment

To handle a chemical safely, one must understand the mechanistic reasons behind its Globally Harmonized System (GHS) hazard classifications [3].

  • H302 (Harmful if swallowed): The nitrobenzene derivative can interfere with cellular respiration and induce systemic toxicity upon ingestion.

  • H315 & H319 (Skin and Eye Irritation): The sulfonamide group is a known chemical irritant. Direct contact disrupts the lipid bilayer of epidermal and ocular cells, leading to acute inflammation and potential tissue damage.

  • H335 (May cause respiratory irritation): Supplied as a solid powder, aerosolized micro-particles of this compound can bypass the upper respiratory tract cilia, causing localized irritation and inflammation in the bronchial pathways.

Personal Protective Equipment (PPE) Matrix

To neutralize these specific hazards, the following PPE matrix must be strictly implemented. We do not just wear PPE; we select specific materials based on the chemical's mechanistic threat [3].

PPE CategorySpecificationJustification (Causality)
Eye/Face Tightly fitting safety goggles (EN166/ANSI Z87.1)Prevents micro-dust ingress which causes H319 serious eye irritation. Safety glasses are insufficient against airborne powders.
Hands Nitrile gloves (Minimum 0.11 mm thickness)Provides an impermeable barrier against H315 skin irritation. Nitrile offers superior resistance to the organic solvents often used alongside this compound.
Body Flame-retardant lab coat (100% Cotton or Nomex)Prevents particulate accumulation on personal clothing and subsequent dermal exposure.
Respiratory N95/P2 Particulate Respirator (if outside hood)Filters out fine dust aerosols, directly mitigating H335 respiratory irritation risks during bulk transfers.

Operational Workflow (Step-by-Step)

This protocol is designed as a self-validating system : each phase contains a verification step that must be passed before the subsequent phase can begin, ensuring continuous operational integrity.

Phase 1: Pre-Operation & Donning
  • Verify Engineering Controls: Confirm the chemical fume hood has a face velocity of 80–120 FPM. Validation: Do not proceed if the airflow monitor is in alarm; this draft is your primary defense against H335 inhalation [3].

  • Don PPE: Apply the lab coat, safety goggles, and double-glove with nitrile gloves. Validation: Inspect the outer gloves for micro-tears before handling the chemical container.

  • Prepare Workspace: Clear the fume hood of unnecessary clutter to ensure laminar airflow. Place an anti-static weighing boat on the analytical balance to prevent electrostatic build-up, which can scatter the powder.

Phase 2: Active Handling
  • Transfer: Use a grounded stainless-steel spatula to transfer the N-isobutyl-4-nitrobenzenesulfonamide. Avoid rapid movements to prevent aerosolizing the dust.

  • Containment: Cap the source bottle immediately after dispensing to minimize ambient exposure.

  • Solubilization: If dissolving in organic solvents (e.g., dichloromethane, frequently utilized in its synthesis workflows [2]), perform all mixing within the fume hood to contain volatile vapors.

Phase 3: Doffing & Decontamination
  • Surface Decontamination: Wipe down the balance and fume hood surface with a damp paper towel (water/ethanol mix) to capture residual dust. Validation: A damp wipe prevents the re-aerosolization of settled particles.

  • Doffing: Remove the outer pair of gloves inside the hood and dispose of them in the solid chemical waste bin. Remove goggles and lab coat, then wash hands thoroughly with soap and water [3].

Spill Response and Disposal Plan

Immediate Spill Protocol
  • Isolate: Evacuate personnel from the immediate vicinity.

  • Contain: Do not dry sweep , as this aerosolizes the irritant. Moisten the spill lightly with water to suppress dust formation.

  • Collect: Use a damp absorbent pad or a dedicated chemical spill vacuum to collect the material.

  • Sanitize: Wash the spill area with soap and water to remove residual sulfonamide traces.

Waste Disposal Logistics
  • Solid Waste: Place contaminated gloves, paper towels, and empty vials into a clearly labeled, sealable hazardous waste container designated for "Toxic/Irritant Solid Waste."

  • Aqueous/Solvent Waste: If the chemical is dissolved, dispose of the solution in the appropriate halogenated or non-halogenated solvent waste carboy, depending on the solvent used.

  • Regulatory Compliance: Never flush this compound down the sink or into municipal waterways [3]. Coordinate with your institution's Environmental Health and Safety (EHS) department for final incineration.

Process Visualization

G Start Risk Assessment H302, H315, H319, H335 PPE Don PPE Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Engineering Controls Chemical Fume Hood PPE->Hood Handle Chemical Handling Synthesis / Transfer Hood->Handle Spill Spill Protocol Moisten & Contain Handle->Spill If spill occurs Dispose Waste Disposal Solid / Solvent Waste Handle->Dispose Normal workflow Spill->Dispose

Operational workflow for handling N-isobutyl-4-nitrobenzenesulfonamide.

References

  • Purdue University e-Pubs. "Structure-Based Design and Synthesis of Novel Inhibitors of HIV-1 Protease." Purdue University, 2016. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-isobutyl-4-nitrobenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-isobutyl-4-nitrobenzenesulfonamide
© Copyright 2026 BenchChem. All Rights Reserved.